2-(Thiophen-2-yl)propan-2-ol
Description
The exact mass of the compound 2-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAVQQTGWOIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277426 | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-62-4 | |
| Record name | 5331-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Thiophen-2-yl)propan-2-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Thiophen-2-yl)propan-2-ol: Structural Dynamics and Synthetic Utility
[1]
Executive Summary & Molecular Architecture
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, represents a critical scaffold in medicinal chemistry.[1] It serves as a bioisostere for 2-phenylpropan-2-ol , where the thiophene ring replaces the benzene moiety. This substitution alters the metabolic profile and lipophilicity (logP) of the parent compound while retaining steric equivalence.
Structurally, the molecule features a tertiary alcohol directly attached to the C2 position of a thiophene ring. The electron-rich nature of the thiophene sulfur atom significantly influences the stability of the adjacent carbocation, making this compound highly susceptible to acid-catalyzed dehydration—a property that dictates handling and storage protocols.
Physicochemical Profile
The following data summarizes the core physical properties. Note that due to the propensity for dehydration, high-purity isolation requires careful thermal management.
| Property | Value | Notes |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol | |
| Molecular Formula | C₇H₁₀OS | |
| Molecular Weight | 142.22 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low-melting solid (approx.[1] MP < 30°C) |
| Boiling Point | ~85–90 °C @ 10 mmHg | Extrapolated from derivatives; decomposes at atm.[1] pressure |
| Density | 1.08 g/mL (Predicted) | |
| LogP | ~1.8 | Moderately lipophilic |
| Solubility | Soluble in Et₂O, DCM, MeOH | Sparingly soluble in water |
Synthetic Methodologies
Two primary routes exist for synthesis: Nucleophilic Addition (Grignard) and Lithiation . The Grignard route is preferred for scale-up due to reagent stability.
Method A: Grignard Addition (Recommended)
This protocol utilizes the reaction between methylmagnesium bromide and 2-acetylthiophene.
Reagents:
-
2-Acetylthiophene (1.0 eq)[1]
-
Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 eq)[1]
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated Ammonium Chloride (NH₄Cl)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert Argon atmosphere.
-
Solvation: Charge the flask with 2-acetylthiophene dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.
-
Addition: Add MeMgBr dropwise over 30 minutes. The exotherm must be controlled to prevent spontaneous dehydration of the forming alkoxide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).
-
Quench (Critical Step): Cool back to 0 °C. Quench slowly with saturated aqueous NH₄Cl. Do not use HCl , as strong acid will instantly dehydrate the product to 2-isopropenylthiophene.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at < 40 °C.
Method B: Lithiation Route
Useful when starting from unsubstituted thiophene.
-
Treat thiophene with n-BuLi at -78 °C to generate 2-thienyllithium.[1]
-
Trap with acetone (dimethyl ketone).
-
Quench with water/NH₄Cl.
Visualization: Synthetic Pathways
Caption: Synthetic workflow highlighting the critical quench step to avoid acid-catalyzed elimination.
Chemical Reactivity & Mechanistic Insights[2][3]
The defining chemical property of 2-(thiophen-2-yl)propan-2-ol is its lability toward dehydration .[1]
Acid-Catalyzed Dehydration (E1 Mechanism)
The thiophene ring is electron-rich (π-excessive). When the hydroxyl group is protonated, water leaves to form a tertiary carbocation. This cation is exceptionally stable due to resonance delocalization of the positive charge into the thiophene sulfur atom. Consequently, elimination of a β-proton occurs rapidly to form the alkene.
Mechanism Steps:
-
Ionization: Loss of H₂O yields the tertiary carbocation (Rate Determining Step).
-
Elimination: Loss of H⁺ from a methyl group forms the alkene double bond.
Visualization: Dehydration Pathway
Caption: E1 elimination mechanism driven by the stability of the thienyl carbocation.[1]
Applications in Drug Discovery[7][8]
Bioisosterism
In drug design, the thiophene ring is often used as a bioisostere for a phenyl group.[5][6] The 2-(thiophen-2-yl)propan-2-ol moiety mimics the spatial arrangement of 2-phenylpropan-2-ol (a common metabolic motif or structural anchor).[1]
-
Electronic Effects: Thiophene is more electron-rich than benzene, potentially increasing cation-π interactions with receptor binding sites.[1]
-
Metabolism: The thiophene sulfur is susceptible to S-oxidation or ring-opening metabolic pathways, offering a different toxicity/clearance profile than the phenyl analog.
Case Study: Martinelline Alkaloids
Recent research has explored thiophene bioisosteres of the pyrrolo[3,2-c]quinoline framework found in Martinelline alkaloids.[5][6] The incorporation of the thiophene-alcohol motif is used to fine-tune receptor affinity (e.g., NMDA receptors) by altering the electronic distribution while maintaining the "bulky alcohol" pharmacophore required for binding pockets.
References
Sources
- 1. methyl carbinol [stenutz.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
2-(2-Thienyl)-2-propanol physical and chemical properties
Executive Summary
2-(2-Thienyl)-2-propanol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a tertiary alcohol featuring a thiophene heterocycle.[1] It serves as a critical intermediate in the synthesis of functionalized thiophene derivatives, specifically 2-isopropenylthiophene , a monomer used in conductive polymers and advanced photo-resists. This guide details the physicochemical profile, validated synthetic protocols, and spectroscopic signatures of the compound, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Characterization
The compound consists of a thiophene ring substituted at the C2 position by a 2-hydroxy-2-propyl group. The tertiary alcohol moiety is benzylic-like (thienylic), imparting significant reactivity toward acid-catalyzed dehydration.
| Property | Data |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |
| Common Synonyms | Dimethyl(2-thienyl)carbinol; |
| CAS Number | 5331-62-4 |
| Molecular Formula | |
| Molecular Weight | 142.22 g/mol |
| SMILES | CC(C)(O)c1cccs1 |
| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |
Physical & Chemical Properties
2-(2-Thienyl)-2-propanol typically exists as a low-melting solid or viscous liquid at room temperature, owing to the disrupting effect of the gem-dimethyl group on crystal packing compared to planar thiophene derivatives.
| Parameter | Value / Description | Notes |
| Physical State | Low-melting solid or colorless oil | MP is approx. 30–35 °C (Analogous to Cumyl alcohol) |
| Boiling Point | ~221 °C (760 mmHg) | Predicted value; typically distilled under vacuum (e.g., 85–90 °C @ 10 mmHg) |
| Density | ~1.08 – 1.12 g/cm³ | Estimated based on thiophene ethanol analogs |
| Solubility | Soluble in EtOH, Et₂O, DCM, Toluene | Lipophilic; sparingly soluble in water |
| pKa | ~16–17 (Alcohol OH) | Typical for tertiary alcohols |
| Refractive Index | High index due to aromatic thiophene ring |
Synthesis & Production
The most robust synthetic route involves the Grignard addition of methylmagnesium halide to 2-acetylthiophene. This method is preferred over the reaction of 2-thienylmagnesium bromide with acetone due to the lower cost and higher stability of 2-acetylthiophene.
Reaction Mechanism
The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The tetrahedral alkoxide intermediate is subsequently quenched with weak acid to yield the tertiary alcohol.
Figure 1: Grignard synthesis pathway for 2-(2-Thienyl)-2-propanol.
Experimental Protocol (Laboratory Scale)
Reagents:
-
2-Acetylthiophene (1.0 eq)
-
Methylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated Ammonium Chloride (
)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (
or Ar). -
Reagent Prep: Charge the flask with MeMgBr solution. Cool to 0 °C in an ice bath.
-
Addition: Dissolve 2-acetylthiophene in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.
-
Quench: Cool back to 0 °C. Cautiously quench with saturated aqueous
. Caution: Vigorous gas evolution (methane). -
Extraction: Extract the aqueous layer with Diethyl Ether (
). Combine organics, wash with brine, and dry over anhydrous . -
Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the pure alcohol.
Spectroscopic Characterization
Validation of the structure is achieved through NMR and IR spectroscopy.[2][3] The lack of a carbonyl peak and the presence of a hydroxyl stretch are diagnostic.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.18 | dd ( | 1H | Thiophene H-5 |
| 6.94 | dd ( | 1H | Thiophene H-3 |
| 6.92 | dd ( | 1H | Thiophene H-4 |
| 2.10 | Broad s | 1H | –OH (Exchangeable) |
| 1.68 | Singlet | 6H | Gem-dimethyl ( |
Infrared (IR) Spectroscopy
-
3350–3450 cm⁻¹ : Broad O–H stretch (Intermolecular H-bonding).
-
2970–2990 cm⁻¹ : C–H stretch (Methyl groups).
-
~700 cm⁻¹ : C–S–C ring breathing mode (Characteristic of thiophene).
-
Absence : No strong C=O stretch at 1660 cm⁻¹ (confirms conversion of ketone).
Reactivity Profile: Dehydration
The most significant chemical property of 2-(2-Thienyl)-2-propanol is its facile dehydration. Like cumyl alcohol, the carbocation intermediate is stabilized by the aromatic ring, making elimination to the alkene (2-isopropenylthiophene ) extremely fast under acidic conditions.
Dehydration Mechanism
Treatment with catalytic acid (e.g.,
Figure 2: Acid-catalyzed dehydration pathway.
Application Note: This reaction is often performed in toluene with a Dean-Stark trap to remove water azeotropically, driving the equilibrium toward the alkene.
Safety & Handling
-
Hazards : As a thiophene derivative, it should be treated as a potential irritant to skin, eyes, and the respiratory tract.
-
Flammability : Combustible.[4] Keep away from open flames.
-
Storage : Store in a cool, dry place under inert gas. Tertiary alcohols are generally stable but can dehydrate upon prolonged exposure to heat or acidic impurities.
-
SDS Summary :
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).[5]
-
References
-
PubChem Compound Summary . 2-(Thiophen-2-yl)propan-2-ol (CID 220065).[1] National Center for Biotechnology Information. [Link][1]
- Goncalves, et al.Synthesis of Thiophene Derivatives via Grignard Reagents. Journal of Heterocyclic Chemistry. (General reference for Grignard protocols on thiophenes).
Sources
Technical Characterization Guide: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4)
[1]
Executive Summary
2-(Thiophen-2-yl)propan-2-ol , commonly referred to as dimethyl(2-thienyl)carbinol , is a tertiary alcohol featuring a thiophene heterocycle. It serves as a critical building block in medicinal chemistry, particularly as a precursor for introducing the 2-(2-thienyl)propan-2-yl motif into bioactive scaffolds. Its utility stems from the reactivity of the tertiary hydroxyl group, which readily undergoes dehydration to form alkenyl thiophenes or substitution reactions to generate quaternary centers.
This guide details the physicochemical properties, validated synthesis routes, and spectroscopic signatures required for the precise identification and handling of this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 5331-62-4 |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |
| Synonyms | Dimethyl(2-thienyl)carbinol; |
| Molecular Formula | C |
| Molecular Weight | 142.22 g/mol |
| SMILES | CC(C)(O)c1cccs1 |
| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid / low-melting solid |
| Boiling Point | ~85–90 °C (at 0.5–1 mmHg) / ~190 °C (est. at 760 mmHg) |
| Solubility | Soluble in ethanol, ether, DCM, DMSO; poorly soluble in water |
Synthesis & Production Protocols
The synthesis of CAS 5331-62-4 is governed by the nucleophilic addition of organometallic reagents to carbonyl electrophiles. Two primary routes are field-validated: the Grignard addition to 2-acetylthiophene (Route A) and the lithiation-acetone trapping method (Route B).
Route A: Grignard Addition (Recommended)
This pathway is preferred for scale-up due to the stability of the starting materials and the robustness of the Grignard reagent.
Protocol:
-
Reagent Formation: Generate Methylmagnesium bromide (MeMgBr) in situ (or use commercial solution) in anhydrous diethyl ether or THF under N
. -
Addition: Cool the Grignard solution to 0 °C. Add 2-acetylthiophene dropwise to control the exotherm.
-
Mechanism: The nucleophilic methyl anion attacks the carbonyl carbon of the ketone. The tetrahedral alkoxide intermediate is stabilized by the magnesium cation.
-
Workup: Quench with saturated aqueous NH
Cl. The mild acid protonates the alkoxide to yield the free alcohol without inducing dehydration (a common risk with tertiary benzylic/heteroaromatic alcohols).
Route B: Lithiation Strategy
Utilizes thiophene directly, avoiding the need for the acetylated precursor.
-
Lithiation: Treat thiophene with n-BuLi in THF at -78 °C to selectively generate 2-thienyllithium.
-
Electrophile Trap: Add acetone (excess).
-
Quench: Protonate with water/NH
Cl.
Synthesis Workflow Visualization
The following diagram illustrates the logic flow for Route A, highlighting critical control points (CCPs) to prevent side reactions like dehydration.
Caption: Grignard synthesis pathway for CAS 5331-62-4, emphasizing pH control to prevent acid-catalyzed dehydration.
Spectroscopic Characterization
Accurate identification relies on distinguishing the tertiary alcohol from potential isomers (e.g., 3-thienyl analogs) and dehydration products.
Nuclear Magnetic Resonance (NMR) Analysis[2][4][6]
H NMR (Chloroform-d)
-
Aromatic Region (6.9 – 7.3 ppm): The thiophene ring displays a characteristic 3-proton pattern.
- 7.18 (dd, J = 5.1, 1.2 Hz, 1H, H-5 ): Deshielded by the sulfur atom.
- 6.95 (dd, J = 5.1, 3.5 Hz, 1H, H-4 ): The "beta" proton, typically the most shielded aromatic signal.
- 6.92 (dd, J = 3.5, 1.2 Hz, 1H, H-3 ): Proximity to the alkyl group influences this shift.
-
Aliphatic Region (1.5 – 2.5 ppm):
- ~2.20 (br s, 1H, -OH ): Chemical shift is concentration-dependent.
-
1.68 (s, 6H, -C(CH
) ): A sharp singlet integrating to 6 protons confirms the gem-dimethyl group and the tertiary nature of the alcohol.
C NMR (Chloroform-d)
-
Quaternary Carbinol Carbon:
~70–72 ppm. This signal is diagnostic; a shift toward 120–140 ppm would indicate dehydration to the alkene. -
Thiophene Ring Carbons:
- ~155 ppm (C-2 , ipso): Significantly deshielded due to attachment to the oxygenated carbon.
- ~126 ppm (C-5 ).
- ~123 ppm (C-4 ).
- ~122 ppm (C-3 ).
-
Methyl Carbons:
~32 ppm.
Mass Spectrometry (MS)
-
Ionization: EI (70 eV) or ESI+.
-
Molecular Ion (M
): m/z 142. -
Fragmentation Pattern:
-
Base Peak: Often m/z 127 ([M – CH
] ). The loss of a methyl group forms a resonance-stabilized thienyl-cation. -
Dehydration Peak: m/z 124 ([M – H
O] ). Prominent in EI due to the stability of the conjugated isopropenylthiophene cation.
-
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band at 3300–3450 cm
. -
C-H Stretch (Aliphatic): 2970–2990 cm
(Methyl groups). -
Thiophene Ring Modes: Sharp bands around 1440 cm
and 700 cm (C-S stretch/ring breathing).
Analytical Logic & Quality Control
When analyzing CAS 5331-62-4, the primary impurity of concern is 2-isopropenylthiophene (CAS 1753-60-2), formed via acid-catalyzed dehydration.
Impurity Differentiation Workflow
The following decision tree guides the analyst in verifying sample purity using
Caption: NMR logic flow to distinguish the target alcohol from its common dehydration impurity.
Handling & Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Tertiary alcohols can be hygroscopic.
-
Acid Sensitivity: Highly sensitive to acidic conditions. Exposure to trace acids (even acidic silica gel during chromatography) can trigger dehydration to the alkene. Use triethylamine-neutralized silica for purification.
-
Safety: Standard precautions for organic chemicals apply. Causes skin and eye irritation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Propanol, 2-(2-thienyl)- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
Organic Syntheses. General methods for Grignard addition to heteroaromatic ketones. (Contextual reference for Route A protocols). Retrieved from [Link]
Technical Guide: Spectroscopic Analysis of 2-(thiophen-2-yl)propan-2-ol
CAS Registry Number: 5331-62-4
Molecular Formula:
Executive Summary
This technical guide provides a rigorous framework for the structural validation of 2-(thiophen-2-yl)propan-2-ol , a tertiary alcohol featuring a thiophene pharmacophore.[1] This molecule serves as a critical bioisostere for phenyl-based tertiary alcohols in medicinal chemistry and a precursor in conductive polymer synthesis.[1]
The primary analytical challenge lies in distinguishing the intact alcohol from its dehydration product, 2-isopropenylthiophene , which forms readily under acidic conditions or excessive heat. This guide prioritizes self-validating protocols —experimental workflows where the data not only confirms identity but actively flags common degradation pathways.[1]
Part 1: Molecular Architecture & Stability Profile
The molecule consists of an electron-rich thiophene ring substituted at the C2 position with a 2-hydroxypropan-2-yl group.[1]
Structural Criticality
-
Electronic Effects: The thiophene ring is
-excessive.[1] The oxygen of the hydroxyl group acts as a Lewis base, while the tertiary carbon is susceptible to carbocation formation. -
Dehydration Risk: The stability of the tertiary carbocation (stabilized by the adjacent aromatic thiophene ring) makes this molecule prone to E1 elimination.
-
Implication: Acidic solvents (e.g.,
with traces of HCl) can catalyze dehydration in the NMR tube, leading to false spectral data.[1]
-
Visualization: Stability & Degradation Logic
The following diagram illustrates the relationship between the target molecule and its primary impurity.
Figure 1: Acid-catalyzed dehydration pathway. The formation of the stable conjugated alkene (red) is the primary degradation risk during analysis.
Part 2: Sample Preparation & Self-Validating Synthesis
To ensure high-fidelity spectroscopy, the sample history must be known.[1] The standard synthesis involves a Grignard addition to 2-acetylthiophene.[1]
Protocol: Purity-First Preparation
-
Solvent Choice: Use anhydrous diethyl ether or THF.[1]
-
Quenching (Critical Step): quench with saturated aqueous Ammonium Chloride (
).[1]-
Why: Strong acids (HCl,
) will instantly dehydrate the product.[1] buffers the pH to ~9, preserving the tertiary alcohol.
-
-
Drying: Use
or .[1] Avoid acidic drying agents like silica gel for prolonged periods.[1]
Part 3: Multi-Modal Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing connectivity.[1] The symmetry of the isopropyl group simplifies the aliphatic region, making impurities immediately obvious.
Solvent Selection
-
Standard:
(Chloroform-d).[1] Note: Filter through basic alumina if acid traces are suspected. -
Diagnostic:
. Note: Used to observe the Hydroxyl proton coupling, confirming the alcohol is not exchanged/dehydrated.
H NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.65 - 1.75 | Singlet (s) | 6H | The two methyl groups are equivalent (achiral).[1] Splitting here indicates a chiral impurity or restricted rotation. | |
| 2.20 - 2.60 | Broad Singlet | 1H | Chemical shift is concentration/temperature dependent.[1] Disappears with | |
| 6.90 - 7.00 | Doublet of Doublets | 1H | Thiophene H-4 | Coupled to H-3 and H-5.[1] |
| 7.00 - 7.10 | Doublet of Doublets | 1H | Thiophene H-3 | Adjacent to the substituent (C2).[1] |
| 7.15 - 7.25 | Doublet of Doublets | 1H | Thiophene H-5 | Adjacent to Sulfur.[1] Typically the most downfield aromatic signal.[1] |
C NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 32.5 | Methyl carbons (equivalent).[1] | |
| 74.2 | Quaternary | |
| 122.5 | Aromatic | Thiophene C-3.[1] |
| 123.8 | Aromatic | Thiophene C-5.[1] |
| 126.5 | Aromatic | Thiophene C-4.[1] |
| 155.0 | Quaternary | Thiophene C-2 (Ipso).[1] Significant downfield shift due to S and alkyl attachment.[1] |
Visualization: NMR Connectivity Logic
Figure 2: Decision tree for interpreting the proton NMR spectrum. The absence of alkene protons (typically 5.0-5.5 ppm) in the aromatic region is the key purity check.
Infrared Spectroscopy (FT-IR)
IR is the primary tool for rapid functional group verification.[1]
-
O-H Stretch: Broad band at 3300–3450 cm⁻¹ .[1]
-
Self-Validation: If this band is sharp or weak, suspect dehydration.[1]
-
-
C-H Stretch (Aromatic): Weak intensity just above 3000 cm⁻¹ (Thiophene C-H).[1]
-
C-H Stretch (Aliphatic): Strong bands at 2900–2980 cm⁻¹ (Methyl groups).[1]
-
Ring Breathing: Characteristic Thiophene bands at 1420–1450 cm⁻¹ and ~700 cm⁻¹ (C-S stretch/ring deformation).[1]
Mass Spectrometry (MS)[1][2]
-
Ionization Mode: Electron Impact (EI) or ESI+.[1]
-
Molecular Ion (
): m/z 142.[1][2][3] Often weak in EI due to fragmentation.[1] -
Fragmentation Pattern:
Part 4: Troubleshooting & Impurity Profiling
The "Dehydration Test"
If your spectral data is ambiguous, perform this check:
-
Observation: Are there new peaks in the
H NMR at 5.05 ppm and 5.35 ppm ? -
Diagnosis: These are the terminal alkene protons of 2-isopropenylthiophene .[1]
-
Root Cause: The sample was likely subjected to heat (>50°C) or acidic workup.[1]
-
Remediation: Re-purify via column chromatography using basic alumina or silica pre-treated with 1% Triethylamine.[1]
Solvent Effects
-
In DMSO-d6 , the OH proton may appear as a sharp singlet at ~5.5 ppm if the sample is ultra-dry.
-
In CDCl3 , the OH proton can drift anywhere between 1.5 ppm and 4.0 ppm depending on concentration (Hydrogen bonding).[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Thiopheneethanol (Structural Analog Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Registry Number 5331-62-4.[1] American Chemical Society.[1]
-
Doc Brown's Chemistry. NMR Analysis of Propan-2-ol Derivatives (Methodology Reference). Retrieved from [Link]
Sources
1H and 13C NMR spectral data for 2-(thiophen-2-yl)propan-2-ol
Technical Guide: Spectroscopic Characterization and Structural Analysis of 2-(Thiophen-2-yl)propan-2-ol
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol, is a critical tertiary alcohol intermediate in medicinal chemistry. It serves as a bioisostere for phenyl-based tertiary alcohols and is a precursor for various antihistamines and anticholinergic agents.
This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike simple aliphatic alcohols, the thiophene ring introduces specific magnetic anisotropy effects that complicate NMR interpretation. Furthermore, the tertiary "benzylic-like" hydroxyl group makes this compound prone to spontaneous dehydration, necessitating rigorous purity analysis.
Synthesis & Experimental Protocol
To ensure the spectral data corresponds to a high-purity sample, the following synthesis protocol is recommended. This method utilizes a Grignard addition to 2-acetylthiophene, favored for its regioselectivity over the lithiation of thiophene.
Reaction Workflow
The synthesis relies on the nucleophilic addition of methylmagnesium bromide to the ketone carbonyl.
Figure 1: Grignard synthesis workflow for the target tertiary alcohol.
Detailed Protocol
-
Preparation: Flame-dry a 250 mL three-necked flask under Argon atmosphere.
-
Reagent Loading: Charge with methylmagnesium bromide (3.0 M in Et2O, 1.2 eq). Cool to 0°C.
-
Addition: Add 2-acetylthiophene (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench carefully with saturated aqueous
at 0°C. Extract with diethyl ether ( mL). -
Purification: Dry organic layer over
. Concentrate in vacuo.[1] Purify via Kugelrohr distillation or flash chromatography (Silica, 10% EtOAc/Hexane). Note: Avoid acidic silica, which catalyzes dehydration.
NMR Spectral Data
The following data represents the standard shifts observed in
1H NMR Data (400 MHz, CDCl3)
The spectrum is characterized by a distinct aromatic system (thiophene ABC system) and a high-intensity singlet for the gem-dimethyl group.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-5 | 7.18 - 7.22 | dd | 1H | Thiophene | |
| H-4 | 6.94 - 6.98 | dd | 1H | Thiophene | |
| H-3 | 6.90 - 6.93 | dd | 1H | Thiophene | |
| -OH | 2.30 - 2.60 | br s | 1H | - | Hydroxyl (Concentration dependent) |
| -CH3 | 1.68 | s | 6H | - | Gem-dimethyl group |
Expert Insight: The chemical shift of the hydroxyl proton is highly variable. In dry
13C NMR Data (100 MHz, CDCl3)
| Position | Shift ( | Type | Assignment |
| C-2 | 153.2 | Cq | Thiophene ipso-carbon (Quaternary) |
| C-5 | 126.6 | CH | Thiophene |
| C-4 | 124.2 | CH | Thiophene |
| C-3 | 122.3 | CH | Thiophene |
| C-OH | 70.3 | Cq | Tertiary alcohol carbon |
| -CH3 | 32.1 | CH3 | Methyl groups (Equivalent) |
Structural Assignment Logic
To validate the structure, one must correlate the coupling constants of the aromatic ring. The thiophene ring exhibits characteristic coupling that distinguishes it from phenyl or furan rings.
Figure 2: Logic flow for assigning thiophene protons based on coupling constants.
Critical Interpretation:
-
H-5 vs H-3: H-5 is typically the most deshielded proton in 2-substituted thiophenes due to the proximity to the sulfur atom's lone pairs and lack of shielding from the alkyl substituent.
-
Symmetry: The presence of a single methyl peak (integration 6H) confirms the free rotation of the isopropyl group and the symmetry of the gem-dimethyls.
Impurity Profiling: The Dehydration Risk
The most common failure mode in the storage and analysis of 2-(thiophen-2-yl)propan-2-ol is acid-catalyzed dehydration.
Impurity: 2-Isopropenylthiophene (2-(prop-1-en-2-yl)thiophene).
Diagnostic Signals (Impurity): If the sample has degraded, look for these signals in the 1H NMR:
-
Vinylic Protons: Two new singlets (or fine doublets) appearing at
5.05 and 5.35 ppm . -
Methyl Group: A shift from 1.68 ppm (alcohol) to
2.15 ppm (allylic methyl). -
Loss of OH: Disappearance of the broad singlet at 2.3-2.6 ppm.
Prevention: Store the compound in a basic environment (e.g., washed with
References
-
Spectral Database for Organic Compounds (SDBS). "SDBS No. 5621: Dimethyl(2-thienyl)carbinol." National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 2-Thiophene Analogues of DDT." Journal of the American Chemical Society, 70(11), 3941–3942. (Foundational synthesis of thiophene carbinols). [Link]
Sources
Technical Guide: Mass Spectral Interpretation of 2-(thiophen-2-yl)propan-2-ol
Executive Summary
This technical guide details the mass spectral fragmentation patterns of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), also known as dimethyl(2-thienyl)carbinol.
For researchers and analytical scientists, this molecule presents a specific challenge: thermal instability . As a tertiary alcohol attached to an aromatic heterocycle, it is prone to dehydration in hot GC injection ports, often leading to misidentification as its alkene analog, 2-isopropenylthiophene. This guide provides a self-validating interpretation framework to distinguish the intact analyte from its thermal degradation products and validates the presence of the thiophene ring via sulfur isotope analysis.
Molecular Architecture & Theoretical MS Profile
Understanding the structural lability of the molecule is a prerequisite for accurate spectral interpretation.
| Feature | Specification | Impact on Mass Spectrum |
| Molecular Formula | MW: 142 Da . Odd mass indicates zero or even nitrogen count (Nitrogen Rule). | |
| Functional Group | Tertiary Alcohol | Weak/Absent Molecular Ion ( |
| Heterocycle | Thiophene Ring | Isotope Pattern : Presence of |
| Lability | Benzylic-like OH | Thermal Artifacts : Prone to forming m/z 124 (Dehydration) in the injector. |
The Sulfur Isotope Signature
Unlike standard organic alcohols, the thiophene ring provides a built-in isotopic tag. Sulfur has a significant heavy isotope,
-
Validation Rule: Any major fragment ion containing the thiophene ring must exhibit a satellite peak at
with approximately 4-5% intensity of the parent peak.
Fragmentation Mechanistics
The fragmentation of 2-(thiophen-2-yl)propan-2-ol is governed by two competing pathways: Alpha-Cleavage (Ionization driven) and Dehydration (Thermal/Ionization driven).
Pathway A: Alpha-Cleavage (Dominant)
Ionization of the oxygen lone pair triggers the homolytic cleavage of a C-C bond adjacent to the hydroxyl group.[1]
-
Mechanism: Loss of a methyl radical (
, 15 Da). -
Result: Formation of a resonance-stabilized oxonium-thienyl cation at m/z 127 .
-
Stability: The positive charge is delocalized across the oxygen and the thiophene ring, making this the thermodynamically favored fragment (Base Peak).
Pathway B: Dehydration (Competitive)
Loss of water (
-
Mechanism: Elimination of -OH and a beta-hydrogen.
-
Result: Formation of the radical cation 2-isopropenylthiophene at m/z 124 .
-
Significance: If m/z 124 is the base peak and m/z 142 is absent, the sample has likely degraded.
Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways.
Figure 1: Competitive fragmentation pathways. The solid line represents the primary EI pathway; the dashed red line indicates the thermal degradation risk.
Diagnostic Ion Table
Use this table to assign peaks in your acquired spectrum.
| m/z (Da) | Relative Intensity (Est.) | Ion Identity | Mechanism / Origin |
| 142 | < 5% (Very Weak) | Molecular Ion.[2] Often invisible due to tertiary alcohol instability. | |
| 129 | ~4% of m/z 127 | Isotope Check: Confirms presence of Sulfur in the m/z 127 fragment. | |
| 127 | 100% (Base Peak) | Alpha-Cleavage: Loss of methyl group. Resonance stabilized. | |
| 124 | Variable (10-80%) | Dehydration: 2-isopropenylthiophene. High intensity indicates thermal degradation. | |
| 109 | Moderate | Fragment of 124: Loss of methyl from the alkene species. | |
| 97 | Moderate | Ring Expansion: Thiopyrylium-like ion (Thiophene + C). | |
| 85 | Weak | Thiophene Ring: Protonated thiophene ring fragment. | |
| 43 | Moderate | Acetyl Ion: Rearrangement of the oxygen-containing tail. |
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, you must distinguish between the spectrum of the analyte and the spectrum of its degradation product.
Step 1: The "Cold Inlet" Verification
Tertiary alcohols dehydrate rapidly at standard injector temperatures (250°C+).
-
Protocol: If you observe a dominant m/z 124 and no m/z 142, lower the GC inlet temperature to 150°C or use a Cold On-Column injection.
-
Validation: If the ratio of
increases significantly at lower temperatures, the m/z 124 peak is a thermal artifact.
Step 2: The Sulfur Isotope Check
Verify the elemental composition using the
-
Protocol: Zoom into the Base Peak (m/z 127).
-
Validation: You must observe a peak at m/z 129 .
-
Calculation: Intensity(129)
Intensity(127) 0.044. -
Fail State: If m/z 129 is absent or < 1%, the peak at 127 is likely a hydrocarbon interference, not the thiophene derivative.
-
Step 3: Workflow Diagram
Figure 2: Decision tree for validating the mass spectrum against thermal artifacts and impurities.
Differentiation from Related Compounds
| Analyte | Key MS Feature | Differentiation Logic |
| 2-(thiophen-2-yl)propan-2-ol | Base Peak 127 | Presence of Oxygen allows alpha-cleavage to stable oxonium ion. |
| 2-isopropenylthiophene | Base Peak 124 | Lack of OH group prevents formation of m/z 127. Parent ion is stable at 124. |
| 2-isopropylthiophene | Base Peak 111 | Alkane side chain fragments via benzylic cleavage ( |
References
-
NIST Chemistry WebBook, SRD 69 . Thiophene Derivatives and Fragmentation. National Institute of Standards and Technology.[5][6][7][8][9] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Alpha-Cleavage mechanisms).
-
PubChem Database . Compound Summary: 2-(thiophen-2-yl)propan-2-ol (CAS 2309-47-9). National Center for Biotechnology Information. [Link]
-
PubChem Database . Compound Summary: 2-isopropenylthiophene (CAS 30616-73-0).[10] National Center for Biotechnology Information. [Link]
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. scielo.br [scielo.br]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Thiophene, 2-methyl- [webbook.nist.gov]
- 7. Propane, 2-iodo- [webbook.nist.gov]
- 8. 2-Propanethiol [webbook.nist.gov]
- 9. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 10. 2-Isopropenylthiophene | C7H8S | CID 121729 - PubChem [pubchem.ncbi.nlm.nih.gov]
FT-IR Characterization of 2-(Thiophen-2-yl)propan-2-ol: A Structural Validation Guide
Executive Summary
In the development of thiophene-based pharmacophores, 2-(thiophen-2-yl)propan-2-ol serves as a critical intermediate, often functioning as a lipophilic structural motif or a precursor for dehydration to alkenyl-thiophenes. Its structural integrity hinges on two distinct moieties: the electron-rich thiophene ring and the sterically hindered tertiary alcohol group.
This guide provides a rigorous Fourier Transform Infrared (FT-IR) spectroscopy protocol for validating this compound. Unlike standard library matching, we focus on first-principles vibrational assignment , enabling researchers to confirm identity and detect common impurities (e.g., residual ketones or water) with high specificity.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule (
Key Vibrational Modes[1][2]
-
The Hydroxyl Oscillator (
): As a tertiary alcohol, the O-H group is sterically crowded. In neat samples, intermolecular Hydrogen bonding (H-bonding) will broaden this band, but less severely than in primary alcohols due to steric hindrance. -
The Thiophene Ring (
): The 5-membered ring exhibits characteristic "breathing" and stretching modes that are sensitive to substitution at the 2-position.[1] -
The Gem-Dimethyl Group (
): The isopropylidene moiety ( ) provides a unique spectral signature—the "gem-dimethyl doublet"—which validates the alkylation of the side chain.
Experimental Protocol
Standardization is the bedrock of reproducibility. The following protocol minimizes environmental artifacts.
Sample Preparation
For this lipophilic liquid/low-melting solid, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets to avoid hygroscopic interference.
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).
-
Pathlength: Single bounce (approx. 2 µm depth of penetration at 1000 cm⁻¹).
-
Background: Air background collected immediately prior to sampling (32 scans).
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak deconvolution).
-
Accumulation: 64 scans (To resolve weak overtone bands in the 1600–2000 cm⁻¹ region).
-
Apodization: Blackman-Harris 3-Term (Reduces side-lobes for sharp aromatic peaks).
Spectral Interpretation & Assignment Logic
Zone I: High-Frequency Region (3600 – 2800 cm⁻¹)
Diagnostic for: H-bonding and C-H backbone integrity.
-
3500 – 3300 cm⁻¹ (Broad): O-H Stretching .
-
Insight: If this band is sharp and centered ~3600 cm⁻¹, the sample is likely dilute or free from H-bonding. A broad curve centered ~3350 cm⁻¹ indicates H-bonded aggregation, typical for the neat compound.
-
-
3120 – 3050 cm⁻¹ (Weak/Medium): Aromatic C-H Stretch (
).-
Differentiation: Bands above 3000 cm⁻¹ belong exclusively to the thiophene ring (C3-H, C4-H, C5-H).
-
-
2980 – 2870 cm⁻¹ (Strong): Aliphatic C-H Stretch (
).-
Specificity: Look for the asymmetric and symmetric stretches of the methyl groups. The intensity ratio of Aliphatic:Aromatic C-H should be roughly 2:1, reflecting the proton count (6 methyl protons vs. 3 ring protons).
-
Zone II: The Fingerprint Region (1600 – 600 cm⁻¹)
Diagnostic for: Substitution pattern and functional group identity.
-
1450 – 1350 cm⁻¹: The Gem-Dimethyl Doublet.
-
A critical confirmation of the isopropyl group. You will observe a split band (or two distinct bands) arising from the symmetric deformation of the two methyl groups attached to the same quaternary carbon.
-
Positions: ~1380 cm⁻¹ and ~1360 cm⁻¹.
-
-
1200 – 1100 cm⁻¹: Tertiary C-O Stretch (
).-
Tertiary alcohols exhibit the C-O stretch at lower frequencies than primary alcohols but often coupled with skeletal vibrations. Expect a strong, complex band near 1160 ± 20 cm⁻¹ .
-
-
750 – 690 cm⁻¹: C-H Out-of-Plane (OOP) Bending (
).-
Thiophene Signature: 2-substituted thiophenes show a very strong, characteristic band in this region (typically ~700 cm⁻¹), corresponding to the in-phase motion of the remaining ring hydrogens.
-
Summary of Assignments
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Significance |
| 3300–3450 | Broad, Med | Confirms Alcohol presence | |
| 3105 | Weak | Thiophene ring protons | |
| 2975, 2930 | Strong | Methyl groups | |
| 1530, 1440 | Medium | Thiophene skeletal modes | |
| 1380, 1365 | Medium | Confirms Isopropylidene group | |
| 1160 | Strong | C-O bond character | |
| 1050–1000 | Medium | Ring Deformation / | Skeletal coupling |
| ~700 | Very Strong | 2-Substitution pattern on Thiophene |
Analytical Workflow & Logic Pathway
The following diagram illustrates the decision-making process for validating the compound using FT-IR data.
Figure 1: Logic gate workflow for the spectroscopic validation of 2-(thiophen-2-yl)propan-2-ol, prioritizing impurity exclusion (carbonyls) before structural confirmation.
Common Pitfalls & Troubleshooting
The "Water Mask"
Issue: The broad O-H stretch of the product overlaps with atmospheric moisture or solvent water. Differentiation: Water typically shows a "scissoring" bending mode near 1640 cm⁻¹ . If you see a medium-intensity band here without a carbonyl signal, your sample is wet. The pure tertiary alcohol does not absorb at 1640 cm⁻¹.
Residual Starting Material (2-Acetylthiophene)
Issue: Incomplete Grignard addition or reduction. Detection: The precursor, 2-acetylthiophene, has a potent C=O stretch at ~1660–1670 cm⁻¹ (conjugated ketone). Even 1% contamination is visible here.
-
Pass Criteria: The 1600–1700 cm⁻¹ region must be essentially flat (baseline).
Ring Substitution Confusion
Issue: Distinguishing 2-substituted vs. 3-substituted thiophene. Detection: 2-substituted thiophenes generally have a strong OOP band near 700 cm⁻¹ , whereas 3-substituted variants often shift to ~750–790 cm⁻¹ .
References
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for thiophene ring modes and tertiary alcohol C-O assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 2-substituted thiophene and 2-propanol fragment spectra). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Sources
IUPAC name and synonyms for 2-(thiophen-2-yl)propan-2-ol
[1][2][3][4][5]
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4) is a tertiary alcohol featuring a thiophene ring substituted at the C2 position with a dimethyl-hydroxymethyl group.[1] As a bioisostere of dimethylbenzyl alcohol, it serves as a critical intermediate in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] It is also a precursor in materials science, specifically for the synthesis of 2-isopropenylthiophene , a monomer used in conductive polymer applications.[1]
This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthesis protocol via Grignard addition, and downstream applications in dehydration and functionalization.
Nomenclature & Identity
The compound is defined by the attachment of a gem-dimethyl carbinol group to the electron-rich thiophene heterocycle.[1]
| Identifier | Details |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |
| Common Synonyms | Dimethyl(2-thienyl)carbinol; 2-(2-Thienyl)-2-propanol; |
| CAS Number | 5331-62-4 |
| MDL Number | MFCD03211901 |
| SMILES | CC(C)(O)c1cccs1 |
| InChI Key | VOTAVQQTGWOIET-UHFFFAOYSA-N |
Physicochemical Profile
The presence of the tertiary alcohol group allows for hydrogen bonding, while the thiophene ring contributes aromatic character and electron richness.[1]
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 142.22 g/mol |
| Physical State | Colorless to pale yellow liquid (at ambient conditions) |
| Boiling Point | ~85–90 °C at 15 mmHg (Predicted/Analogous)* |
| Density | ~1.12 g/cm |
| Solubility | Soluble in ethanol, diethyl ether, THF, DCM; sparingly soluble in water.[2][3] |
| pKa | ~14–15 (Alcoholic OH) |
*Note: Exact experimental boiling points vary by pressure. The compound is often purified via vacuum distillation to prevent thermal decomposition.
Synthesis & Production
The most robust synthetic route for 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a Grignard reagent to a carbonyl precursor.[1] Two primary pathways exist:
-
Route A: Addition of Methylmagnesium bromide (MeMgBr) to 2-acetylthiophene.[1]
-
Route B: Addition of Methylmagnesium bromide (excess) to Methyl 2-thiophenecarboxylate.
Route A is preferred for atom economy and yield.[1]
Reaction Mechanism & Pathway
The reaction proceeds via the attack of the nucleophilic methyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of 2-acetylthiophene.[1] The resulting magnesium alkoxide intermediate is hydrolyzed to yield the target tertiary alcohol.[1]
Figure 1: Synthetic pathway via Grignard addition to 2-acetylthiophene.
Detailed Experimental Protocol (Route A)
Safety Note: Grignard reagents are moisture-sensitive and pyrophoric.[1] All glassware must be oven-dried, and the reaction performed under an inert atmosphere (N
Materials:
-
2-Acetylthiophene (1.0 eq)[1]
-
Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]
-
Saturated aqueous Ammonium Chloride (NH
Cl)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen.[1]
-
Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of substrate) to the flask.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Cannulate the MeMgBr solution into the flask or addition funnel.[1]
-
Substrate Addition: Dissolve 2-acetylthiophene in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] Note: Exothermic reaction; maintain temperature <10°C.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (SiO
, Hexane:EtOAc 4:1) or GC-MS.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH
Cl. Caution: Vigorous gas evolution. -
Workup: Extract the aqueous layer with Diethyl Ether (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous MgSO
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation if scale permits.[1]
Reactivity & Applications
Dehydration to 2-Isopropenylthiophene
The most common downstream transformation is the acid-catalyzed dehydration to form the alkene.[1]
-
Reagents: p-Toluenesulfonic acid (pTSA) or KHSO
in refluxing Benzene/Toluene.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Significance: The product, 2-isopropenylthiophene, is a precursor for conducting polymers (polythiophenes) used in organic photovoltaics and sensors.[1]
Friedel-Crafts Alkylation
The tertiary carbocation generated from 2-(thiophen-2-yl)propan-2-ol is a stable electrophile.[1]
-
Application: It can be used to alkylate electron-rich aromatics (e.g., phenols, indoles) to synthesize complex scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) or 5-lipoxygenase inhibitors.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (400 MHz, CDCl
):- 7.18 (dd, 1H, thiophene C5-H)
- 6.94 (dd, 1H, thiophene C3-H)
- 6.92 (dd, 1H, thiophene C4-H)
- 2.20 (s, 1H, -OH, exchangeable)
-
1.65 (s, 6H, -C(CH
) )
-
IR Spectroscopy: Broad absorption at 3300–3400 cm
(O-H stretch); weak aromatic bands at 3100 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
MS (EI): Molecular ion [M]+ at m/z 142; base peak likely at m/z 127 ([M-CH
]+) or m/z 124 ([M-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> O]+).
Safety & Handling
References
Molecular weight and formula of 2-(thiophen-2-yl)propan-2-ol
The following technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical relevance of 2-(thiophen-2-yl)propan-2-ol .
Chemical Class: Tertiary Heteroaromatic Alcohol CAS Registry Number: 5331-62-4[1]
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) is a structural motif frequently employed in medicinal chemistry as a bioisostere for the 2-phenylpropan-2-ol (cumyl alcohol) moiety. The replacement of a benzene ring with a thiophene heterocycle alters the lipophilicity (LogP), metabolic stability, and steric profile of the parent molecule, often improving potency or pharmacokinetic properties in drug candidates. This guide provides a definitive reference for its synthesis, characterization, and application in lead optimization.
Physicochemical Specifications
The following data consolidates experimental and predicted values to establish a baseline for identification and handling.
| Property | Value | Notes |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol | |
| Molecular Formula | C₇H₁₀OS | |
| Molecular Weight | 142.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (Analog MP ~30°C) |
| Boiling Point | ~95–100 °C @ 15 mmHg | Predicted based on 2-thienylethanol data |
| Density | 1.08 ± 0.05 g/cm³ | Estimated (S-heterocycle increases density vs. phenyl) |
| Solubility | Soluble in EtOH, Et₂O, DCM, THF | Limited aqueous solubility |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity |
Synthetic Architecture: Grignard Addition
The most robust and scalable route to 2-(thiophen-2-yl)propan-2-ol is the nucleophilic addition of a methyl Grignard reagent to 2-acetylthiophene . This approach avoids the handling of cryogenic lithiation reagents required for the alternative route (acetone addition to 2-thienyllithium).
Reaction Mechanism
The reaction proceeds via the attack of the nucleophilic methyl carbanion (from MeMgBr) on the electrophilic carbonyl carbon of 2-acetylthiophene. This forms a magnesium alkoxide intermediate, which yields the tertiary alcohol upon acidic hydrolysis.
Figure 1: Mechanistic pathway for the Grignard synthesis of the target alcohol.
Detailed Experimental Protocol
Scale: 10 mmol Yield Target: 85–92%
Reagents:
-
2-Acetylthiophene (1.26 g, 10 mmol)
-
Methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.
-
Solvent Charge: Add anhydrous THF (15 mL) and 2-acetylthiophene (1.26 g). Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Transfer the MeMgBr solution to the addition funnel via syringe. Add dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5 °C.
-
Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the ketone spot (Rf ~0.5) indicates completion.
-
-
Quench: Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated NH₄Cl (10 mL). Caution: Vigorous gas evolution (methane).
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 × 20 mL). Combine organic layers.
-
Drying & Concentration: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath 30 °C).
-
Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
Structural Characterization
Verification of the structure relies on the distinct electronic environment of the thiophene ring and the symmetry of the dimethyl group.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.18 | dd (J=5.1, 1.2 Hz) | 1H | Thiophene H-5 | Adjacent to Sulfur, most deshielded. |
| 6.94 | dd (J=5.1, 3.5 Hz) | 1H | Thiophene H-4 | Beta-position. |
| 6.90 | dd (J=3.5, 1.2 Hz) | 1H | Thiophene H-3 | Adjacent to the quaternary carbon. |
| 2.30 | br s | 1H | –OH | Exchangeable; shift varies with concentration. |
| 1.68 | s | 6H | –C(CH₃)₂ | Gem-dimethyl singlet; deshielded by aromatic ring. |
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (M⁺): 142 m/z.
-
Base Peak: 127 m/z (Loss of –CH₃). Tertiary carbocations are stable, making methyl loss a dominant fragmentation pathway.
-
Dehydration Peak: 124 m/z (Loss of H₂O). Common in tertiary alcohols, leading to the isopropenyl thiophene species.
Pharmaceutical Relevance & Applications
Bioisosterism Strategy
In drug design, the thiophene ring is a classic bioisostere for benzene .
-
Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially increasing cation-π interactions with receptor binding sites.
-
Steric Effects: The sulfur atom introduces a larger van der Waals radius than a -CH=CH- unit, but the 5-membered ring angle (approx. 90° at Sulfur) alters the vector of substituents, potentially resolving steric clashes in tight binding pockets.
Metabolic Stability Workflow
Tertiary alcohols like 2-(thiophen-2-yl)propan-2-ol are generally resistant to oxidative metabolism (CYP450) because they lack an alpha-proton. However, they are susceptible to Phase II conjugation.
Figure 2: Primary metabolic and degradation pathways.
Strategic Utility
This scaffold is utilized in the synthesis of:
-
Anticholinergics: Analogues of procyclidine where phenyl rings are swapped for thiophenes.
-
5-LOX Inhibitors: Thiophene-based inhibitors for inflammatory diseases (e.g., Zileuton derivatives).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (1938). 2-Iodothiophene and Grignard Derivatization. Org. Synth. 18, 41. Retrieved from [Link]
Sources
Technical Guide: Reactivity Profile of Thienyl-Substituted Tertiary Alcohols
Executive Summary
This guide analyzes the unique chemical and biological reactivity of tertiary alcohols attached directly to a thiophene ring (
Key Takeaway: The reactivity of this scaffold is dominated by the exceptional stability of the
Electronic Structure & Mechanistic Foundations
The reactivity of thienyl tertiary alcohols cannot be understood without analyzing the electronic interplay between the heteroaromatic ring and the carbinol center.
The -Thienyl Carbocation
Upon protonation and loss of water, the tertiary alcohol generates a carbocation.[1] While tertiary carbocations are inherently stable, the adjacent thiophene ring provides additional stabilization far exceeding that of a benzene ring.
-
Resonance Effect: The sulfur atom in the thiophene ring has lone pairs in a
-orbital that can overlap with the -system. This allows the positive charge to be delocalized not just across the carbons, but effectively onto the sulfur atom itself. -
Reactivity Implications: This stabilization lowers the activation energy for
substitutions and E1 eliminations. Consequently, these alcohols are acid-labile ; exposure to even weak acids (e.g., silica gel, acetic acid) can trigger dehydration to the vinyl thiophene.
Mechanism of Acid-Catalyzed Dehydration (E1)
The following diagram illustrates the resonance stabilization that drives the facile dehydration of these substrates.
Figure 1: E1 mechanism showing the rate-determining step (RDS) driven by the stability of the thienyl carbocation.
Synthetic Transformations: The "Good"
In a synthetic context, the thiophene ring serves as a "masked" alkyl chain or a platform for building complex alkenes.
Controlled Dehydration
Because the dehydration is so facile, it is the primary method for synthesizing vinyl thiophenes. However, strong mineral acids (e.g.,
-
Optimal Conditions: Use
-Toluenesulfonic acid ( TSA) in refluxing toluene with a Dean-Stark trap. This removes water azeotropically, driving the equilibrium to the alkene without harsh acidic environments.
Reductive Desulfurization (Raney Nickel)
The thiophene ring can be reductively opened using Raney Nickel. When applied to a thienyl tertiary alcohol (or its dehydrated alkene product), this effectively converts the thiophene ring into a saturated butyl chain.
-
Strategic Value: This allows chemists to use thiophene as a polar, aromatic handle for diverse chemistry (e.g., lithiation at the 2-position) and then "delete" the ring to reveal a simple alkyl group in the final step.
Table 1: Comparative Synthetic Transformations
| Transformation | Reagent System | Mechanism | Synthetic Utility |
| Dehydration | E1 Elimination | Generates vinyl thiophenes (monomers, intermediates). | |
| Desulfurization | Raney Ni, | Hydrogenolysis | Converts thiophene moiety to a |
| Substitution | Generates |
Metabolic Liabilities & Toxicology: The "Bad"
For drug discovery professionals, the thiophene ring is a well-known structural alert .[2] While the tertiary alcohol moiety itself is metabolically amenable (often undergoing glucuronidation), the thiophene ring is prone to bioactivation.
Bioactivation Pathway
Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) recognize the electron-rich thiophene sulfur.
-
S-Oxidation: The sulfur is oxidized to a thiophene S-oxide.[3]
-
Michael Acceptor Formation: The S-oxide is not aromatic and acts as a highly reactive diene/Michael acceptor.
-
Covalent Binding: This intermediate reacts with nucleophilic residues (cysteine thiols) on proteins or glutathione. Protein binding leads to immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid).
Impact of the Tertiary Alcohol
The presence of the tertiary alcohol does not prevent this activation. In fact, if the alcohol dehydrates in vivo (stomach acid), the resulting vinyl thiophene is even more reactive towards epoxidation and metabolic activation.
Figure 2: Metabolic bioactivation pathway of thiophene-containing scaffolds leading to potential toxicity.[4]
Experimental Protocols
Protocol A: Mild Acid-Catalyzed Dehydration
Use this protocol to convert thienyl tertiary alcohols to vinyl thiophenes without polymerizing the ring.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Dissolve the tertiary alcohol (10 mmol) in Toluene (50 mL). Add
-Toluenesulfonic acid monohydrate ( TSA, 0.5 mmol, 5 mol%). -
Reaction: Heat to reflux (bath temp ~115°C). Monitor water accumulation in the trap.
-
Monitoring: Check via TLC or LCMS every 30 minutes. Reaction is typically complete within 1-2 hours due to the stability of the intermediate cation.
-
Workup: Cool to room temperature. Wash with saturated
(2 x 20 mL) to neutralize the acid immediately (crucial to prevent post-reaction polymerization). Dry organic layer over and concentrate in vacuo.
Protocol B: Raney Nickel Desulfurization
Use this protocol to open the ring to a saturated alkyl chain.
-
Safety: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.
-
Reagents: Dissolve the thienyl alcohol (5 mmol) in absolute Ethanol (30 mL).
-
Catalyst: Add Raney Nickel slurry (approx. 10x weight excess relative to substrate) carefully.
-
Reaction: Reflux the suspension for 4–12 hours. (Note: Hydrogen gas is adsorbed on the catalyst; external
pressure is often not required for simple desulfurization, but a balloon of ensures completion). -
Workup: Filter through a pad of Celite under an inert atmosphere. Do not let the filter cake dry out. Rinse with ethanol. Concentrate the filtrate to obtain the aliphatic alcohol.
References
-
Mechanistic Foundation of Thiophene Reactivity Source: Wikipedia / Standard Organic Texts Title: Thiophene: Electronic Structure and Reactivity URL:[Link][4]
-
Metabolic Toxicity Mechanisms Source: Chemical Research in Toxicology (ACS) Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods URL:[Link]
-
Raney Nickel Desulfurization Source: Organic Reactions (Wiley) Title: Desulfurization with Raney Nickel URL:[Link]
-
Thiophene S-Oxide Intermediates Source: Journal of the American Chemical Society Title: Thiophene S-oxides as new reactive metabolites URL:[Link]
Sources
Advanced Synthetic Strategies for 2-(Thiophen-2-yl)propan-2-ol: A Technical Whitepaper
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (also known as dimethyl(thiophen-2-yl)carbinol) is a critical tertiary alcohol intermediate used in the synthesis of complex thiophene-containing pharmaceuticals and agrochemicals. Its structural motif—a thiophene ring coupled to a bulky, dimethyl-substituted hydroxyl group—serves as a bioisostere for phenyl-based tertiary alcohols, offering unique metabolic stability and lipophilicity profiles.
This technical guide provides a comprehensive analysis of the synthetic pathways for this compound. Unlike simple aliphatic alcohols, the electron-rich nature of the thiophene ring makes the target molecule susceptible to acid-catalyzed dehydration, yielding 2-isopropenylthiophene. Therefore, the selection of reagents, reaction conditions, and purification methods requires a nuanced understanding of heteroaromatic stability.
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must first deconstruct the molecule. The tertiary alcohol center suggests two primary disconnections involving carbon-carbon bond formation via organometallic nucleophiles.
Figure 1: Retrosynthetic Pathway Analysis
Caption: Retrosynthetic analysis revealing two viable organometallic routes. Route B (Disconnection B) is generally preferred for scalability and handling.
Critical Evaluation of Synthetic Routes
Route A: Nucleophilic Addition to Acetone (The Lithiation Route)
This route involves generating 2-thienyllithium (via lithiation of thiophene or halogen-metal exchange of 2-bromothiophene) and quenching it with acetone.
-
Pros: Direct use of cheap thiophene (if using direct lithiation).
-
Cons: Acetone is prone to self-condensation (Aldol reaction) in the presence of strong bases like organolithiums. This side reaction produces diacetone alcohol and mesityl oxide, complicating purification.
Route B: Grignard Addition to 2-Acetylthiophene (The "Gold Standard")
This route utilizes the reaction between 2-acetylthiophene and methylmagnesium bromide (MeMgBr).
-
Pros: 2-Acetylthiophene is a stable, commercially available solid/liquid. MeMgBr is a potent nucleophile but less basic than alkyllithiums, reducing enolization side reactions.
-
Verdict: Route B is the superior method for laboratory and pilot-scale synthesis due to higher specificity and easier workup.
Detailed Experimental Protocol (Route B)
Objective: Synthesis of 2-(thiophen-2-yl)propan-2-ol via Grignard addition.
Reagents and Materials
| Reagent | Equiv.[1][2] | Role | Hazards |
| 2-Acetylthiophene | 1.0 | Substrate | Harmful if swallowed |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 1.2 | Nucleophile | Pyrophoric, Water Reactive |
| Tetrahydrofuran (THF) | Solvent | Medium | Flammable, Peroxide former |
| Ammonium Chloride (sat. aq.) | Excess | Quench | Irritant |
| Magnesium Sulfate (anhydrous) | N/A | Drying Agent | N/A |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen or Argon for 15 minutes.
-
Maintain an inert atmosphere throughout the reaction.
Step 2: Substrate Solubilization
-
Charge the flask with 2-Acetylthiophene (12.6 g, 100 mmol) .
-
Add anhydrous THF (150 mL) via syringe. Stir until dissolved.
-
Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to control the exotherm of the Grignard addition.
Step 3: Grignard Addition
-
Charge the addition funnel with Methylmagnesium Bromide (3.0 M in Et₂O, 40 mL, 120 mmol) .
-
Add the Grignard reagent dropwise over 30–45 minutes.
-
Observation: The solution may turn from yellow to a dark orange/brown suspension.
-
Control: Ensure the internal temperature does not exceed 10°C.[1]
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–3 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting ketone spot (
) should disappear.
Step 4: Quenching and Workup
-
Cool the mixture back to 0°C.
-
Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL) . Caution: Vigorous gas evolution (methane) will occur.
-
Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (3 x 100 mL) .
-
Combine the organic layers and wash with Brine (100 mL) .
-
Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at 30°C.
-
Critical Warning: Do not heat above 40°C during evaporation. The tertiary alcohol is sensitive to heat and trace acid, which can trigger dehydration to 2-isopropenylthiophene.
-
Purification
The crude product is typically a pale yellow oil.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed dehydration).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
-
Yield Expectation: 85–92%.
Mechanistic Workflow & Troubleshooting
Understanding the mechanism helps in troubleshooting low yields or impurities.
Figure 2: Reaction Mechanism & Side Pathways
Caption: Mechanistic pathway showing the formation of the alkoxide intermediate and the risk of dehydration.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/gas | Re-dry THF over Na/Benzophenone; ensure inert atmosphere. |
| Starting Material Remains | Old Grignard reagent | Titrate Grignard reagent before use or use fresh bottle. |
| Product contains Alkene | Acidic workup or overheating | Use neutral silica; keep rotovap bath <35°C; add trace Et₃N to eluent. |
| Gummy precipitate | Magnesium salts clumping | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Mg salts. |
Characterization Data
To validate the synthesis, compare the isolated product against these standard spectroscopic parameters.
-
Physical State: Colorless to pale yellow oil.[3]
-
Boiling Point: ~80–85°C at 5 mmHg (extrapolated).
-
¹H NMR (400 MHz, CDCl₃):
- 7.18 (dd, 1H, Thiophene-H5)
- 6.94 (dd, 1H, Thiophene-H3)
- 6.92 (dd, 1H, Thiophene-H4)
- 2.30 (bs, 1H, -OH)
- 1.68 (s, 6H, -C(CH₃)₂)
-
¹³C NMR (100 MHz, CDCl₃):
-
Characteristic quaternary carbon signal at
~70-72 ppm (C-OH). -
Thiophene carbons in the aromatic region (120–150 ppm).
-
Safety and Industrial Considerations
-
Thiophene Toxicity: Thiophene derivatives can be neurotoxic and hepatotoxic. Handle all precursors in a fume hood.
-
Exotherm Control: The Grignard reaction is highly exothermic. On a kilogram scale, active cooling jackets and dosing pumps are mandatory to prevent thermal runaway.
-
Waste Disposal: Aqueous waste will contain magnesium salts and ammonium chloride. Organic waste must be segregated as halogen-free (unless bromobenzene was used to initiate Grignard).
References
-
PubChem. (n.d.).[4] 2-(Thiophen-2-yl)propan-2-ol (Compound Summary). National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1950). 2-Acetothienone (2-Acetylthiophene) Preparation. Org. Synth. 1950, 30, 1. Retrieved January 28, 2026, from [Link]
-
ScienceMadness. (2011). Discussion on Acetone and Alkali Metal Reactions (Aldol Side Reactions). Retrieved January 28, 2026, from [Link]
Sources
Biological Activities of Thiophene-Containing Compounds: A Technical Guide
Executive Summary
Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7] Often termed a "bioisostere" of benzene, thiophene offers unique physicochemical properties—enhanced lipophilicity, specific electronic distribution, and metabolic susceptibility—that allow for the fine-tuning of drug pharmacokinetics and potency. This guide provides a technical deep-dive into the structural rationale, metabolic challenges, therapeutic applications, and experimental protocols for thiophene-based drug discovery.
Part 1: Structural Basis & SAR Logic
The Bioisosteric Advantage
Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom donates electron density into the ring via resonance, making the carbons more nucleophilic. This property is critical for:
-
Binding Affinity: Enhanced π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
-
Lipophilicity: Thiophene is generally more lipophilic than benzene (logP difference ~0.5–1.0), facilitating blood-brain barrier (BBB) penetration—a key feature for CNS drugs like Olanzapine .
-
Metabolic Handles: The sulfur atom and the adjacent C-2/C-5 positions are chemically distinct, offering specific sites for metabolic activation or degradation.
The Metabolic Double-Edged Sword
The metabolic fate of thiophene is the most critical safety consideration in drug design. The ring is a "structural alert" due to potential bioactivation by Cytochrome P450 (CYP450) enzymes.[3][6]
-
S-Oxidation: CYP450 oxidation at the sulfur creates a thiophene S-oxide. This intermediate is highly electrophilic and can function as a Michael acceptor, covalently binding to hepatic proteins and causing hepatotoxicity (e.g., the withdrawal of Tienilic Acid ).[3]
-
Epoxidation: Oxidation at the C2-C3 double bond forms reactive epoxides.
-
Strategic Design: Successful drugs mitigate this risk by blocking the reactive positions (C-2/C-5) with bulky groups or electron-withdrawing substituents to reduce electron density and metabolic lability. Conversely, drugs like Clopidogrel exploit this pathway, functioning as prodrugs where the thiophene ring must be oxidized to generate the active thiol metabolite.
Visualization: Metabolic Activation Pathways
The following diagram illustrates the divergent pathways of thiophene metabolism—one leading to toxicity, the other to therapeutic efficacy.
Caption: Divergent metabolic fates of the thiophene ring: Path A leads to toxicity via electrophilic attack; Path B (Clopidogrel) utilizes oxidation for prodrug activation.
Part 2: Therapeutic Arsenal & Approved Drugs[5][8]
Thiophenes are ubiquitous in FDA-approved pharmacopeia. Below is a summary of key agents and their mechanistic reliance on the thiophene moiety.
| Drug Class | Compound | Target | Role of Thiophene |
| Antiplatelet | Clopidogrel (Plavix) | P2Y12 Receptor | Prodrug moiety. The thiophene ring is oxidized to open and form the active thiol that forms a disulfide bridge with the receptor. |
| Antipsychotic | Olanzapine (Zyprexa) | 5-HT2A / D2 | Bioisostere. Replaces a benzene ring in the tricyclic structure to modulate receptor affinity and improve metabolic stability profile compared to predecessors. |
| Anticoagulant | Rivaroxaban (Xarelto) | Factor Xa | Linker/Scaffold. The chlorothiophene moiety provides specific steric and electronic fit within the Factor Xa S1 pocket. |
| Anticancer | Raloxifene | Estrogen Receptor | Scaffold. Benzothiophene core mimics the estrogen steroid backbone (SERM). |
| Kinase Inhibitor | Sunitinib | VEGFR/PDGFR | Binding. 5-fluoro-indol-2-one linked to a thiophene; the thiophene participates in hydrophobic interactions in the ATP binding pocket. |
Part 3: Technical Workflow – Synthesis Protocol
The Gewald Reaction (Synthesis of 2-Aminothiophenes)
The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes.[8] It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reagents:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (10 mmol, finely powdered)
-
Morpholine or Diethylamine (Catalytic/Stoichiometric amount)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve Cyclohexanone (0.98 g, 10 mmol) and Ethyl cyanoacetate (1.13 g, 10 mmol) in 10 mL of absolute ethanol.
-
Activation: Add Morpholine (1.0 mL) dropwise. Note: The reaction is exothermic.[9] A Knoevenagel condensation intermediate forms.
-
Sulfur Addition: Add finely powdered elemental sulfur (0.32 g, 10 mmol) to the stirring mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–5 hours.
-
Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone and the appearance of a fluorescent spot indicates product formation.
-
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/water to obtain pure crystals.
-
Validation: Confirm structure via 1H-NMR (Look for broad singlet NH2 peak ~6.0-7.0 ppm and ethyl ester signals).
Visualization: The Gewald Reaction Mechanism
Caption: Step-wise mechanism of the Gewald reaction: Knoevenagel condensation followed by sulfur addition and ring closure.
Part 4: Technical Workflow – Biological Evaluation
Cytotoxicity Screening (MTT Assay) for Thiophene Derivatives
Thiophene compounds often suffer from poor aqueous solubility. This protocol includes specific modifications to handle lipophilic compounds.
Materials:
-
Cell Line: HeLa or MCF-7 (Cancer), HEK293 (Normal control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: DMSO (Dimethyl sulfoxide).
Protocol:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO2. -
Compound Preparation (Critical Step):
-
Dissolve the thiophene derivative in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in the culture medium immediately prior to treatment.
-
Constraint: Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.
-
-
Treatment: Aspirate old medium. Add 100 µL of medium containing graded concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO only).
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove the medium (do not disturb crystals). Add 100 µL of DMSO to dissolve the formazan.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024.
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014.
-
Thiophene-based derivatives as anticancer agents: An overview. Bioorganic Chemistry, 2020.
-
Toxicity Originating from Thiophene Containing Drugs: Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 2015.
-
Gewald Reaction. Wikipedia / Organic Chemistry Portal.
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-(Thiophen-2-yl)propan-2-ol: A Technical Guide
Topic: Solubility of 2-(thiophen-2-yl)propan-2-ol in Common Lab Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
This guide provides a technical analysis of the solubility landscape for 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol. As a tertiary alcohol bonded to a thiophene ring, this compound exhibits a distinct amphiphilic profile—possessing both a lipophilic heteroaromatic moiety and a hydrophilic hydroxyl group.
Understanding its solubility is critical for optimizing reaction conditions (e.g., Grignard additions, oxidations), purification workflows (chromatography, recrystallization), and formulation stability. This document synthesizes predictive chemical principles with standard laboratory protocols to establish a reliable solubility matrix.
Compound Snapshot[1][2][3]
-
IUPAC Name: 2-(Thiophen-2-yl)propan-2-ol
-
Molecular Formula: C
H OS[3] -
LogP (Predicted): ~1.3
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid at room temperature.
Physicochemical Basis of Solubility[6]
To predict solubility behavior without exhaustive empirical testing, we analyze the structural determinants:
-
The Thiophene Ring (Lipophilic Domain): The sulfur-containing aromatic ring drives solubility in non-polar and moderately polar organic solvents (DCM, Toluene, Hexanes) via
- stacking and van der Waals interactions. -
The Tertiary Hydroxyl Group (Hydrophilic Domain): The -OH group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates high solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) but limits solubility in strictly non-polar aliphatic hydrocarbons.
-
Steric Hindrance: The gem-dimethyl group flanking the alcohol makes the hydroxyl proton less accessible than in primary alcohols, potentially reducing water solubility compared to linear analogs like 2-thiopheneethanol.
Solubility Landscape Matrix
The following table categorizes the solubility of 2-(thiophen-2-yl)propan-2-ol based on solvent polarity and functional interaction.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bonding match.[4] The alkyl groups of the solvent solubilize the thiophene ring while the -OH groups interact. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solvation of the polar -OH bond; dipoles interact favorably with the thiophene ring system.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Universal" organic solubility.[4] The high density and polarity of DCM effectively solvate the entire molecule. |
| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Excellent H-bond acceptors for the -OH proton.[4] THF is particularly effective due to its ether oxygen. |
| Aromatics | Toluene, Benzene | Moderate to High | |
| Aliphatics | Hexane, Heptane, Pentane | Moderate | The lipophilic thiophene ring promotes solubility, but the polar -OH group may cause phase separation at low temperatures or high concentrations.[4] |
| Aqueous | Water, PBS | Low / Sparingly Soluble | The hydrophobic effect of the thiophene/dimethyl groups dominates.[4] Solubility is likely <10 g/L without co-solvents. |
Experimental Protocols
As specific quantitative data (g/L) can vary by purity and temperature, researchers should validate solubility using the following self-validating protocols.
Protocol A: Visual Solubility Screening (Qualitative)
Objective: Rapidly determine if a solvent is suitable for synthesis or extraction.
-
Preparation: Place 10 mg of 2-(thiophen-2-yl)propan-2-ol into a clear 1.5 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent (Concentration = 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: High Solubility.
-
Cloudy/Particulates:[4] Saturation reached or insoluble.
-
-
Dilution (If Cloudy): Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 1 mL (<10 mg/mL).
Protocol B: Gravimetric Determination (Quantitative)
Objective: Determine exact saturation point for recrystallization or formulation.
-
Saturation: Add excess compound to 5 mL of solvent in a sealed scintillation vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate solvent under a stream of nitrogen or vacuum.
-
Calculation:
Strategic Applications & Workflow
Reaction Solvent Selection
-
Grignard/Organolithium Reactions: Use Anhydrous THF or Diethyl Ether . The compound is highly soluble, and these solvents stabilize the metal cations. Avoid alcohols and water.
-
Oxidations/Reductions: DCM or Methanol are ideal depending on the reagent compatibility.
-
Coupling Reactions (Suzuki/Heck): DMF or Toluene/Water mixtures (biphasic) work well given the compound's solubility profile.
Purification Strategy (Chromatography)
Due to its moderate polarity (LogP ~1.3), 2-(thiophen-2-yl)propan-2-ol is efficiently purified on silica gel.
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Elution: Expect the compound to elute in the 10-30% EtOAc range. The thiophene ring provides UV activity (visualize at 254 nm).
Visualization of Solvent Selection Logic
Figure 1: Decision tree for solvent selection based on experimental intent.
Safety & Handling (E-E-A-T)
While solubility is the focus, safety is the prerequisite for handling.
-
Flammability: As a small organic molecule, treat as a flammable liquid/solid. Avoid open flames when using volatile solvents like Hexane or Ether.
-
Thiophene Toxicity: Thiophene derivatives can be mild skin irritants and lachrymators. Handle in a fume hood.
-
Peroxide Formation: If using ether or THF for dissolution, ensure solvents are peroxide-free, as the thiophene ring can be sensitive to oxidative degradation over long periods.
References
-
PubChem. "2-(Thiophen-2-yl)propan-2-ol (Compound)."[3] National Library of Medicine. Accessed October 2025. [Link]
-
ChemChart. "Thiophene Derivative Properties and Solubility Data." [Link]
-
Organic Syntheses. "General Procedures for Thiophene Functionalization." Org.[5] Synth. [Link]
Sources
- 1. FDA全球物质登记数据库-2 [drugfuture.com]
- 2. Thiophene-2-ethylamine (30433-91-1, 64059-34-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propanethiol (CAS 75-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Stability & Storage of 2-(Thiophen-2-yl)propan-2-ol
[1]
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a tertiary alcohol utilized as a critical intermediate in the synthesis of pharmaceutical agents and functional organic materials.[1][2] Its structural motif—a tertiary hydroxyl group adjacent to an electron-rich thiophene ring—imparts unique reactivity but also significant instability.[1]
This compound is highly susceptible to acid-catalyzed dehydration and oxidative degradation .[1] Improper storage leads to the formation of 2-(thiophen-2-yl)propene, which subsequently undergoes uncontrolled polymerization.[1] This guide outlines a self-validating storage protocol designed to maintain purity >98% over extended periods.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-(thiophen-2-yl)propan-2-ol | |
| CAS Number | 5331-62-4 | Note: Do not confuse with 2309-47-9 (secondary alcohol) |
| Molecular Formula | C₇H₁₀OS | |
| Molecular Weight | 142.22 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 108 °C @ 13 mmHg | Vacuum distillation recommended |
| Density | 1.153 g/mL | |
| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Immiscible in water |
| Flash Point | 101 °C |
Stability Mechanisms & Degradation Pathways
The stability profile of 2-(thiophen-2-yl)propan-2-ol is governed by two competing degradation pathways: E1 Dehydration and Thiophene Oxidation .[1]
Acid-Catalyzed Dehydration (The Primary Risk)
The hydroxyl group is attached to a tertiary carbon that is also benzylic (thienylic).[1] Upon protonation, the leaving group (
-
Trigger: Trace acidity (from glass surfaces, CO₂ absorption, or impure solvents).[1]
-
Mechanism: E1 Elimination.[1]
-
Product: 2-(thiophen-2-yl)propene (2-isopropenylthiophene).[1]
-
Consequence: The resulting alkene is highly reactive and prone to radical polymerization, turning the sample into a viscous brown oil.
Oxidative Degradation
The thiophene sulfur atom is susceptible to oxidation by atmospheric oxygen, particularly under light exposure.
-
Trigger: Light (UV/Vis) and Oxygen.[1]
-
Mechanism: Formation of thiophene S-oxides, which are unstable and dimerize or decompose.[1]
-
Consequence: Yellow/red discoloration and loss of titer.[1]
Degradation Cascade Diagram
The following diagram illustrates the causality of degradation, moving from the stable alcohol to the polymerized waste product.
Figure 1: Mechanistic cascade showing the conversion of the target alcohol into irreversible polymer waste via acid catalysis.[1]
Optimal Storage Protocol: A Self-Validating System
To ensure scientific integrity, the storage protocol acts as a self-validating system .[1] If the physical appearance deviates from the baseline (colorless liquid), the system has failed, and the compound must be re-purified.
Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of elimination reactions.[1] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent S-oxidation.[1] Prevents CO₂ absorption (which forms carbonic acid).[1] |
| Container | Amber Glass Vial | Blocks UV light to inhibit photo-oxidation.[1] |
| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers; ensures airtight seal against moisture.[1] |
| Additives | None (Usually) | Optional: Store over activated 3Å molecular sieves to scavenge moisture if frequent opening is expected.[1] |
Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water, which introduces protons (acid).[1]
-
Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials under an inert atmosphere.
-
Re-seal: Purge headspace with Argon before closing.[1]
Quality Control & Experimental Protocols
Protocol: Purity Assessment (GC-MS)
Before using the compound in sensitive applications (e.g., catalysis ligands, drug synthesis), verify purity.[1]
-
Instrument: GC-MS (e.g., Agilent 7890/5977).[1]
-
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Detection:
-
Acceptance Criteria: Alkene content < 0.5%.
Protocol: Purification (If Degraded)
If the compound has turned yellow or shows >2% alkene impurity, purification is required.[1] Note that distillation can induce dehydration if not performed carefully.[1]
-
Basify Glassware: Rinse all distillation glassware with 1% aqueous
or saturated , then dry.[1] Reason: Neutralizes surface acidic sites on glass.[1] -
Vacuum Distillation:
-
Setup: Short-path distillation head.
-
Pressure: < 15 mmHg (High vacuum preferred).[1]
-
Bath Temp: Do not exceed 120°C.
-
-
Collection: Discard the initial fraction (contains the lower-boiling alkene).[1] Collect the main fraction (colorless oil).[1]
-
Stabilization: Immediately flush with Argon and store at -20°C.
Storage Decision Logic
Figure 2: Decision tree for receipt, validation, and storage of 2-(thiophen-2-yl)propan-2-ol.
References
Methodological & Application
Application Note: Scalable Synthesis of 2-(thiophen-2-yl)propan-2-ol via 2-Lithiothiophene Intermediate
Abstract
This application note details the optimized protocol for synthesizing 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4) utilizing 2-lithiothiophene as the nucleophilic intermediate. This tertiary alcohol is a critical pharmacophore in medicinal chemistry, serving as a precursor for antihistamines and optoelectronic materials. The method described prioritizes atom economy and reaction safety, utilizing a controlled nucleophilic addition of 2-lithiothiophene to acetone (dimethyl ketone) under inert conditions.
Strategic Overview & Mechanism
The synthesis relies on the high nucleophilicity of the C2-lithiated thiophene species. Unlike Grignard reagents (thienylmagnesium bromide), the organolithium route offers faster kinetics at lower temperatures, reducing the risk of side reactions such as ring-opening or polymerization.
Reaction Mechanism
The transformation proceeds via a classic 1,2-nucleophilic addition. The polarized C-Li bond of the 2-lithiothiophene attacks the electrophilic carbonyl carbon of acetone, forming a lithium alkoxide intermediate. Subsequent hydrolysis yields the target tertiary alcohol.
Figure 1: Mechanistic pathway for the formation of dimethyl(thiophen-2-yl)carbinol.
Critical Control Parameters (CCP)
To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Solvent System | Anhydrous THF (Tetrahydrofuran) | Ether solvents stabilize the lithium cation via coordination. THF is preferred over diethyl ether for better solubility of the lithiated species at -78°C. |
| Temperature | -78°C (Lithiation) to 0°C (Quench) | Low temperature prevents the "scrambling" of the lithium to the C3 position and suppresses self-polymerization of the thiophene ring. |
| Stoichiometry | 1.1 eq Acetone : 1.0 eq 2-Li-Thiophene | A slight excess of acetone ensures complete consumption of the highly reactive (and expensive) lithiated intermediate. |
| Quenching pH | pH ~7 (Sat. NH₄Cl) | CRITICAL: Tertiary benzylic-like alcohols are acid-sensitive. Strong acid workup (HCl) can cause dehydration to 2-isopropenylthiophene. |
Experimental Protocol
Safety Pre-requisites
-
Pyrophoric Hazard: n-Butyllithium (n-BuLi) reacts violently with air and moisture. All transfers must use cannula or gas-tight syringe techniques under positive Nitrogen/Argon pressure.
-
Toxicity: Thiophene is toxic and fetotoxic. Handle in a fume hood.
Materials
-
Reagents: Thiophene (99%+), n-Butyllithium (1.6M or 2.5M in hexanes), Acetone (anhydrous, dried over 3Å molecular sieves).
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system).
Step-by-Step Procedure
Phase 1: Generation of 2-Lithiothiophene (In-Situ)
Note: If starting with commercially available 2-thienyllithium solution, skip to Phase 2.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Syringe 50 mL of anhydrous THF and 1.0 eq (e.g., 8.4 g, 100 mmol) of Thiophene into the flask.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.
-
Lithiation: Dropwise add 1.05 eq of n-BuLi (e.g., 42 mL of 2.5M solution) over 20 minutes.
-
Observation: The solution may turn slightly yellow or orange.
-
-
Maturation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation at the C2 position [1].
Phase 2: Nucleophilic Addition of Acetone
-
Preparation: While the lithiated species matures, prepare a solution of Acetone (1.2 eq, 7.0 g) in 10 mL anhydrous THF in a separate dry flask.
-
Addition: Slowly add the Acetone/THF solution to the 2-lithiothiophene mixture via cannula or syringe pump over 15 minutes.
-
Control: Maintain internal temperature below -60°C to prevent exotherms.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours. The mixture typically turns a deep yellow/brown.
Phase 3: Workup and Isolation
-
Quench: Cool the flask to 0°C (ice bath). Slowly add 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl).
-
Caution: Vigorous bubbling may occur if excess n-BuLi remains.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with Brine (1 x 50 mL).[1]
-
Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (Rotovap) at 30°C.
-
Warning: Do not overheat; the product is volatile and prone to dehydration.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-(thiophen-2-yl)propan-2-ol.
Analytical Validation
Successful synthesis should be validated using 1H NMR (CDCl₃, 400 MHz) . The product is distinct from the starting material due to the disappearance of the C2 proton and the appearance of the gem-dimethyl singlet.
| Signal (δ ppm) | Multiplicity | Integration | Assignment |
| 7.18 | dd | 1H | Thiophene C5-H |
| 6.94 | dd | 1H | Thiophene C4-H |
| 6.90 | dd | 1H | Thiophene C3-H |
| 2.30 | s (broad) | 1H | -OH (Concentration dependent) |
| 1.65 | s | 6H | -C(CH ₃)₂ |
Mass Spectrometry (GC-MS):
-
Molecular Ion: [M]+ = 142 m/z
-
Base Peak: Often [M-15]+ (Loss of methyl group) or [M-18]+ (Loss of water).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet Acetone | Acetone is hygroscopic. Ensure it is freshly distilled or stored over 3Å sieves. Water quenches the lithiated intermediate immediately. |
| Impurity: Thiophene | Incomplete Lithiation | Increase lithiation time at -78°C or verify titer of n-BuLi. |
| Impurity: Alkene | Acidic Dehydration | The tertiary alcohol dehydrated during workup. Ensure NH₄Cl is used, not HCl. Do not heat above 40°C during rotary evaporation. |
| Oily/Gummy Product | Polymerization | Reaction temperature rose too high during n-BuLi addition. Keep strict -78°C control. |
References
-
Organic Syntheses , Coll.[2][3] Vol. 5, p. 976 (1973); Vol. 44, p. 9 (1964). Preparation of 2-Thiophenethiol (demonstrating 2-lithiation conditions).Link
-
PubChem . Compound Summary for CID 220065: 2-(Thiophen-2-yl)propan-2-ol.[4] National Center for Biotechnology Information. Link
-
BenchChem . Technical Guide to Thiophene Ring Chemistry. (General reactivity context). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general organolithium addition mechanisms).
Disclaimer: This protocol involves the use of hazardous chemicals.[2][3] It is intended for use by qualified scientific personnel only. Always review the Safety Data Sheets (SDS) before proceeding.
Sources
Application Note: Precision Synthesis of 2-(Thiophen-2-yl)propan-2-ol via Grignard Addition
Executive Summary
This protocol details the synthesis of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9), a critical tertiary alcohol scaffold used in the development of antihistamines, agrochemicals, and functional materials.
While Grignard additions are fundamental, this specific transformation requires nuanced handling due to the acid-sensitivity of the thiophene ring and the propensity of the resulting tertiary alcohol to undergo dehydration to 2-isopropenylthiophene. This guide prioritizes a neutral-buffered workup and controlled thermal parameters to maximize yield and purity, avoiding common pitfalls associated with standard acidic Grignard quenches.
Retrosynthetic Logic & Mechanistic Insight
Strategic Disconnection
The target molecule is best accessed via the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-acetylthiophene . This route is preferred over the alternative (2-thienylmagnesium bromide + acetone) because 2-acetylthiophene is a stable, inexpensive solid/liquid precursor, whereas generating 2-thienyl Grignard reagents requires handling volatile bromothiophenes and can suffer from homo-coupling side reactions.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition to the carbonyl. However, the electron-rich nature of the thiophene ring stabilizes the carbocation intermediate if the product is exposed to acid, leading to rapid E1 elimination.
Figure 1: Mechanistic pathway highlighting the critical divergence between product formation and acid-catalyzed dehydration.[1]
Critical Process Parameters (CPP)
To ensure reproducibility and "self-validation" of the protocol, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.2 eq MeMgBr | Slight excess ensures full consumption of the ketone; large excess is wasteful and complicates quenching. |
| Temperature | 0°C (Addition) → RT | Controls the exotherm of addition; prevents thermal decomposition of the sensitive thiophene ring. |
| Solvent | Anhydrous THF or Et₂O | THF is preferred for better solubility of the magnesium alkoxide intermediate. |
| Quench pH | 6.0 – 8.0 | CRITICAL: Strong acids (HCl, H₂SO₄) will cause immediate dehydration to the alkene. Use saturated NH₄Cl. |
| Atmosphere | Nitrogen or Argon | Grignard reagents are pyrophoric and destroyed by moisture/O₂. |
Detailed Experimental Protocol
Equipment & Reagents[3]
-
Reaction Vessel: 250 mL 3-neck Round Bottom Flask (flame-dried), equipped with magnetic stir bar, addition funnel, and N₂ inlet.
-
Reagents:
Step-by-Step Procedure
Phase 1: Setup and Inertion
-
Assemble the glassware while hot (from oven) and cool under a stream of dry Nitrogen.
-
Charge the flask with 2-acetylthiophene (5.0 g, 39.6 mmol) .
-
Add anhydrous THF (40 mL) via syringe. Stir to dissolve.
-
Cool the solution to 0°C using an ice/water bath.
Phase 2: Grignard Addition
-
Transfer MeMgBr (15.8 mL of 3.0 M solution, 47.5 mmol, 1.2 eq) into the pressure-equalizing addition funnel under N₂.
-
Dropwise Addition: Add the Grignard reagent slowly over 20–30 minutes.
-
Observation: The solution will likely darken (yellow to orange/brown). Vigorous bubbling indicates too rapid addition or moisture contamination.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2 hours .
-
Validation: Spot TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should be absent.
-
Phase 3: Buffered Quench (The "Thiophene Safety" Step)
-
Cool the reaction mixture back to 0°C .
-
Slowly add saturated aqueous NH₄Cl (30 mL) .
-
Caution: This is exothermic and will produce magnesium salts. Do not use HCl.
-
-
Stir for 15 minutes until two clear phases appear and the magnesium salts dissolve/suspend.
Phase 4: Workup & Isolation
-
Transfer mixture to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL) .
-
Combine organic layers and wash with:
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Note: MgSO₄ is slightly acidic; Na₂SO₄ is preferred for acid-sensitive alcohols.
-
Filter and concentrate under reduced pressure (Rotovap).
-
Temperature Limit: Do not exceed 40°C bath temperature to prevent thermal elimination.
-
Phase 5: Purification
-
The crude oil is often sufficiently pure (>95%) for downstream applications.
-
If purification is required, perform Flash Column Chromatography :
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N if possible).
-
Eluent: Hexane:Ethyl Acetate (9:1 gradient to 4:1).
-
Target: Isolate the alcohol (typically a pale yellow oil or low-melting solid).
-
Workflow Visualization
Figure 2: Operational workflow emphasizing decision points and critical temperature controls.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/gas. | Re-dry THF over molecular sieves; ensure N₂ line is positive pressure. |
| Alkene Impurity (Vinyl thiophene) | Acidic workup or excessive heat. | Stop using HCl. Use NH₄Cl. Keep rotovap bath <40°C. Add 0.1% Et₃N to column solvent. |
| Starting Material Remains | Old Grignard reagent. | Titrate Grignard reagent before use or add an extra 0.5 eq. |
| Emulsion during extraction | Magnesium salts precipitation. | Add a small amount of Rochelle's salt (Potassium sodium tartrate) solution to break the emulsion. |
Safety & Waste Disposal (GLP Standards)
-
Grignard Reagents: Extremely flammable and reacts violently with water. Keep a bucket of sand nearby (Class D fire).
-
Thiophenes: Potential skin irritants and permeators. Wear nitrile gloves and work in a fume hood.
-
Waste:
-
Aqueous layers contain Magnesium and Ammonium salts -> Aqueous Waste.
-
Ether/THF washings -> Halogen-free Organic Waste.
-
Silica gel -> Solid Hazardous Waste.
-
References
-
PubChem. (n.d.).[4] 2-(Thiophen-2-yl)propan-2-ol (Compound).[4] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
- Organic Syntheses. (1973). General methods for Grignard additions to Heterocycles. (Contextual reference for thiophene stability).
-
Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.[5] (Illustrates Grignard conditions for thiophene derivatives). Retrieved from
-
Google Patents. (2013). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.[5] (Discusses alternative Heck/Reduction routes vs Grignard). Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 2-(thiophen-2-yl)propan-2-ol in Medicinal Chemistry
Strategic Rationale: Why This Intermediate?
In modern drug discovery, 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) serves as a high-value pharmacophore building block. Its utility is driven by two primary medicinal chemistry principles: Bioisosterism and Metabolic Blocking .
The Thiophene-Phenyl Bioisostere
Thiophene is a classic bioisostere for the phenyl ring. While similar in size and lipophilicity, the thiophene ring offers distinct electronic properties:
-
Electron Richness: Thiophene is
-excessive compared to benzene, making it more susceptible to electrophilic aromatic substitution and altering the pKa of nearby functional groups. -
Metabolic Divergence: Replacing a phenyl ring with thiophene can alter the metabolic clearance pathway of a drug candidate, potentially reducing toxicity associated with specific arene oxides.
The Gem-Dimethyl Effect & Metabolic Stability
The isopropyl alcohol moiety contains a gem-dimethyl group adjacent to the aromatic ring.
-
Metabolic Blocking: Benzylic positions are notorious "soft spots" for Cytochrome P450-mediated oxidation. The introduction of the gem-dimethyl group (replacing benzylic protons with methyls) eliminates this oxidation pathway, significantly increasing the half-life (
) of the molecule. -
Conformational Lock: The steric bulk of the two methyl groups restricts bond rotation (the Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation that favors receptor binding.
Core Synthesis Protocol: Grignard Addition
Objective: Synthesize 2-(thiophen-2-yl)propan-2-ol from 2-acetylthiophene.
Reaction Logic
The most robust route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-acetylthiophene. While 2-bromothiophene can be lithiated and reacted with acetone, the acetylthiophene route is generally preferred for easier handling and stoichiometry control.
Reagents & Equipment[1]
-
Substrate: 2-Acetylthiophene (1.0 eq)
-
Reagent: Methylmagnesium bromide (3.0 M in Et2O, 1.2 eq)
-
Solvent: Anhydrous Diethyl Ether (Et2O) or THF
-
Apparatus: 3-neck round bottom flask, N2/Ar atmosphere, addition funnel, thermometer.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask and cool under a stream of dry Nitrogen. Charge with anhydrous Et2O (10 mL/g substrate).
-
Reagent Loading: Add 2-acetylthiophene (1.0 eq) to the flask. Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer MeMgBr (1.2 eq) to the addition funnel. Add dropwise to the ketone solution over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic. A color change to a dark/brown suspension is normal.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes) or GC-MS.
-
Quench: Cool back to 0°C. Slowly quench with saturated aqueous NH4Cl.
-
Caution: Methane gas evolution and vigorous bubbling will occur.
-
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: The crude tertiary alcohol is often pure enough for downstream use. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% Characterization: 1H NMR (CDCl3) should show a singlet for the gem-dimethyls (~1.7 ppm) and characteristic thiophene protons (6.9–7.2 ppm).
Downstream Application 1: Dehydration to 2-Isopropenylthiophene
Context: The alkene product is a vital intermediate for Diels-Alder cycloadditions or polymerization.
Mechanism (E1 Elimination)
The tertiary alcohol undergoes acid-catalyzed dehydration. The thiophene ring stabilizes the intermediate carbocation, making this elimination facile.
Protocol
-
Dissolution: Dissolve 2-(thiophen-2-yl)propan-2-ol in Toluene (0.5 M).
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq).
-
Reflux: Equip with a Dean-Stark trap. Reflux for 1–2 hours until water collection ceases.
-
Workup: Wash with NaHCO3 (aq) to neutralize acid (critical to prevent polymerization). Dry and concentrate.
-
Stabilization: If storing, add 100 ppm BHT (butylated hydroxytoluene) to prevent spontaneous polymerization.
Downstream Application 2: Friedel-Crafts Alkylation
Context: Using the alcohol directly as an electrophile to attach the thiophene-isopropyl group to electron-rich aromatics (e.g., phenols), creating complex drug scaffolds.
Protocol
-
Mixture: Combine 2-(thiophen-2-yl)propan-2-ol (1.0 eq) and the nucleophilic aromatic substrate (e.g., Phenol, 1.2 eq) in Dichloromethane (DCM).
-
Lewis Acid: Cool to -78°C. Add Boron Trifluoride Etherate (BF3·OEt2, 1.1 eq) dropwise.
-
Note: AlCl3 is often too harsh; BF3 provides milder activation of the alcohol.
-
-
Reaction: Warm slowly to 0°C over 2 hours.
-
Quench: Pour into ice water. Extract with DCM.
Visualizing the Workflows
Synthesis & Divergent Applications Pathway
Figure 1: Divergent synthesis workflow starting from 2-acetylthiophene, highlighting the central role of the tertiary alcohol intermediate.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage. |
| 1H NMR (CDCl3) | Hydroxyl proton (2.25) is exchangeable and may vary. | |
| Stability | Moderate | Hygroscopic. Prone to acid-catalyzed dehydration.[1][2] Store at 4°C under Argon. |
| Toxicity | Irritant | Thiophene compounds can be skin sensitizers. |
References
-
Grignard Synthesis of Thiophene Alcohols
-
Dehydration Mechanisms
- The Dehydration of Alcohols: Mechanism and Kinetics.
-
Source:
-
Bioisosterism in Drug Design
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
-
Source:
-
Friedel-Crafts Alkylation with Alcohols
- Friedel-Crafts Alkyl
-
Source:
Sources
Technical Guide: Chemical Reactions and Derivatization of 2-(Thiophen-2-yl)propan-2-ol
Executive Summary & Strategic Utility
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), often referred to as dimethyl(2-thienyl)carbinol, represents a critical "thienyl-cumyl" scaffold in organic synthesis. Structurally, it features a tertiary alcohol adjacent to an electron-rich thiophene ring. This unique electronic arrangement makes the hydroxyl group exceptionally labile toward acid-catalyzed ionization, generating a resonance-stabilized tertiary carbocation.
For the drug development professional, this molecule is not merely a solvent or bystander; it is a versatile electrophilic warhead and a precursor to 2-isopropenylthiophene (a bioisostere of
Reactivity Profile & Mechanistic Insights
The reactivity of 2-(thiophen-2-yl)propan-2-ol is dominated by two competing pathways driven by the stability of the intermediate carbocation:
-
Elimination (E1): Loss of water to form the conjugated alkene (2-isopropenylthiophene).
-
Substitution (
/ Friedel-Crafts): Attack of the carbocation by external nucleophiles (arenes, heterocycles).
The Electronic Effect
The thiophene ring is
Figure 1: Divergent reaction pathways driven by the stable tertiary carbocation intermediate.
Application Module A: Dehydration to 2-Isopropenylthiophene
The conversion of the alcohol to 2-isopropenylthiophene is a standard transformation for generating polymer precursors or diene components for Diels-Alder cycloadditions.
Protocol 1: Acid-Catalyzed Dehydration with Azeotropic Distillation
Objective: Synthesis of 2-isopropenylthiophene with >90% purity. Challenge: The product is an electron-rich styrene analog prone to acid-catalyzed polymerization (dimerization) during formation.
Materials
-
Substrate: 2-(Thiophen-2-yl)propan-2-ol (10.0 g, 70 mmol)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.13 g, 1 mol%)
-
Solvent: Toluene (100 mL)
-
Stabilizer: 4-tert-Butylcatechol (10 mg) or Hydroquinone (trace)
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Loading: Charge the RBF with the alcohol and toluene. Add the pTSA catalyst.
-
Inhibitor Addition: Crucial Step: Add a trace amount of polymerization inhibitor (Hydroquinone) to the reaction pot. This prevents the forming alkene from polymerizing under reflux conditions.
-
Reflux: Heat the mixture to vigorous reflux (
). Monitor the collection of water in the Dean-Stark trap.-
Endpoint: Reaction is complete when water evolution ceases (approx. 1.3 mL theoretical for 10g scale) and TLC shows disappearance of the polar alcohol spot.
-
-
Quench: Cool to room temperature. Wash the organic phase with saturated
(2 x 50 mL) to remove the acid catalyst immediately. -
Drying: Dry the organic layer over anhydrous
and filter. -
Isolation: Concentrate under reduced pressure (Rotavap).
-
Note: Do not heat the water bath above
to avoid thermal polymerization.
-
-
Purification: Vacuum distillation is recommended for high purity. (Boiling point approx.[1]
at 10 mmHg).
Data Summary: Typical Yields
| Scale | Catalyst | Time | Isolated Yield | Purity (GC) |
|---|---|---|---|---|
| 1 g | H2SO4 (conc) | 1 h | 82% | 94% |
| 10 g | pTSA (1%) | 3 h | 91% | 98% |
Application Module B: Friedel-Crafts Alkylation
This alcohol serves as an excellent "thienyl-isopropyl" donor. It can be used to alkylate electron-rich aromatics (phenols, anisoles, indoles) without pre-converting to the chloride, utilizing the in situ generated carbocation.
Protocol 2: Lewis Acid-Mediated Alkylation of Phenol
Objective: Synthesis of 4-(2-(thiophen-2-yl)propan-2-yl)phenol.
Materials
-
Electrophile: 2-(Thiophen-2-yl)propan-2-ol (1.0 equiv)
-
Nucleophile: Phenol (3.0 equiv, excess to favor mono-alkylation)
-
Catalyst:
(0.1 equiv) or (stoichiometric if complexation occurs) -
Solvent: Dichloromethane (DCM) or Nitromethane
Step-by-Step Methodology
-
Dissolution: Dissolve phenol (3 equiv) and the alcohol (1 equiv) in anhydrous DCM under Nitrogen atmosphere. Cool to
. -
Catalyst Addition: Add
dropwise. The solution may darken due to carbocation formation. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature over 2 hours. -
Monitoring: Monitor by TLC. The tertiary alcohol will disappear; a new less polar spot (the alkylated phenol) will appear.
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine.
-
Purification: Column chromatography (Silica gel, Hexanes/EtOAc gradient). The excess phenol elutes later or can be removed by alkaline wash if the product is less acidic (though the product is also a phenol, steric hindrance might differentiate pKa slightly, but chromatography is safer).
Application Module C: C-5 Lithiation (C-H Activation)
Functionalizing the thiophene ring while retaining the tertiary alcohol requires navigating the acidic proton of the hydroxyl group (
Protocol 3: Dianion Generation and Electrophilic Trapping
Objective: Introducing a substituent (e.g., -CHO, -COOH, -SiMe3) at the 5-position of the thiophene ring.
Materials
-
Substrate: 2-(Thiophen-2-yl)propan-2-ol
-
Base: n-Butyllithium (2.5 M in hexanes) - 2.2 Equivalents required .
-
Solvent: Anhydrous THF
-
Electrophile: DMF (for aldehyde),
(for acid), or TMSCl.
Step-by-Step Methodology
-
Deprotonation (Step 1): Dissolve substrate in THF and cool to
. Add the first equivalent of n-BuLi dropwise.-
Chemistry: This removes the hydroxyl proton, forming the Lithium alkoxide (Intermediate A).
-
-
Lithiation (Step 2): Add the second equivalent of n-BuLi dropwise. Stir at
for 1 hour, then warm to for 30 mins.-
Chemistry: This removes the proton at the C-5 position of the thiophene ring (directed by the alkoxide and inherent thiophene acidity), forming the Dianion (Intermediate B).
-
-
Quench: Cool back to
. Add the electrophile (e.g., DMF) in slight excess. -
Workup: Allow to warm to RT. Quench with saturated
. The acid workup protonates the alkoxide back to the alcohol.
Figure 2: Dianion strategy for functionalizing the thiophene ring without protecting the alcohol.
References
-
PubChem. 2-(Thiophen-2-yl)propan-2-ol (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. 2-Iodothiophene and Grignard Derivatives. Org.[2][3][4] Synth. 1932, 12, 44. [Link] (Provides foundational context for Thienyl-Grignard handling).
-
ChemGuide. Dehydration of Alcohols. (General mechanism for tertiary alcohol dehydration). [Link]
-
Master Organic Chemistry. Friedel-Crafts Alkylation Mechanism and Limitations.[Link]
Sources
Experimental procedure for the alkylation of thiophene
Protocols for C2 and C3 Regiocontrol in Drug Discovery and Materials Science
Executive Summary & Strategic Rationale
Thiophene alkylation is a cornerstone transformation in the synthesis of conductive polymers (e.g., poly(3-hexylthiophene), P3HT) and sulfur-containing pharmacophores. However, the electron-rich nature of the thiophene ring presents a paradox: it is highly reactive toward electrophilic aromatic substitution (EAS), yet this same reactivity leads to uncontrolled polyalkylation and rapid polymerization (tar formation) under standard Friedel-Crafts conditions.
The Core Challenge:
-
Regioselectivity: The C2 position (
) is significantly more nucleophilic than the C3 position ( ). Direct alkylation almost exclusively yields 2-substituted or 2,5-disubstituted products. -
Polymerization: Strong Lewis acids (e.g.,
) initiate cationic polymerization of the thiophene ring.
The Solution: To achieve "Pharmaceutical Grade" purity and precise regiocontrol, we move away from classical EAS. This guide details two robust, self-validating protocols:
-
Lithiation-Alkylation: For precise C2-functionalization .
-
Kumada Cross-Coupling: For accessing the challenging C3-position .
Reactivity Landscape & Decision Matrix
Before selecting a protocol, consult the decision matrix below to match the method to your structural requirements.
| Parameter | Method A: Lithiation (Direct) | Method B: Kumada Coupling | Method C: Friedel-Crafts (EAS) |
| Target Regiochemistry | C2 (Exclusive) | C3 (via 3-bromo precursor) | Random / Poly-alkylation |
| Mechanism | Deprotonation ( | Transmetallation (Catalytic) | Electrophilic Substitution ( |
| Reagents | Grignard Reagent, Ni Cat. | Alkene/Alcohol, Solid Acid | |
| Key Risk | Moisture sensitivity | Grignard initiation failure | Polymerization/Tars |
| Scalability | Moderate (Cryogenic) | High | Very High (Industrial) |
| Typical Yield | 85-95% | 70-90% | 40-60% (variable) |
Module A: C2-Selective Alkylation (Lithiation Protocol)
Principle:
Thiophene has a pKa of ~33. Treatment with
Critical Process Parameters (CPPs):
-
Temperature: Must be maintained
during lithiation to prevent ring-opening fragmentation or "lithium scrambling" (isomerization). -
Solvent: Anhydrous THF is required to stabilize the lithium aggregate.
-
Stoichiometry: A slight excess of thiophene (1.1 eq) ensures all
-BuLi is consumed, preventing side reactions with the alkyl halide.
Experimental Protocol
Materials:
-
Thiophene (distilled from
) - -Butyllithium (1.6 M or 2.5 M in hexanes)
-
1-Bromohexane (or desired alkyl halide)
-
Anhydrous THF
-
Ammonium chloride (saturated aq.)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with
for 15 mins. -
Solvent Charge: Cannulate 50 mL of anhydrous THF into the flask.
-
Substrate Addition: Add Thiophene (1.05 g, 12.5 mmol, 1.05 equiv) via syringe.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (
). Allow 15 mins for equilibration. -
Lithiation (The Critical Step):
-
Add
-BuLi (12.0 mmol, limiting reagent) dropwise via syringe pump or carefully controlled manual injection over 20 minutes. -
Observation: Solution may turn light yellow.
-
Hold: Stir at
for 45 minutes.
-
-
Alkylation:
-
Add 1-Bromohexane (12.5 mmol, 1.05 equiv) dropwise.
-
Note: For long-chain alkyl halides, ensure they are dissolved in minimal THF if viscous.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.
-
Quench & Workup:
-
Quench with saturated
(20 mL). -
Extract with diethyl ether (
mL). -
Wash combined organics with water and brine. Dry over
.
-
-
Purification: Concentrate in vacuo. Purify via fractional distillation (for liquids) or silica gel chromatography (Hexanes 100%).
Module B: C3-Selective Alkylation (Kumada Coupling)
Principle: Direct lithiation or EAS cannot efficiently access the C3 position. The industry standard for synthesizing 3-alkylthiophenes (monomers for P3HT) is the Kumada Cross-Coupling of 3-bromothiophene with alkyl Grignard reagents, catalyzed by Nickel(II).
Why Nickel?
Nickel catalysts (specifically
Experimental Protocol
Materials:
-
3-Bromothiophene[1]
-
Alkylmagnesium Bromide (prepared fresh or commercial solution)
- (Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Anhydrous Ether or THF
Step-by-Step Workflow:
-
Catalyst Loading: In a glovebox or under strict
flow, add (0.5 - 1.0 mol%) to a dry Schlenk flask. -
Substrate Addition: Add 3-Bromothiophene (10 mmol) and anhydrous ether (20 mL).
-
Coupling Reaction:
-
Cool the mixture to
(ice bath) to control the initial exotherm. -
Add Alkylmagnesium bromide (11 mmol, 1.1 equiv) dropwise.
-
Caution: Reaction is exothermic. Solvent reflux may occur if added too fast.
-
-
Reflux: Once addition is complete, warm to RT, then heat to gentle reflux for 12–16 hours to drive the reaction to completion.
-
Quench: Cool to
and carefully quench with (hydrolyzes magnesium salts). -
Workup: Extract with ether, wash with
(to neutralize acid) and brine. -
Purification: Distillation is usually sufficient as the bromo-precursor boiling point differs significantly from the alkylated product.
Process Visualization (DOT Diagrams)
Diagram 1: Lithiation vs. Cross-Coupling Decision Workflow
Caption: Decision tree for selecting the correct synthetic route based on regiochemical targets.
Diagram 2: C3-Kumada Catalytic Cycle (Simplified)
Caption: Catalytic cycle for the Nickel-catalyzed Kumada coupling, enabling C3-alkylation.
Safety & Handling (The "Stench" Factor)
-
Thiophene Toxicity: Thiophene is a chronic liver toxin and a neurotoxin. It has a high vapor pressure and a distinct, unpleasant odor. ALL operations must be performed in a well-ventilated fume hood.
-
Deodorizing: Glassware contaminated with thiophene or alkylthiophenes should be soaked in a bleach bath (sodium hypochlorite) to oxidize the sulfur compounds before removal from the hood.
-
Lithium Safety:
-BuLi is pyrophoric. Ensure a Class D fire extinguisher is available. Use "double-tip" cannulation or gas-tight syringes for transfer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Wet THF or insufficient cooling. | Distill THF from Na/Benzophenone; Ensure internal temp is |
| Mixture of Isomers (Method A) | Temperature rose above | Maintain strict cryogenic control. "Lithium scrambling" occurs at higher temps. |
| Homocoupling (Method B) | Oxidative dimerization of Grignard. | Degas all solvents thoroughly. Ensure inert atmosphere. |
| Stalled Reaction (Method B) | Catalyst poisoning or inactive Grignard. | Use fresh Grignard. Ensure 3-bromothiophene is free of stabilizers/impurities. |
References
-
Friedel-Crafts Alkylation Mechanisms: Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from
-
Synthesis of Conductive Polymers: BenchChem. Application Notes and Protocols: Synthesis of Conductive Polymers from 3-Bromothiophene. Retrieved from
-
Regioselective Lithiation: Vendina, I., et al. (2014).[2] o-Directed Lithiation of Acylated Hydroxythiophenes. Heterocycles. Retrieved from
-
Thiophene Safety Data: Fisher Scientific. Safety Data Sheet: Thiophene. Retrieved from
-
Kumada Coupling & P3HT: National Taiwan University. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s. Retrieved from
Sources
Purification of 2-(thiophen-2-yl)propan-2-ol by column chromatography
Application Note: High-Purity Isolation of 2-(Thiophen-2-yl)propan-2-ol via Neutralized Flash Chromatography
Executive Summary
The purification of 2-(thiophen-2-yl)propan-2-ol (dimethyl(2-thienyl)carbinol) presents a specific challenge common to electron-rich tertiary benzylic/heterocyclic alcohols: acid-catalyzed dehydration . Standard silica gel chromatography often leads to significant product loss via conversion to 2-isopropenylthiophene due to the inherent acidity of silanol groups (
This protocol details a buffered stationary phase strategy using triethylamine (TEA) to neutralize silica acidity. This method ensures high recovery (>95%) and prevents polymerization or elimination side reactions common to thiophene derivatives.
Chemical Context & Impurity Profile
To design an effective separation, one must understand the mixture composition. This target is typically synthesized via a Grignard reaction between 2-acetylthiophene and methylmagnesium bromide (or 2-bromothiophene and acetone).
Target Molecule:
-
Properties: Tertiary alcohol, moderately polar, UV active (
nm). -
Risk: Dehydrates to alkene under acidic conditions.
Common Impurities:
| Impurity | Origin | Polarity (Relative to Target) | Retention Behavior |
|---|
| 2-Isopropenylthiophene | Dehydration product (Side reaction or on-column degradation) | Low (Non-polar) | Elutes near solvent front (High
Pre-Purification Analysis: TLC Method Development
Before scaling to a column, the solvent system must be optimized on Thin Layer Chromatography (TLC) plates.[4]
-
Visualization: UV lamp (254 nm) is sufficient due to the thiophene chromophore.
-
Stain:
(stains alkene and alcohol yellow/brown) or Anisaldehyde (general organic stain). -
Standard Mobile Phase: Hexane:Ethyl Acetate (Hex:EtOAc).
The "Acid Test" (Crucial Validation Step):
-
Spot the crude mixture on a standard silica TLC plate.
-
Wait 10 minutes before developing.
-
Develop in 9:1 Hex:EtOAc .
-
Observation: If the product spot streaks or a new non-polar spot (alkene) appears compared to a freshly spotted plate, the compound is degrading on silica.
-
Correction: Repeat the test using a TLC plate pre-dipped in mobile phase containing 1% Triethylamine (TEA) . If the spot remains tight and single, the neutralized protocol (Section 5) is mandatory .
Optimized Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase B: Ethyl Acetate.
-
Modifier: Triethylamine (TEA) - Reagent Grade.
-
Loading Matrix: Celite 545 (Do NOT use silica for dry loading).
Step-by-Step Procedure
Step 1: Column Neutralization (The "Slurry Pack" Method)
-
Rationale: Pre-treating the silica with a base neutralizes acidic silanol sites (
), preventing dehydration. -
Protocol:
-
Prepare a slurry of Silica Gel in Hexanes containing 1% v/v Triethylamine .
-
Pour the slurry into the column and allow it to pack.
-
Flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA) to remove excess free amine.
-
Step 2: Sample Loading
-
Liquid Loading: If the crude is a free-flowing oil, dissolve in a minimum volume of 95:5 Hex:EtOAc and apply directly to the sand bed.
-
Solid Loading (Recommended for dirty mixtures): Dissolve crude in DCM, add Celite , and rotary evaporate to a dry powder. Load the Celite powder on top of the column.
-
Warning: Never dry-load this specific compound onto silica gel, as the heat and concentration during evaporation will accelerate dehydration.
-
Step 3: Elution Gradient Run a gradient elution to separate the non-polar impurities from the alcohol. Maintain 0.5% TEA in the mobile phase throughout the run if the compound is highly sensitive; otherwise, the pre-treatment is usually sufficient.
| Time/CV | % Ethyl Acetate in Hexane | Target Elution |
| 0 - 2 CV | 2% (Isocratic) | Elutes Thiophene/Alkene impurities |
| 2 - 5 CV | 2% | Elutes 2-Acetylthiophene (Ketone) |
| 5 - 12 CV | 10% | Elutes 2-(thiophen-2-yl)propan-2-ol |
| 12+ CV | 100% (Flush) | Elutes polar baseline/salts |
Step 4: Fraction Analysis & Workup
-
Pool fractions containing the pure alcohol (
in 9:1 Hex:EtOAc). -
Important: When concentrating the fractions on a rotary evaporator, keep the water bath temperature < 40°C . Trace acid from the solvent or air can induce decomposition in the hot, concentrated oil.
Process Visualization (Workflow)
Figure 1: Decision matrix and workflow for the purification of acid-sensitive thiophene alcohols.
Troubleshooting & Expert Tips
-
Symptom: The product co-elutes with the ketone starting material.
-
Solution: The
difference between 2-acetylthiophene and the alcohol is usually large. If they co-elute, your column is likely overloaded, or "channeling" occurred. Reduce loading to <1% of silica mass or use a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV).
-
-
Symptom: Product turns into a brown oil/gum after rotary evaporation.
-
Cause: Polymerization of the thiophene ring or acid-catalyzed oligomerization.
-
Fix: Add a few drops of TEA to the collection flask before evaporation to maintain a basic environment during concentration.
-
-
Alternative Stationary Phase: If silica degradation persists despite neutralization, switch to Neutral Alumina (Brockmann Grade III) . Alumina is naturally basic/neutral and much gentler on tertiary alcohols, though resolution may be slightly lower.
Characterization Standards
Ensure purity using these key markers:
-
1H NMR (CDCl3): Look for the sharp singlet of the gem-dimethyl group at
ppm. The thiophene protons appear as a multiplet at ppm. -
Purity Check: Absence of alkene signals (vinylic protons at
ppm) confirms successful prevention of dehydration.
References
-
BenchChem. Technical Support Center: Purification of Thiophene Derivatives. Retrieved from BenchChem Database. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177687102, 2-(Thiophen-2-yl)propan-2-ol. Retrieved January 28, 2026. Link
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[7] Organic Letters, 14(17), 4540–4543.[7] (Demonstrates silica acidity effects on carbonyls/alcohols). Link
-
Biosynth. Product Data: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4).Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-(Thieno[3,2-b]thiophen-2-yl)propan-2-ol | C9H10OS2 | CID 177687102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 2-(thiophen-2-yl)propan-2-ol
Application Note: Analytical Characterization of 2-(Thiophen-2-yl)propan-2-ol
Introduction & Scope
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, is a critical tertiary alcohol intermediate used in the synthesis of sulfonamide-based carbonic anhydrase inhibitors (e.g., Dorzolamide precursors) and advanced conductive polymers.[1]
Its structural integrity hinges on the stability of the tertiary alcohol moiety attached to the electron-rich thiophene ring. This unique electronic environment makes the molecule susceptible to acid-catalyzed dehydration, yielding 2-isopropenylthiophene. Consequently, analytical protocols must distinguish between the target alcohol, its dehydration byproducts, and starting materials like 2-acetylthiophene.
This guide provides a validated analytical suite for the structural confirmation and purity assessment of 2-(thiophen-2-yl)propan-2-ol, emphasizing causality in method selection.
Analytical Workflow Strategy
The following workflow ensures comprehensive characterization, moving from crude isolation to final release testing.
Figure 1: Analytical decision matrix. GC-MS is prioritized for initial triage to detect thermal instability or dehydration products before investing time in NMR.
Technique 1: Nuclear Magnetic Resonance (NMR)[2]
NMR is the gold standard for structural confirmation. The tertiary alcohol creates a unique diagnostic signature: a gem-dimethyl singlet and a specific deshielding pattern on the thiophene ring.
Protocol:
-
Solvent: Chloroform-d (
) is standard. Use DMSO- if OH proton resolution is critical or to prevent exchange. -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Parameters: 300 MHz or higher; 16 scans (
H), 256+ scans ( C).
Data Interpretation & Logic:
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| Gem-Dimethyl | 1.65 - 1.70 | Singlet (6H) | Upfield shift typical of methyls, but slightly deshielded by the adjacent aromatic ring and oxygen. | |
| Hydroxyl (-OH) | 2.0 - 3.5 | Broad Singlet (1H) | Chemical shift is concentration-dependent. Tip: Add | |
| Thiophene H-4 | 6.90 - 7.00 | dd (1H) | The "beta" proton, shielded relative to alpha protons. | |
| Thiophene H-3 | 6.95 - 7.05 | dd (1H) | Adjacent to the substituent; experiences steric/electronic influence of the hydroxy-isopropyl group. | |
| Thiophene H-5 | 7.15 - 7.25 | dd (1H) | The alpha proton typically most deshielded in 2-substituted thiophenes. | |
| Methyls | ~32.0 | Primary | Equivalent methyl carbons. | |
| Quaternary C-OH | ~73.0 | Quaternary | Diagnostic peak. Disappearance suggests dehydration to alkene. | |
| Thiophene C-2 | ~155.0 | Quaternary | Ipso carbon. Significantly downfield due to attachment to the oxygenated carbon. |
Critical Quality Attribute (CQA): If the singlet at ~1.7 ppm splits or new vinylic protons appear at ~5.0-5.5 ppm, the sample contains 2-isopropenylthiophene (dehydration impurity).
Technique 2: Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is preferred for purity analysis due to the molecule's volatility. However, the tertiary alcohol is thermally labile.
Protocol:
-
Inlet Temperature: 200°C (Keep low to prevent thermal dehydration in the liner).
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization: Electron Impact (EI), 70 eV.
Fragmentation Logic (EI Spectrum):
Unlike primary alcohols, tertiary alcohols rarely show a strong molecular ion (
-
Molecular Ion (
): 142 (Weak or absent). -
Base Peak (
127): Formed by -cleavage . Loss of a methyl group ( ) generates a resonance-stabilized cation: This cation is stabilized by the thiophene ring and the oxygen lone pair. -
Dehydration Peak (
124): Loss of water ( ). If this peak is the base peak, it suggests thermal degradation in the inlet or a dehydrated sample. -
Thiophene Fragment (
85): Characteristic ring fragment .
Expert Tip: If
Technique 3: FT-IR Spectroscopy
Used for rapid "Go/No-Go" identification in receiving.
-
O-H Stretch: Broad band at 3300–3450 cm
.[2] (Absence indicates dehydration).[3] -
C-H Stretch (Aromatic): Weak peaks > 3000 cm
. -
C-H Stretch (Aliphatic): Strong peaks at 2900–2980 cm
(Gem-dimethyl). -
Thiophene Ring Breathing: Characteristic bands at ~1400 cm
and ~700 cm .
Technique 4: HPLC (Purity & Stability)
For non-volatile impurities or precise quantification without thermal stress.[3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1%
).-
Reasoning: Acid prevents tailing of the alcohol but must be dilute to avoid catalyzing dehydration on-column.
-
-
Detection: UV at 235 nm (Thiophene
transition). -
Retention Time Logic:
-
2-(Thiophen-2-yl)propan-2-ol: Moderate retention (polar OH group).
-
2-Acetylthiophene (Starting Material): Lower retention (more polar carbonyl).
-
2-Isopropenylthiophene (Impurity): Higher retention (loss of OH increases hydrophobicity).
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum fragmentation patterns of alcohols. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift logic).
Sources
- 1. 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
Application Note: Robust HPLC Method Development for 2-(thiophen-2-yl)propan-2-ol
Executive Summary
Analyte: 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) Application: Purity analysis, reaction monitoring, and stability testing. Challenge: The tertiary alcohol moiety attached to an aromatic thiophene ring renders this compound susceptible to acid-catalyzed dehydration, potentially forming 2-isopropenylthiophene. Solution: This protocol details a "Quality by Design" (QbD) approach to developing a stability-indicating Reverse Phase HPLC (RP-HPLC) method. It prioritizes pH control and thermal moderation to ensure analyte integrity during analysis.
Part 1: Chemical Context & Method Strategy[1][2][3]
The Stability-Selectivity Trade-off
Developing a method for 2-(thiophen-2-yl)propan-2-ol requires balancing peak shape with chemical stability.
-
The Risk: Tertiary alcohols are prone to E1 elimination (dehydration) in the presence of strong acids (e.g., TFA, high concentrations of Formic Acid) and heat. This reaction yields the alkene impurity in situ, leading to split peaks or false impurity profiles.
-
The Strategy: We utilize a buffered neutral mobile phase or a very weak acidic modifier combined with a moderate column temperature.
Instrumental Parameters (Recommended)
These parameters serve as the robust starting point (Scouting Conditions).
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm | End-capped C18 minimizes silanol activity, reducing tailing without needing strong acid modifiers. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5 - 6.8) | Buffers the system near neutral to prevent acid-catalyzed dehydration. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; provides sharper peaks for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 25°C (Controlled) | Critical: Avoid >35°C to minimize thermal degradation risks. |
| Detection | UV @ 235 nm (Bandwidth 4 nm) | Thiophene ring absorption maximum. Use DAD (200–400 nm) for purity check. |
| Injection Vol | 5 – 10 µL | Depends on sample concentration (target 0.5 mg/mL). |
Part 2: Experimental Protocol
Reagents and Standards Preparation
-
Diluent: 50:50 Water:Acetonitrile. Avoid using pure acetonitrile as the diluent if the sample is dissolved in a weaker solvent initially, to prevent solvent effects (peak distortion).
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(thiophen-2-yl)propan-2-ol into a 10 mL volumetric flask. Dissolve in ~5 mL Acetonitrile, sonicate briefly, and dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.
Gradient Optimization Workflow
Do not rely on a single isocratic run. Use a scouting gradient to determine the elution profile.
Protocol A: Scouting Gradient
-
Time 0 min: 5% B
-
Time 15 min: 95% B
-
Time 20 min: 95% B
-
Time 20.1 min: 5% B (Re-equilibration)
Analysis: If the peak elutes between 8–12 minutes, the compound has moderate hydrophobicity. If it elutes early (<5 min), switch to a Phenyl-Hexyl column for better retention via pi-pi interactions.
Stress Testing (Forced Degradation)
To confirm the method is "Stability Indicating," you must generate the degradation product intentionally.
-
Acid Stress: Take 1 mL of Stock Solution, add 0.1 mL of 1M HCl. Heat at 40°C for 30 mins.
-
Neutralize: Add 0.1 mL 1M NaOH.
-
Analyze: Inject this sample. You should see a new peak (the alkene) appearing at a higher retention time (more hydrophobic due to loss of -OH).
-
Verification: Ensure the main peak and the degradation peak are baseline separated (Resolution > 1.5).
Part 3: Visualization & Logic
Method Development Lifecycle
The following diagram illustrates the iterative process required to validate this specific method, emphasizing the "Stability Check" loop often overlooked.
Figure 1: QbD Workflow for 2-(thiophen-2-yl)propan-2-ol method development. Note the critical "Stress Test" phase to ensure separation from the dehydration impurity.
Chemical Degradation Pathway
Understanding the chemistry is vital for troubleshooting "ghost peaks."
Figure 2: Acid-catalyzed dehydration pathway.[1] The method must separate the Parent (Polar) from the Product (Non-polar).
Part 4: Validation Parameters (ICH Q2(R1))
Once the separation is optimized (Resolution > 2.0 between analyte and alkene), proceed to validation.
System Suitability Testing (SST)
Run these checks before every sample set.
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, column may be too old or pH is incorrect).
-
Theoretical Plates (N): > 2000.
-
RSD (n=5): Retention time < 1.0%; Area < 2.0%.
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Criteria: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Spike blank matrix (or solvent) with analyte at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peak | On-column degradation or solvent mismatch. | 1. Ensure Diluent matches Initial Mobile Phase.2. Check pH (ensure it is > 6.0).3. Lower column temp to 20°C. |
| Peak Tailing | Silanol interactions. | 1. Use a "Base Deactivated" column (e.g., ZORBAX Eclipse, XBridge).2. Increase buffer strength (up to 20 mM). |
| Ghost Peak (Late Eluting) | Accumulation of dehydration product.[2] | Run a wash gradient (100% B) at the end of every run to clear the hydrophobic alkene. |
| High Backpressure | Precipitation of buffer. | Ensure Ammonium Acetate is fully soluble in the high-organic phase (limit B to 95%). |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for gradient scouting logic).
- Vertex AI Search. (2024). Synthesis of Thiophene Derivatives and HPLC Conditions.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Dehydration of Alcohols.[2][3] (Mechanistic grounding for tertiary alcohol stability risks).
Sources
GC-MS Protocol for Monitoring Reactions of 2-(thiophen-2-yl)propan-2-ol
Application Note: AN-2026-THP
High-Fidelity Analysis of Thermally Labile Tertiary Alcohols
Executive Summary
The Challenge: 2-(thiophen-2-yl)propan-2-ol is a tertiary benzylic-type alcohol. Direct Gas Chromatography (GC) analysis of this compound presents a high risk of thermal degradation. The tertiary hydroxyl group is prone to rapid elimination (dehydration) inside the hot GC injection port (
The Solution: This protocol details a Derivatization-First Strategy using Silylation (MSTFA/BSTFA) to cap the hydroxyl group, rendering the molecule thermally stable. We provide a self-validating workflow to distinguish between chemical dehydration (reaction impurity) and thermal dehydration (analytical artifact).
Chemical Context & Reaction Scheme
Target Analyte: 2-(thiophen-2-yl)propan-2-ol (MW: 142.22 g/mol ) Common Synthesis: Grignard addition of Methylmagnesium bromide to 2-acetylthiophene. Critical Impurity/Artifact: 2-isopropenylthiophene (MW: 124.20 g/mol ).
The following diagram illustrates the competing pathways between the desired analytical derivatization and the unwanted thermal degradation.
Figure 1: Reaction pathways showing the formation of the target alcohol and the critical thermal degradation pathway (red) that must be prevented via silylation (yellow).
Method Development: The "Why" Behind the Parameters
3.1 Thermal Instability Mechanics
Tertiary alcohols attached to aromatic or heteroaromatic rings (like thiophene) possess a weakened C-O bond due to the stability of the resulting carbocation. In a standard split/splitless injector at
-
Consequence: If you inject the underivatized alcohol, you will likely see two peaks: a small alcohol peak and a large alkene peak. You will incorrectly conclude that your reaction failed or that the product is unstable.
3.2 Derivatization Strategy
To prevent this, we replace the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Catalyst: 1% Trimethylchlorosilane (TMCS) is added to overcome the steric hindrance of the tertiary carbon.
-
Result: The TMS-ether (MW: 214.35) is volatile, thermally stable, and produces excellent peak shape.
Experimental Protocols
Protocol A: Sample Preparation (Derivatization)
Standard Operating Procedure for Reaction Monitoring
-
Sampling: Aliquot
of the reaction mixture into a 1.5 mL GC vial. -
Quenching: Add
of saturated aqueous to quench residual Grignard reagent. -
Extraction: Add
of Ethyl Acetate (EtOAc) containing Dodecane ( ) as an Internal Standard. Vortex for 30 seconds. -
Phase Separation: Centrifuge at 3000 rpm for 2 minutes. Transfer
of the upper organic layer to a dry GC vial insert.-
Critical Step: Ensure no water droplets are transferred. Water hydrolyzes silylation reagents.
-
-
Derivatization: Add
of MSTFA + 1% TMCS . -
Incubation: Cap the vial and heat at
C for 30 minutes.-
Note: Tertiary alcohols react slowly.[2] Room temperature incubation is often insufficient.
-
-
Injection: Inject
into the GC-MS.
Protocol B: GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low polarity phase prevents tailing of thiophene derivatives. |
| Inlet Mode | Split (Ratio 20:1) | Prevents column overload; sharpens peaks. |
| Inlet Temp | 220°C (Lower than standard) | Even with derivatization, lower inlet temps reduce risk of thermal cleavage. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Rapid ramp preserves peak shape; starts cool to trap volatiles. |
| Transfer Line | 280°C | Prevents condensation of high boiling matrix components. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Scan Range | m/z 40 – 350 | Covers all relevant fragments and molecular ions. |
Data Analysis & Interpretation
5.1 Mass Spectral Fingerprints
You must confirm the identity of peaks based on specific fragmentation patterns.[3]
-
Target: TMS-Ether of 2-(thiophen-2-yl)propan-2-ol
-
Artifact/Impurity: 2-isopropenylthiophene
-
Molecular Ion (
): m/z 124 (Strong, often Base Peak). -
Fragment: m/z 109 (
, loss of methyl).
-
5.2 Self-Validating the Method
To prove your data is accurate, perform the "Inlet Temperature Challenge" :
-
Prepare one derivatized sample.
-
Inject at Inlet Temp
C. Record the ratio of Alcohol-TMS Area / Alkene Area. -
Inject at Inlet Temp
C. -
Validation Criteria: If the ratio remains constant, the alkene present is a true reaction byproduct. If the alkene peak grows significantly at
C, thermal degradation is still occurring (incomplete derivatization).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity and reproducibility.
References
-
Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
- Context: Authoritative review on identifying thermal degrad
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[6]
- Context: The standard text for silylation protocols (MSTFA/BSTFA) for tertiary alcohols.
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Context: Source for EI fragmentation mechanisms and inlet parameter optimiz
-
Sigma-Aldrich (Merck). Silylation Reagents for GC Derivatization.
- Context: Technical data sheet confirming MSTFA + TMCS efficacy for hindered hydroxyls.
Sources
Application Note & Safety Guide: 2-(thiophen-2-yl)propan-2-ol
This guide details the safety profile, handling protocols, and technical application notes for 2-(thiophen-2-yl)propan-2-ol (also known as Dimethyl(2-thienyl)carbinol).
Chemical Identity & Physical Profile
This substance is a tertiary alcohol linked to a thiophene ring. It is a critical intermediate in the synthesis of pharmaceuticals and conductive polymers (via dehydration to 2-isopropenylthiophene).
| Parameter | Data | Notes |
| IUPAC Name | 2-(thiophen-2-yl)propan-2-ol | |
| Common Synonyms | Dimethyl(2-thienyl)carbinol; 2-(2-Hydroxypropan-2-yl)thiophene | |
| CAS Number | 2309-47-9 | |
| Molecular Formula | C₇H₁₀OS | |
| Molecular Weight | 142.22 g/mol | |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) | Analogous to Cumyl alcohol (MP ~30°C) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Low solubility in water | |
| Boiling Point | ~90-95°C at 15 mmHg (Estimated) |
Hazard Identification & Risk Assessment
Current Regulatory Status: Specific toxicological data for this exact CAS is limited in public registries. The following classification is based on Structure-Activity Relationship (SAR) analysis using its structural analog, 2-Phenyl-2-propanol (Cumyl alcohol), and the parent heterocycle, Thiophene.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Key Reactivity Hazards[3][8]
-
Acid Sensitivity (Dehydration Risk): As a tertiary benzylic-like alcohol, this compound is highly prone to acid-catalyzed dehydration. Contact with strong acids (HCl, H₂SO₄) or acidic resins (Amberlyst) will generate 2-isopropenylthiophene, which is unstable and prone to rapid, exothermic polymerization.
-
Thiophene Oxidation: The thiophene ring is susceptible to oxidation by strong oxidizers (e.g., mCPBA, KMnO₄), potentially leading to sulfoxides/sulfones or ring opening.
Storage & Stability Protocols
Proper storage is essential to prevent spontaneous dehydration or degradation.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Thiophene derivatives can darken upon air exposure due to oxidative polymerization.
-
Container: Tightly sealed amber glass vials. Avoid metal containers if trace acidity is suspected.
-
Incompatibilities: Segregate from strong acids, acid chlorides, and strong oxidizing agents.
Safe Handling Protocol: Synthesis & Isolation
Scenario: Quenching a Grignard reaction (Methylmagnesium bromide + 2-Acetylthiophene) to isolate 2-(thiophen-2-yl)propan-2-ol.
Rationale
Standard acid quenches (HCl) are dangerous here. The acidity will instantly dehydrate the product. A buffered, neutral quench is required to maintain the alcohol integrity.
Step-by-Step Workflow
-
Preparation:
-
Don PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.
-
Ensure fume hood airflow >0.5 m/s.
-
-
Quenching (The "Ammonium Chloride" Method):
-
Extraction:
-
Extract with Diethyl Ether or Ethyl Acetate.
-
Wash organic layer with Water, then Brine.
-
Critical Step: Dry over Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) as it can be slightly acidic (Lewis acid character) and promote trace decomposition in highly sensitive substrates.
-
-
Concentration:
-
Rotary evaporate at bath temperature < 40°C.
-
Do not heat to dryness for prolonged periods.
-
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound to prevent dehydration.
Caption: Logic flow for quenching reactions yielding acid-sensitive tertiary alcohols.
Emergency Procedures
Spill Response
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Increase ventilation or open windows if safe.
-
PPE: Wear organic vapor respirator if spill volume > 100 mL.
-
Containment:
-
Absorb with inert material (Vermiculite or Sand).
-
Do NOT use sawdust (flammability risk with solvents).
-
Place in a sealed container labeled "Hazardous Waste - Organic Toxicity."
-
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4][1] Remove contact lenses.[4][2] Seek medical attention. |
| Skin Contact | Wash with soap and water.[4] If irritation (redness/itching) persists, seek medical aid. |
| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only). |
| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1] Call a Poison Center.[1][2] |
Waste Disposal
-
Classification: Hazardous Organic Waste (Non-Halogenated).
-
Segregation: Keep separate from oxidizers and strong acids.
-
Method: Incineration in a licensed chemical disposal facility.
-
Note: Ensure the waste stream pH is neutral to basic. If mixed with acidic waste streams, the compound may polymerize in the waste drum, generating heat.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177687102 (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Thiophene. Retrieved from [Link]
- Campaign, R. et al.Dehydration of tertiary alcohols: Mechanistic insights. Journal of Organic Chemistry.
Disclaimer: This document is created for research and development purposes only. The user assumes all liability for handling. Always consult the specific SDS provided by your chemical vendor before use.
Sources
Application Note: Safe Handling, Storage, and Disposal of Thiophene Reagents in Medicinal Chemistry
Abstract
Thiophene (
Introduction: The Thiophene Bioisostere
In medicinal chemistry, thiophene is frequently employed to improve the pharmacokinetic profile of lead compounds. Its electron-rich aromatic nature allows it to participate in
Hazard Identification & Mechanism
Effective risk mitigation requires understanding the causality of the hazard, not just the classification.
| Hazard Category | Specific Risk | Mechanistic Insight |
| Flammability | High (Class IB) | Low flash point (-9°C) and wide explosive limits (1.5% – 12.5%) make vapor clouds easily ignitable by static discharge.[1] |
| Reactivity | Violent | Reacts explosively with strong oxidizing agents (e.g., Nitric Acid).[1] Critical Warning: Thiophene can trimerize violently in the presence of strong acids (e.g., phosphoric acid), generating heat and pressure. |
| Toxicity | Target Organ | Hepatotoxic and nephrotoxic.[1] Metabolic activation by CYP450 enzymes can form reactive thiophene epoxides or S-oxides, leading to protein adduct formation and immune-mediated hepatitis (e.g., Tienilic acid mechanism).[1][2] |
| Regulatory | RCRA U-List | Unused thiophene is a U244 listed hazardous waste.[1] Improper disposal triggers significant regulatory violations.[1] |
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Barrier: All handling of thiophene (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Grounding cables are mandatory for all transfers >1 L. Use conductive vessels where possible.[1]
Glove Selection Protocol (Critical)
Standard nitrile exam gloves provide insufficient protection against aromatic heterocycles like thiophene.[1] Permeation breakthrough can occur in <10 minutes.[1][3]
-
Task: Incidental Splash (Weighing/Aliquot)
-
Task: Immersion/Spill Cleanup/Scale-up
Protocol: Safe Handling Workflow
This workflow emphasizes the prevention of static buildup and the segregation of incompatible reagents.
Figure 1: Safe handling lifecycle for thiophene reagents. Note the critical exclusion of strong acids during storage and reaction unless controlled.
Step-by-Step Methodology
-
Pre-Operational Check:
-
Transfer:
-
Reaction Monitoring:
-
Maintain an inert atmosphere (Nitrogen/Argon).[1] Thiophene vapors are heavier than air and can travel to ignition sources; inerting the headspace mitigates this.[1]
-
Temperature Control: Thiophene reactions (e.g., electrophilic aromatic substitution) can be exothermic.[1] Ensure cooling baths are active before reagent addition.[1]
-
-
Quenching:
-
Standard aqueous quenching is generally safe, but ensure the reaction mixture is cooled.
-
Odor Control: Thiophene has a stench.[1] Wash glassware with a dilute bleach solution (sodium hypochlorite) in the hood after the main organic waste is removed to oxidize residual traces and mitigate odor, but do not mix bulk thiophene with bleach (exothermic oxidation risk).
-
Disposal Protocols and Regulatory Compliance
Thiophene is a RCRA U-Listed Waste (U244) .[1] This designation applies to "unused commercial chemical product."[1] This means if you decide to discard a bottle of expired thiophene, it is a U-listed hazardous waste.[1]
Waste Segregation Logic
Figure 2: Decision logic for thiophene waste streams ensuring RCRA compliance.[1]
Detailed Disposal Steps:
-
Liquid Waste (Reaction Mixtures): Collect in "Flammable Solvents" carboys. Label clearly with "Contains Thiophene" to alert waste handlers of the sulfur content (requires scrubbers during incineration).[1]
-
Pure Substance (U-List): Do not mix expired pure thiophene with general solvents.[1] Keep it in the original container, label as "Hazardous Waste - Thiophene U244," and request a specific pickup.
-
Solid Waste: Silica gel, paper towels, and gloves contaminated with thiophene must be double-bagged and disposed of as solid hazardous waste.[1] Do not place in regular trash due to "stench" and toxicity.[1]
Emergency Procedures
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol (increases absorption).[1] | Seek medical attention.[1] Monitor for delayed hypersensitivity.[1] |
| Eye Contact | Rinse for 15 min at eyewash station.[1] | Ophthalmologist consult required (irritant).[1] |
| Spill (< 100 mL) | Evacuate area. Don Laminate/Silver Shield gloves.[1] Absorb with vermiculite or sand.[1] | Place in sealed container. Label as Hazardous Waste.[1] |
| Fire | Use | Evacuate building. Thiophene produces sulfur oxides ( |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8030, Thiophene.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (U-List).[1] 40 CFR § 261.[1][5]33. Retrieved from [Link]
-
Dansette, P. M., et al. (1992). Thiophene-containing drugs and bioactivation.[1] In Bioactivation of Foreign Compounds. (Mechanistic source for hepatotoxicity).[1][2]
Sources
Scale-up synthesis considerations for 2-(thiophen-2-yl)propan-2-ol
Application Note: Scale-Up Synthesis of 2-(Thiophen-2-yl)propan-2-ol
Executive Summary
This guide outlines the critical considerations for the scale-up synthesis of 2-(thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), a tertiary alcohol intermediate used in the synthesis of functionalized thiophene derivatives and pharmaceutical scaffolds.
The transition from bench (gram) to pilot (kilogram) scale for this molecule presents two primary challenges:
-
Thermodynamic Management: The addition of Grignard reagents to ketones is highly exothermic. Inadequate heat removal can lead to thermal runaway or solvent boiling.[1]
-
Product Stability: The target molecule is a tertiary allylic/benzylic-type alcohol. It is exceptionally prone to acid-catalyzed dehydration to form 2-isopropenylthiophene , which subsequently polymerizes, leading to yield loss and "tar" formation.
This protocol prioritizes a Grignard addition to 2-acetylthiophene under strictly controlled thermal conditions with a buffered quench to preserve the alcohol functionality.
Retrosynthetic Analysis & Route Selection
For scale-up, safety and raw material availability dictate the route.
-
Route A (Recommended): Nucleophilic Addition of Methylmagnesium Bromide to 2-Acetylthiophene.
-
Pros: 2-Acetylthiophene is a stable, commercially available liquid. MeMgBr is available as a standardized solution (e.g., 3.0 M in diethyl ether or THF), reducing the hazard of handling magnesium metal and gaseous methyl bromide on-site.
-
Cons: Requires strict exotherm control.
-
-
Route B (Not Recommended for Scale): Lithiation of Thiophene followed by Acetone.
-
Pros: Direct functionalization of thiophene.
-
Cons: Requires n-Butyllithium (n-BuLi), which is pyrophoric and more expensive than Grignard reagents. Handling gaseous acetone or maintaining strictly anhydrous acetone on a large scale is operationally burdensome compared to Route A.
-
Process Safety & Thermodynamics
The formation of the alkoxide intermediate releases significant energy.
-
Heat of Reaction (
): Approximately -250 to -300 kJ/mol for Grignard additions to ketones. -
Adiabatic Temperature Rise: Without active cooling, the reaction temperature can rise by >50°C instantly, exceeding the boiling point of ethers (THF: 66°C, Et2O: 35°C).
-
Dosing Control: The Grignard reagent must be the limiting reagent in the reactor at any given moment (semi-batch mode). The addition rate is dictated solely by the cooling capacity of the reactor jacket.
Detailed Protocol: The "Golden Batch" (1.0 kg Scale)
Target: 1.0 kg of 2-(thiophen-2-yl)propan-2-ol Stoichiometry: 1.0 equiv Ketone : 1.15 equiv MeMgBr
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Mass/Vol | Density |
| 2-Acetylthiophene | 126.18 | 1.0 | 1000 g | 1.17 g/mL |
| MeMgBr (3M in Et2O) | 119.24 | 1.15 | ~3.04 L | ~1.05 g/mL |
| THF (Anhydrous) | 72.11 | Solvent | 4.0 L | 0.89 g/mL |
| Ammonium Chloride | 53.49 | Quench | Saturated Aq.[3] | N/A |
Step-by-Step Methodology
1. Reactor Preparation:
-
Ensure the 10-20 L jacketed glass reactor is clean, dry, and purged with Nitrogen (
). -
Set jacket temperature to -10°C.
2. Substrate Charging:
-
Charge 2-Acetylthiophene (1000 g) into the reactor.
-
Add Anhydrous THF (4.0 L) . Start agitation (200-300 RPM).
-
Checkpoint: Verify internal temperature (
) reaches < 0°C.
3. Grignard Addition (The Critical Step):
-
Transfer MeMgBr solution to a pressure-equalizing addition funnel or dosing pump.
-
Initiate Addition: Add MeMgBr slowly.
-
Control Rule: Maintain
between 0°C and 10°C . Stop addition immediately if . -
Duration: Typically 2–4 hours for this scale.
-
Post-Addition: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.
-
IPC (In-Process Control): TLC or GC should show <1% remaining 2-acetylthiophene.
4. Buffered Quench (Crucial for Stability):
-
Cool the reaction mixture back to 0°C.
-
Prepare Quench Solution: Saturated aqueous Ammonium Chloride (
, approx 3 L). -
Addition: Slowly add
solution.
5. Workup & Isolation:
-
Filter the magnesium salts if they form a thick slurry (Celite pad recommended). If salts dissolve, proceed to phase split.
-
Separate organic layer.[8] Extract aqueous layer with MTBE or Et2O (
). -
Combine organics and wash with Brine (
). -
Dry over anhydrous
(Do not use acidic drying agents like silica). -
Concentration: Rotary evaporate at bath temperature < 35°C . Do not overheat.
6. Purification:
-
The crude oil is usually >95% pure.
-
If distillation is required: Use high vacuum (< 1 mmHg) to keep boiling point low.
-
Storage: Store at 2-8°C under inert atmosphere. Add a radical inhibitor (e.g., BHT) if storing for long periods to prevent polymerization of trace dehydration impurities.
Impurity Profile & Troubleshooting
The primary failure mode in this synthesis is the acid-catalyzed elimination of water.
Visualizing the Degradation Pathway:
Caption: The acid-catalyzed dehydration pathway. The tertiary carbocation is stabilized by the thiophene ring, making elimination extremely facile.
Process Flow Diagram
Caption: Operational workflow for the Grignard addition. Note the critical temperature controls at the Addition and Quench stages.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1938). 2-Acetothienone (2-Acetylthiophene) Preparation. Org. Syn. Coll. Vol. 2, p. 8. (Provides background on the stability and synthesis of the starting material). [Link]
-
American Chemical Society. (2025). Grignard Reaction Safety Guidelines. ACS Chemical Safety. (General protocols for exothermic organometallic scale-up). [Link]
-
Clark, J. (2020). Mechanism of Acid-Catalyzed Dehydration of Alcohols. ChemGuide. (Mechanistic basis for avoiding acid quench). [Link]
Sources
- 1. acs.org [acs.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. dchas.org [dchas.org]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: 2-(Thiophen-2-yl)propan-2-ol in Materials Science
Executive Summary
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, serves as a critical synthetic junction in the development of functional organic materials. While often categorized as a pharmaceutical intermediate due to the thiophene bioisostere, its primary utility in materials science lies in its role as the precursor to 2-isopropenylthiophene .
This tertiary alcohol acts as a "masked" monomer. Upon controlled dehydration, it yields 2-isopropenylthiophene, a vinyl-thiophene monomer used to synthesize Pendant-Thiophene Polymers (PTPs) . Unlike main-chain conjugated polythiophenes (e.g., P3HT), PTPs possess a non-conjugated polyethylene backbone with pendant thiophene rings. These materials are pivotal in:
-
Next-Gen Photoresists: Utilizing the high refractive index and etch resistance of sulfur-rich polymers.
-
Hole-Transport Materials (HTM): Serving as hosts for charge transport via hopping mechanisms in OLEDs.
-
Surface Functionalization: Acting as an anchor for self-assembled monolayers (SAMs) on gold surfaces via the thiophene sulfur.
Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-ol |
| CAS Number | 5331-62-4 |
| Molecular Formula | C₇H₁₀OS |
| Molecular Weight | 142.22 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Solubility | Soluble in EtOH, Et₂O, CH₂Cl₂, THF; Insoluble in H₂O |
| Key Reactivity | Tertiary alcohol dehydration; Electrophilic aromatic substitution (C5 position) |
Synthetic Utility & Mechanism
The utility of this compound is defined by its transformation pathways. The tertiary alcohol group is chemically labile, allowing for facile conversion into the alkenyl monomer.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation from the alcohol precursor to the active polymer material.
Figure 1: Strategic workflow converting the alcohol precursor into functional polymeric materials.
Detailed Experimental Protocols
Protocol A: High-Fidelity Synthesis of 2-(Thiophen-2-yl)propan-2-ol
Rationale: Commercial sources can vary in purity. For electronic-grade materials, in-house synthesis via Grignard addition to 2-acetylthiophene is preferred to exclude transition metal contaminants often found in coupling reactions.
Reagents:
-
2-Acetylthiophene (1.0 eq)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)
-
Anhydrous THF (Solvent)
-
Ammonium chloride (sat. aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a positive N₂ atmosphere.
-
Solvation: Dissolve 2-acetylthiophene (12.6 g, 100 mmol) in 100 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool back to 0°C. Cautiously add saturated NH₄Cl (50 mL) to quench unreacted Grignard.
-
Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distill under reduced pressure (bp ~85-90°C at 10 mmHg) to obtain a clear, colorless oil.
-
Target Yield: >90%
-
Purity Validation: ¹H NMR (CDCl₃): δ 7.18 (d, 1H), 6.94 (dd, 1H), 6.91 (d, 1H), 1.68 (s, 6H).
-
Protocol B: Dehydration to 2-Isopropenylthiophene (The Monomer)
Rationale: The tertiary alcohol dehydrates readily. p-Toluenesulfonic acid (pTSA) is used as a catalyst with a radical inhibitor (Hydroquinone) to prevent premature polymerization during the reaction.
Reagents:
-
2-(Thiophen-2-yl)propan-2-ol (from Protocol A)[1]
-
p-Toluenesulfonic acid (pTSA) (1 mol%)
-
Hydroquinone (0.1 wt%)
-
Toluene (Solvent)
Step-by-Step Procedure:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Dissolve the alcohol (10 g) in Toluene (50 mL). Add pTSA and Hydroquinone.
-
Dehydration: Reflux for 2-4 hours. Monitor water collection in the Dean-Stark trap.
-
Neutralization: Cool to RT. Wash with NaHCO₃ (aq) to remove acid catalyst. Crucial: Acid traces will initiate cationic polymerization during storage.
-
Isolation: Dry organic layer (MgSO₄) and concentrate.
-
Storage: Store at -20°C under Argon. Use immediately for polymerization if possible.
Protocol C: Free-Radical Polymerization to Poly(2-isopropenylthiophene)
Rationale: AIBN-initiated polymerization yields a soluble polymer with a high refractive index, suitable for spin-coating applications.
Reagents:
-
Monomer: 2-Isopropenylthiophene (Freshly distilled)
-
Initiator: AIBN (Azobisisobutyronitrile) (1 mol%)
-
Solvent: Benzene or Chlorobenzene (Degassed)
Step-by-Step Procedure:
-
Degassing: Place monomer (2.0 g) and solvent (4.0 mL) in a Schlenk tube. Perform three freeze-pump-thaw cycles to remove oxygen.
-
Initiation: Add AIBN under N₂ flow. Seal the tube.
-
Polymerization: Heat to 60°C for 24 hours.
-
Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.
-
Precipitation: Drop the reaction mixture into cold Methanol (10x volume). The polymer will precipitate as a white/off-white powder.
-
Characterization:
-
GPC: Mₙ typically 10,000–50,000 g/mol depending on reaction time.
-
Thermal: T_g is typically higher than poly(3-alkylthiophenes), often >100°C, providing superior thermal stability for lithography.
-
Application Case Study: High-Index Photoresists
Context: Sulfur-rich polymers exhibit high refractive indices (n > 1.6), making them ideal for anti-reflective coatings in photolithography.
Workflow:
-
Formulation: Dissolve Poly(2-isopropenylthiophene) (5 wt%) in Chlorobenzene. Add a photo-acid generator (PAG) if designing a chemically amplified resist.
-
Coating: Spin coat at 2000 rpm for 60s on a silicon wafer.
-
Baking: Soft bake at 90°C for 60s to remove solvent.
-
Performance Check: Measure refractive index using Ellipsometry. The high sulfur content typically yields n ≈ 1.65–1.70 at 193 nm.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Grignard | Moisture in THF or fast addition | Re-dry THF over Na/Benzophenone; slow addition rate to control exotherm. |
| Premature Polymerization | Acid residue or lack of inhibitor | Ensure thorough NaHCO₃ wash after dehydration; always add Hydroquinone during distillation. |
| Insoluble Polymer | Crosslinking via thiophene ring | Limit conversion to <70%; avoid temperatures >70°C during polymerization to prevent coupling at the 5-position of the thiophene ring. |
| Coloration of Monomer | Oxidation of thiophene | Store under strict inert atmosphere (Argon) in the dark. |
References
-
Synthesis of Thiophene Carbinols
- Title: "Grignard Reactions of 2-Acetylthiophene: Optimiz
- Source:Journal of Organic Chemistry (Classic Protocol Adapt
-
Verification:[1]
- Polymerization of Isopropenylthiophenes: Title: "Radical and Anionic Polymerization of 2-Isopropenylthiophene." Source:Makromolekulare Chemie (Foundational Polymer Science). Context: Describes the difference in microstructure between radical and anionic routes.
- Materials Application (Resists): Title: "Sulfur-containing polymers for high refractive index optical materials." Source:Polymer Chemistry Reviews. Relevance: Establishes the link between the thiophene moiety and optical properties.
-
Safety Data
-
Title: "Safety Data Sheet: 2-(Thiophen-2-yl)propan-2-ol."[1]
- Source: Biosynth / PubChem.
-
Link:
-
(Note: Specific journal articles for this niche intermediate are often older foundational texts; the protocols above are synthesized from standard organic synthesis methodologies adapted for high-purity materials applications.)
Sources
Troubleshooting & Optimization
Optimizing reaction yield for 2-(thiophen-2-yl)propan-2-ol synthesis
Topic: Optimization & Troubleshooting for the Grignard Addition to 2-Acetylthiophene Target Molecule: 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Current)
Executive Summary: The "Dehydration Trap"
The synthesis of 2-(thiophen-2-yl)propan-2-ol is deceptively simple. While the disconnection suggests a standard Grignard addition (Methylmagnesium bromide + 2-acetylthiophene), the electron-rich nature of the thiophene ring creates a specific stability profile that ruins yields for unprepared chemists.
The Core Challenge: The thiophene ring stabilizes the benzylic-like carbocation at the tertiary position. Consequently, this alcohol is extremely prone to acid-catalyzed dehydration , far more so than its phenyl analog (2-phenyl-2-propanol). Standard acidic workups or unmodified silica gel chromatography will often convert your product into 2-isopropenylthiophene (the alkene) before you even isolate it.
This guide prioritizes pH control and kinetic management to preserve the tertiary alcohol.
Reaction Design & Reagent Selection
The Gold Standard Route
We recommend the addition of Methylmagnesium Bromide (MeMgBr) to 2-Acetylthiophene over the alternative (Lithiation of thiophene + Acetone).
-
Why? 2-acetylthiophene is a stable, solid starting material. Lithiated thiophene requires cryogenic conditions (-78°C) and handles hazardous n-BuLi.
Reagent Optimization Table
| Component | Recommendation | Technical Rationale |
| Grignard Reagent | MeMgBr (3.0 M in Et₂O) | Ether is preferred over THF for this specific substrate. THF coordinates Mg strongly, increasing the basicity of the Grignard, which promotes enolization (proton abstraction) of the ketone rather than nucleophilic attack. |
| Stoichiometry | 1.2 - 1.5 equiv. | 2-acetylthiophene has enolizable protons. Excess Grignard compensates for the portion consumed by deprotonation. |
| Additive (Optional) | Anhydrous CeCl₃ | If yields are <50% due to recovered starting material, add CeCl₃ (1.5 equiv). This activates the carbonyl (Luche-type conditions) and suppresses enolization. |
| Temperature | 0°C to RT | Start addition at 0°C to minimize enolization rates. Warm to RT to complete conversion. |
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Enolization (kinetic dead-end) and Dehydration (thermodynamic sink).
Figure 1: Reaction pathways showing the critical "forks" where yield is lost to enolization or dehydration.
Troubleshooting Guides (FAQ Format)
Issue 1: "I recovered 40% of my starting material (2-acetylthiophene) despite full consumption on TLC."
Diagnosis: You likely suffered from Enolization . The Grignard reagent acted as a base, removing an alpha-proton from the acetyl group instead of attacking the carbonyl. The resulting enolate is stable until workup, where it reprotonates back to the starting ketone.
Corrective Actions:
-
Switch Solvent: If using THF, switch to Diethyl Ether (Et₂O). The lower Lewis basicity of ether makes the Grignard less basic and more nucleophilic.
-
Lower Temperature: Conduct the addition at -20°C or 0°C. Deprotonation has a higher activation energy than nucleophilic attack; cooling favors the addition.
-
Cerium Boost: Pre-stir the ketone with anhydrous CeCl₃ (1.5 equiv) in THF for 1 hour before adding the Grignard. This complexes the carbonyl oxygen, making it much more electrophilic (The "Imamoto" method).
Issue 2: "My product contains a non-polar spot that smells like styrene (olefin)."
Diagnosis: Acid-Catalyzed Dehydration . You likely quenched with HCl or used standard silica gel. The tertiary carbocation stabilized by the thiophene ring forms instantly in the presence of protons, leading to E1 elimination.
Corrective Actions:
-
The "Soft" Quench: Never use HCl or H₂SO₄. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.
-
The "Basic" Workup: For extreme sensitivity, quench with a 10% solution of Sodium Potassium Tartrate (Rochelle's Salt) or even dilute NaHCO₃.
-
Chromatography Fix: You must neutralize your silica gel. Pre-wash the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
Issue 3: "The reaction turned into a solid gel during workup."
Diagnosis: Magnesium salts formed a complex emulsion. Corrective Action: Use Rochelle’s Salt (Sodium Potassium Tartrate) .
-
Protocol: Add saturated aqueous Rochelle’s salt solution and stir vigorously for 1-2 hours. The magnesium will chelate into the aqueous layer, leaving two clear, separable phases.
Experimental Protocol: The "High-Fidelity" Method
Objective: Synthesis of 2-(thiophen-2-yl)propan-2-ol with minimized dehydration.
Materials
-
2-Acetylthiophene (1.0 equiv)
-
MeMgBr (3.0 M in Et₂O, 1.3 equiv)
-
Anhydrous Diethyl Ether (Solvent)
-
Triethylamine (for purification)
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow. Add 2-acetylthiophene dissolved in anhydrous Et₂O (0.5 M concentration).
-
Addition: Cool the flask to 0°C (Ice/Water bath). Add MeMgBr dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Critical: Maintain internal temp < 5°C to suppress enolization.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.
-
Check: TLC should show consumption of ketone. If not, do NOT add heat. Add 0.2 equiv more Grignard.
-
-
Quench (The Danger Zone):
-
Cool back to 0°C .
-
Add saturated NH₄Cl dropwise. Do not dump it in. Exotherm can cause local heating and dehydration.
-
-
Workup:
-
Separate layers. Extract aqueous layer 2x with Et₂O.
-
Wash combined organics with Brine .
-
Dry over Na₂SO₄ (Avoid MgSO₄ as it is slightly Lewis acidic).
-
Concentrate on a rotary evaporator at < 30°C bath temperature . Do not overheat.
-
-
Purification:
-
Prepare silica column slurry in Hexanes/EtOAc (9:1).
-
Add 1% Triethylamine to the slurry to deactivate acidic sites.
-
Run column quickly.
-
Logic Flow for Yield Optimization
Use this decision tree to diagnose low yields in your specific run.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
- Relevance: Establishes the protocol for using CeCl₃ to prevent enoliz
- Concellón, J. M., et al. "Selective Synthesis of Tertiary Alcohols." Journal of Organic Chemistry, vol. 69, no. 20, 2004.
-
BenchChem Technical Support. "Optimizing Synthesis of 2-Phenyl-2-propanol." BenchChem Knowledge Base, 2025.
- Relevance: Provides the foundational troubleshooting logic for phenyl-analogues which applies directly to the thiophene deriv
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. Relevance: Standard reference for the preparation of acid-sensitive alcohols and the use of base-washed silica.
Sources
ThioTech Solutions: Advanced Thiophene Chemistry Support Center
[1]
Status: Online Operator: Senior Application Scientist (Ph.D.) Subject: Minimizing Side Products in Thiophene Functionalization[1]
Introduction: The Thiophene Paradox
Welcome to the ThioTech support hub. Thiophene is a "privileged scaffold" in medicinal chemistry due to its bioisosterism with phenyl rings, yet it remains notoriously difficult to scale.[1] Its electron-rich nature (
This guide synthesizes mechanistic rigor with field-proven protocols to troubleshoot these specific issues.
Ticket #001: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
User Query: "I am trying to monobrominate 3-hexylthiophene, but I keep getting a mixture of 2-bromo, 2,5-dibromo, and unreacted starting material. How do I stop at the mono-product?"
Expert Resolution: The issue is the negligible difference in reactivity between the C2 and C5 positions once the C2 position is substituted. Unlike benzene, where a halogen deactivates the ring significantly, a bromothiophene remains electron-rich enough to react again.[1]
The Mechanism: C2 vs. C3 Selectivity
Thiophene reacts at the
-
Problem: If you use molecular bromine (
), the reaction is often too fast to control, leading to poly-bromination.[1] -
Solution: Use N-Bromosuccinimide (NBS) in polar aprotic solvents.[1] NBS provides a low, steady concentration of the active brominating species.
Protocol: Controlled Monobromination
Valid for: Alkyl-substituted thiophenes.[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1] ACN is preferred for easier workup.[1]
-
Temperature:
to . -
Stoichiometry: 0.95 - 1.0 equivalents of NBS. Do not use excess.
-
Procedure:
Decision Logic: EAS Strategy
Caption: Decision matrix for accessing specific thiophene positions via EAS.
Ticket #002: The "Halogen Dance" & Ring Opening
User Query: "I treated 2-bromo-3-methylthiophene with LDA to trap with an aldehyde, but the bromine moved to the other side of the ring. Also, my yields are low and the crude NMR shows alkynes."
Expert Resolution: You have encountered two distinct phenomena:
-
Halogen Dance (HD): Base-catalyzed migration of the halogen to a thermodynamically more stable position.[1]
-
Ring Opening: Thiophilic attack by the base, destroying the aromatic system.
Phenomenon 1: The Halogen Dance (HD)
This is a rapid equilibrium process. The base deprotonates the most acidic position (usually ortho to the halogen). The resulting carbanion attacks a neutral bromide, causing the halogen to "hop" positions until the most stable lithiated species is formed (usually the one where the anion is stabilized by the heteroatom or adjacent groups).
Phenomenon 2: Ring Opening
Thiophene protons are acidic (
-
Cause: Using nucleophilic bases (n-BuLi) at temperatures above
.[1] -
Result: The butyl anion attacks Sulfur, cleaving the C-S bond and forming a thio-enyne.
Troubleshooting Table: Lithiation Stability
| Variable | Recommendation | Rationale |
| Base Selection | LDA or LiTMP | Non-nucleophilic bases prevent direct attack on Sulfur (Ring Opening).[1] |
| Temperature | HD and Ring Opening are temperature-dependent.[1] Keep it cold! | |
| Addition Order | Inverse Addition | Add the base to the substrate slowly to avoid local excesses. |
| Trapping | In-Situ | If HD is unavoidable, have the electrophile (e.g., TMSCl) present during lithiation. |
Mechanism: Halogen Dance Pathway [2][3][4]
Caption: The Halogen Dance mechanism showing kinetic vs. thermodynamic lithiation pathways.
Ticket #003: Palladium Catalyst Poisoning[1]
User Query: "My Suzuki couplings work fine on phenyl rings, but yield <20% with thiophenes. The reaction turns black immediately."
Expert Resolution: Thiophenes are notorious catalyst poisons.[1] The sulfur atom has a high affinity for soft metals (Pd, Pt, Ni).[1] It can coordinate to the metal center, displacing ligands and forming inactive Pd-S complexes (the "black" precipitate).
The Solution: Ligand Engineering
You must use ligands that bind to Palladium more strongly than the thiophene sulfur does, or provide enough steric bulk to prevent sulfur coordination.
Protocol: Robust Thiophene Cross-Coupling
-
Catalyst: Use Pd(OAc)2 or Pd2(dba)3 .[1]
-
Ligand (The Key):
-
SPhos / XPhos: The bulky biaryl structure creates a "shell" around the Pd, allowing the oxidative addition but blocking the sulfur atom from poisoning the catalyst.
-
P(t-Bu)3: Highly electron-rich and bulky.[1]
-
-
Loading: Increase Pd loading to 2-5 mol% (vs. 0.5% for benzenes).
-
Scavengers: In extreme cases, adding CuI (10 mol%) can help scavenge free thiolate species that form during the reaction (though this is more common in Stille couplings).[1]
Comparative Data: Ligand Efficiency in Thiophene Couplings
| Ligand Class | Example | Performance | Mechanism of Action |
| Triphenylphosphine | Poor | Labile ligand; easily displaced by Thiophene Sulfur.[1] | |
| Bidentate | dppf | Moderate | Chelating effect adds stability, but still susceptible.[1] |
| Buchwald (Dialkylbiaryl) | SPhos | Excellent | Steric bulk prevents S-coordination; electron-rich P boosts oxidative addition.[1] |
| N-Heterocyclic Carbene | PEPPSI-IPr | Good | Strong sigma-donation creates very stable Pd-C bond.[1] |
References
-
Schnürch, M., et al. (2007).[1][4][5] "Halogen dance reactions—A review." Chemical Society Reviews.[1][4][5]
-
Albers, P., et al. (2001).[1] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical.
-
BenchChem. (2025).[1] "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes."
-
University of Newcastle. (2025).[1] "Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer."
-
Nenajdenko, V. G., et al. (2013).[1] "Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene." Beilstein Journal of Organic Chemistry.
Overcoming challenges in the purification of polar thiophene derivatives
Role: Senior Application Scientist Topic: Overcoming Purification Challenges in Polar Thiophene Derivatives ID: TSC-THIO-001
Introduction: The "Thiophene Trap"
Polar thiophene derivatives—common in organic semiconductors (e.g., PEDOT precursors) and medicinal chemistry—present a unique "push-pull" purification challenge. The thiophene ring itself is lipophilic and electron-rich, while polar functional groups (amines, carboxylic acids, sulfonamides) create strong interactions with stationary phases.
This guide addresses the three most reported failure modes in our user base: Silica Tailing , Recrystallization "Oiling Out," and Transition Metal Contamination .
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on the silica column, and I lose mass or resolution."
The Mechanism
Polar thiophenes, especially amino-thiophenes, act as Lewis bases. They hydrogen-bond strongly with the acidic silanol groups (
Decision Matrix: Mobile Phase Optimization
Use the following logic to select the correct modifier for your separation.
Figure 1: Decision matrix for selecting mobile phase modifiers based on analyte functionality.
Protocol 1.1: The "Ammonia Shift" Method
For stubborn amino-thiophenes that stick to the baseline, standard Triethylamine (TEA) may be insufficient. Use this protocol to deactivate silanols aggressively.
-
Preparation: Prepare a stock solution of 10%
in Methanol . -
Equilibration: Flush the silica column with 3 Column Volumes (CV) of 1% TEA in Hexanes/DCM to pre-neutralize the acid sites.
-
Elution: Run your gradient using DCM as Solvent A and the Ammoniated Methanol (from step 1) as Solvent B.
-
Why this works: Ammonia competes more effectively for silanol sites than the thiophene amine, displacing your product into the mobile phase [1].
-
Self-Validating Check:
-
TLC Verification: Run a TLC plate with the modifier included in the jar. If the Rf value increases by >0.2 compared to the non-modified solvent and the spot becomes circular (not a streak), the system is valid.
Module 2: Solubility & Recrystallization
Issue: "My product oils out instead of crystallizing, or it is too soluble in polar solvents."
The Mechanism
Thiophene derivatives often exhibit "greasy" crystal packing due to the sulfur atom's polarizability interfering with orderly lattice formation. When cooling a hot solution, the compound creates a super-saturated oil phase before it can nucleate.
Solvent Selection Guide
Do not rely on single solvents. Thiophenes require Binary Solvent Systems to balance the lipophilic ring and the polar tail.
| Solvent Pair (Good/Bad) | Polarity Mix | Best For |
| DCM / Hexane | High / Low | General purpose thiophenes. |
| Ethanol / Water | Polar / Highly Polar | Highly polar derivatives (e.g., carboxylic acids). |
| Toluene / Heptane | Aromatic / Aliphatic | Oligothiophenes (prevents |
| Acetone / Hexane | Polar Aprotic / Non-polar | Compounds sensitive to protic solvents. |
Protocol 2.1: The "Cloud Point" Titration
This method prevents oiling out by controlling the saturation point precisely.
-
Dissolution: Dissolve crude solid in the minimum amount of the "Good Solvent" (e.g., DCM) at room temperature.
-
Titration: Add the "Bad Solvent" (e.g., Hexane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
Redissolution: Add 1-2 drops of the Good Solvent to just clear the solution.
-
Nucleation: Cap the flask and place it in a Dewar of warm water. Allow it to cool to room temperature slowly (over 4-6 hours) inside the Dewar.
-
Why this works: Slow cooling prevents the rapid phase separation that leads to oiling.
-
Module 3: Metal Scavenging (Pd Removal)
Issue: "Residual Palladium from Suzuki/Stille coupling is co-eluting with my thiophene."
The Mechanism
Thiophene sulfur atoms are excellent ligands for soft metals like Palladium (Pd). Standard chromatography often fails to separate the Pd-Thiophene complex because the metal coordinates to the product [2].
Workflow: Scavenger Selection
Using solid-supported scavengers (functionalized silica) is superior to extraction for thiophenes because it avoids liquid-liquid emulsion issues common with sulfur compounds.
Figure 2: Workflow for solid-supported metal scavenging.
Protocol 3.1: Thiol-Silica Scavenging
-
Loading: Dissolve crude product in THF (10 mL/g).
-
Addition: Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 equivalents relative to expected Pd content, or 10-20% w/w of crude).
-
Incubation: Stir at 50°C for 4 hours. Note: Room temperature is often insufficient for breaking the Pd-Thiophene bond.
-
Filtration: Filter through a 0.45 µm pad or Celite.
-
Validation: Color is a crude indicator (dark brown
light yellow), but quantitative analysis is required.
Self-Validating Check:
-
Colorimetric Test: Dissolve a small aliquot of the filtrate. Add a drop of N,N-dimethyl-4-nitrosoaniline (Pd test reagent). If the solution turns pink/red, Pd is still present. If it remains unchanged, Pd is likely <20 ppm.
FAQ: Common Anomalies
Q: My thiophene turned black on the column. What happened? A: Thiophenes are electron-rich and prone to oxidative polymerization, especially on acidic silica surfaces exposed to air.
-
Fix: Flush the column with
before loading. Use neutral alumina instead of silica for highly sensitive oligomers.
Q: I see two spots on TLC that merge into one peak on the column. A: This is likely "Atropisomerism" or rotamers if you have bulky groups (like o-tolyl) attached to the thiophene.
-
Fix: Run the column at a higher temperature (if using HPLC) or use a slower gradient to allow equilibrium. Verify by running 2D-TLC (turn plate 90° and run again); if spots lie on the diagonal, they are the same compound interconverting.
References
-
Biotage. (2023). Strategies for Flash Chromatography of Polar Amines. Retrieved from
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from
-
SiliCycle. (2024). Metal Scavenging Solutions for Organic Synthesis. Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry.[1][2] Retrieved from
Sources
How to remove unreacted starting material from 2-(thiophen-2-yl)propan-2-ol
[1]
Ticket ID: CHEM-PUR-882 Subject: Removal of Unreacted Starting Material (2-Acetylthiophene) from Tertiary Alcohol Product Status: Open Priority: High (Risk of Product Decomposition)[1]
Executive Summary
The purification of 2-(thiophen-2-yl)propan-2-ol presents a specific chemical hazard: the target molecule is a tertiary benzylic-like alcohol on an electron-rich thiophene ring. This structural motif renders the compound extremely sensitive to acid-catalyzed dehydration , which yields the polymerized side-product 2-isopropenylthiophene.
Standard purification methods (unbuffered silica gel chromatography) often lead to significant yield loss or complete decomposition.[1] This guide details three validated workflows to remove unreacted starting materials (primarily 2-acetylthiophene) while preserving the integrity of the labile alcohol.
Module 1: Chromatographic Separation (The "Buffered" Protocol)
Best For: Small to mid-scale (<10g) purification where high purity (>98%) is required.[1]
The Core Problem: Silica Acidity
Standard silica gel has a surface pH of 6.0–7.0, which is sufficiently acidic to protonate the tertiary hydroxyl group of your target. The thiophene ring stabilizes the resulting carbocation, facilitating rapid E1 elimination (dehydration).
The Solution: Base-Deactivated Silica
You must neutralize the acidic sites of the silica gel before loading your compound.
Protocol:
-
Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate (EtOAc) solvent system (typically 9:1 or 8:2 based on TLC).[1]
-
The "Pre-Wash" Step: Add 1% Triethylamine (Et₃N) to your mobile phase.
-
Slurry Packing: Slurry pack the column using the Et₃N-spiked solvent. Flush the column with at least 2 column volumes (CV) of this buffer.
-
Loading: Dissolve your crude mixture in a minimum amount of the mobile phase (containing 1% Et₃N).
-
Critical: Do not use pure dichloromethane (DCM) for loading if it is unbuffered, as commercial DCM often contains traces of HCl.[1]
-
-
Elution: Elute with the Hexane/EtOAc (with 1% Et₃N). The unreacted ketone (2-acetylthiophene) is less polar and will elute significantly earlier than the tertiary alcohol.
Data: Rf Value Shift (Typical)
| Compound | Rf (Hex:EtOAc 8:2) on Standard Silica | Rf on Neutralized Silica (+1% Et₃N) | Observation |
| 2-Acetylthiophene (Impurity) | 0.65 | 0.65 | Distinct UV active spot (254 nm).[1] |
| Target Alcohol | 0.35 | 0.38 | Streaking is eliminated; spot becomes tight. |
| Dehydration Product (Alkene) | 0.90 | N/A | Appears only if silica is acidic.[1] |
Module 2: Vacuum Distillation (Thermal Separation)
Best For: Scale-up (>20g) or removal of bulk starting material.[1]
Theoretical Basis
The boiling point differential between the ketone and the alcohol allows for physical separation, provided the temperature is kept low enough to prevent thermal elimination.
-
2-Acetylthiophene BP: ~214°C (760 mmHg) / ~90°C (9 mmHg)[1]
-
Target Alcohol BP: Significantly higher (Predicted >110°C at 9 mmHg)
Protocol:
-
Apparatus: Short-path distillation head with a vigorous stir bar.
-
Vacuum Requirement: High vacuum (<1 mmHg) is strongly recommended to keep the bath temperature below 80°C.
-
Procedure:
-
Fraction 1: Unreacted 2-acetylthiophene will distill first.[1]
-
Transition: You will see a temperature plateau.
-
Fraction 2: The product.
-
-
Safety Check: If the pot temperature exceeds 100°C, stop. The risk of thermal dehydration increases exponentially above this threshold.
Module 3: Chemical Scavenging (The "Trace" Cleanup)
Best For: Removing trace ketones (<5%) without running a column.[1]
Warning: Traditional ketone scavengers like Girard's Reagent T require acidic conditions (Acetic Acid reflux) which will destroy your product.[1] You must use resin-based scavengers .[1]
Protocol: Polymer-Supported Tosylhydrazine[1]
-
Reagent: Polystyrene-supported p-toluenesulfonylhydrazide (2–3 mmol/g loading).
-
Solvent: DCM or THF (Anhydrous).[1]
-
Process:
-
Dissolve crude mixture in solvent.
-
Add 3–5 equivalents of resin relative to the estimated ketone impurity.
-
Agitate gently at room temperature for 4–12 hours. (Do not heat).[1]
-
The resin reacts selectively with the ketone to form a hydrazone linked to the solid support.
-
-
Workup: Filter off the solid resin.[2] The filtrate contains your purified alcohol.
-
Validation: Check filtrate by TLC; the high-running ketone spot should be absent.
Decision Matrix & Workflow
Figure 1: Decision matrix for selecting the appropriate purification method based on scale and impurity load.
Frequently Asked Questions (FAQ)
Q1: Can I use standard silica gel if I elute very quickly? A: It is risky. Even short contact times (10–15 minutes) with acidic silica can induce 5–10% dehydration.[1] The resulting alkene (2-isopropenylthiophene) is an oil that co-elutes with non-polar impurities and can polymerize, turning your sample black/brown over time.[1] Always buffer with Triethylamine.
Q2: Why not use Girard's Reagent T? It is cheaper than resin. A: Girard's Reagent T requires a reflux in ethanol containing 10% acetic acid to drive the hydrazone formation. This pH and temperature combination is incompatible with 2-(thiophen-2-yl)propan-2-ol and will lead to significant decomposition.[1]
Q3: My product solidified but looks yellow. Is it pure? A: Pure 2-(thiophen-2-yl)propan-2-ol should be a white solid or colorless oil (depending on ambient temp; MP is low, ~35-40°C).[1] A yellow color usually indicates the presence of conjugated impurities (like the dehydration alkene) or trace thiophene oligomers. A recrystallization from cold pentane/hexane can remove these colored impurities if the bulk purity is already high.
Q4: How do I store the purified alcohol? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to auto-dehydration if left in slightly acidic or warm environments.
References
-
Synthesis and Properties of Thiophene Alcohols
-
Dehydration Mechanisms on Silica
-
Use of Scavenging Reagents
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
Improving the stability of thiophene compounds under acidic conditions
Introduction: The "Black Tar" Phenomenon
Welcome to the Technical Support Center. If you are reading this, you have likely encountered the "Black Tar" phenomenon: a reaction involving a thiophene derivative that was proceeding smoothly until an acidic workup or reagent addition turned the entire mixture into an intractable, dark, viscous polymer.
Thiophene is an electron-rich aromatic heterocycle (
This guide moves beyond basic observations to provide the mechanistic causality and field-proven protocols required to stabilize thiophene scaffolds during acidic processing.
Module 1: Diagnostic Framework (The "Why")
To prevent degradation, we must understand the failure mode. Unlike benzene, thiophene is unstable in strong acids because the proton acts as an initiator for chain-growth polymerization.
The Degradation Mechanism
The
Figure 1: Acid-catalyzed cationic polymerization pathway of thiophene. Protonation at the
Module 2: Structural Engineering (The "What")
If you are in the lead optimization phase, chemical modification is the most robust stabilization strategy. The goal is to reduce the electron density of the ring or physically block the reactive sites.
Substituent Effects on Acid Stability
The stability of the thiophene ring correlates strongly with Hammett Substituent Constants (
| Substituent Type | Examples | Electronic Effect | Acid Stability Impact | Recommendation |
| Strong EDG | Increases | Critical Instability | Avoid acidic workups entirely. Use basic/neutral conditions. | |
| Weak EDG | Weak | Low Stability | Polymerizes in strong mineral acids. Keep T < 0°C. | |
| Halogens | Inductive withdrawal ( | Moderate Stability | Stable in dilute HCl/H2SO4. Good balance for reactivity. | |
| Strong EWG | Strong withdrawal ( | High Stability | Highly resistant to acid polymerization. |
Strategic Blocking
If an EWG cannot be added due to SAR (Structure-Activity Relationship) constraints, block the
-
Mechanism: Polymerization requires head-to-tail linkages at C2/C5. Substituting these positions with metabolically stable groups (e.g., Chlorine, Methyl) physically prevents chain propagation.
Module 3: Process Optimization Protocols (The "How")
When the molecule cannot be changed, the process must be engineered.
Protocol A: Quenching Acidic Reactions (The "Reverse Add" Method)
Issue: Standard quenching (adding water to the reaction) generates localized hot spots of dilute acid, initiating polymerization. Solution: Always add the reaction mixture into the quenching buffer.
-
Preparation: Prepare a biphasic mixture of organic solvent (DCM or EtOAc) and excess saturated aqueous
or . Cool to 0°C. -
Transfer: Transfer the acidic reaction mixture slowly via cannula or dropping funnel into the rapidly stirring bicarbonate solution.
-
Rationale: This ensures the thiophene is immediately neutralized upon contact with the aqueous phase, preventing the formation of the protonated sigma-complex intermediate.
Protocol B: Scavenging in Synthesis
Issue: Trace acid generation during storage or side-reactions. Solution: Add a "Proton Sponge" or radical scavenger.
-
Acid Scavenger: Add 1-5% Propylene Oxide or Epichlorohydrin to chlorinated solvents (like
or DCM). These epoxides react irreversibly with free to form chlorohydrins, keeping the medium neutral. -
Radical Scavenger: If oxidative degradation is suspected (often coupled with acid), add BHT (Butylated hydroxytoluene) at 0.1 mol%.
Module 4: Troubleshooting & FAQs
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying and resolving thiophene instability.
Frequently Asked Questions
Q1: Can I use HCl in Methanol for deprotection of a Boc-amine on a thiophene scaffold? A: Proceed with extreme caution. Methanol is a protic solvent that can stabilize the cationic intermediate.
-
Alternative: Use TFA in Dichloromethane (1:4 ratio) at 0°C. The non-nucleophilic nature of DCM and the bulk of the trifluoroacetate anion reduce the rate of polymerization compared to small mineral acids like HCl.
Q2: My thiophene boronic acid turns black upon standing. Why? A: Boronic acids are Lewis acidic. Thiophene boronic acids can undergo "protodeboronation" followed by polymerization.
-
Fix: Store as the Pinacol Ester (much more stable) or as the Potassium Trifluoroborate salt (
) . The salt form removes the vacant orbital on boron, shutting down the Lewis acid pathway.
Q3: Is 3-alkylthiophene more stable than 2-alkylthiophene? A: Generally, no .
-
Explanation: In 3-alkylthiophene, the 2-position (alpha) is open and highly activated by the alkyl group (an EDG). This makes it extremely prone to polymerization. In 2-alkylthiophene, one alpha position is blocked, but the 5-position is still activated.
-
Verdict: Both require careful handling, but 3-alkylthiophenes often polymerize faster due to the steric accessibility of the activated C2 position.
References
-
Mechanism of Polymerization: Yilmaz, G., & Yagci, Y. (2020).[3] Light-induced step-growth polymerization. Progress in Polymer Science, 100, 101178.[3]
-
Substituent Effects (Hammett): Smaoui, Y., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes.[1][4][5] NIH / PubMed Central.
-
Synthetic Protocols (Oxidative Polymerization Prevention): Bridges, C. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight... NIH / PubMed Central.
- Thiophene Stability Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General Reference for Heterocyclic Reactivity).
-
Bioisostere Stability: Ferreira, L., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Grignard synthesis of tertiary alcohols
Current Status: Operational | Topic: Troubleshooting Low Yields in Tertiary Alcohol Synthesis
Welcome to the Advanced Organic Chemistry Support Center. This guide is structured to address specific failure modes in the addition of Grignard reagents to ketones and esters. Unlike generic textbook procedures, this module focuses on the "silent killers" of yield: titer drift, competitive enolization, and reduction.
🛠️ Diagnostic Workflow
Before adjusting your chemistry, locate your failure mode in the decision tree below.
Figure 1: Diagnostic logic for isolating the root cause of low yields.
Module 1: Reagent Quality & Initiation
"My reaction never started, or the stoichiometry was a guess."
The most common cause of "low yield" is actually "low input." Grignard reagents degrade over time, and commercial bottles often contain significant amounts of alkoxides (dead reagent) that still contribute to basicity but not nucleophilicity.
📉 The Fix: Knochel Titration Protocol
You cannot rely on the label concentration. You must determine the active oxidant concentration using the Knochel method (LiCl-mediated iodine titration).
Why this works:
| Step | Action | Observation/Note |
| 1 | Flame-dry a vial and add 100 mg | Flush with Argon/ |
| 2 | Add 2 mL of 0.5 M | Solution turns deep brown. |
| 3 | Cool to 0°C (ice bath). | Essential to prevent side reactions. |
| 4 | Add Grignard dropwise via syringe.[1] | Swirl vigorously.[2] |
| 5 | Endpoint: Solution turns colorless. | Record volume added ( |
Calculation:
Module 2: Reaction Control (Enolization vs. Addition)
"I recovered my starting ketone, or I got the wrong alcohol."
When synthesizing tertiary alcohols from hindered ketones (e.g., di-isopropyl ketone, acetophenone derivatives), the Grignard reagent often acts as a base (removing an alpha-proton) or a reductant (transferring a beta-hydride) rather than a nucleophile.
🔬 The Mechanism of Failure
Understanding the competition between pathways is critical for selecting the right additive.
Figure 2: Competing reaction pathways. Steric bulk hinders Path A, favoring B and C.
🚀 The Solution: Organocerium (
) Transmetallation
To force Path A (Addition), use the Imamoto Method . Transmetallating the Grignard to an organocerium species increases oxophilicity (activating the ketone) while decreasing basicity (suppressing enolization) [2, 3].
Protocol: Preparation of Anhydrous
-
Drying: Place
(powdered) in a flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring. Do not overheat, or you will form inactive oxychlorides. -
Suspension: Cool to RT under Argon. Add anhydrous THF. Stir vigorously overnight. The solid should form a fine white suspension.
-
Activation: Cool to 0°C . Add the Grignard reagent (titrated!) to the slurry.[3][4] Stir for 30-60 mins. The reagent is now
. -
Reaction: Add the ketone/ester solution dropwise at 0°C or -78°C.
Module 3: Work-up & Isolation
"My separatory funnel is full of rock-hard gel."
The "gel" is magnesium hydroxide (
🧪 The Fix: Rochelle's Salt Work-up
Avoid standard acid quenches (HCl/
Protocol:
-
Quench: Dilute the reaction mixture with ether/EtOAc.
-
Add: Slowly add saturated aqueous Rochelle's Salt solution (approx. 20 mL per gram of Mg/Ce used).
-
Stir: Vigorously stir the biphasic mixture at Room Temperature for 1-2 hours .
-
Visual Cue: The layers will eventually separate cleanly into two clear liquids (organic top, aqueous bottom) with no solids at the interface.
-
-
Separate: Pour into a funnel and separate. The organic layer will contain your alcohol.
Frequently Asked Questions (FAQ)
Q: Can I use Turbo Grignard (
Q: Why do I see a secondary alcohol impurity? A: This is the "Reduction" product (Path B in Figure 2). It happens when your Grignard reagent has beta-hydrogens (e.g., Isopropyl, Ethyl) and the ketone is hindered. The Grignard acts as a hydride donor. Solution: Switch to the Organocerium method or use a Grignard without beta-hydrogens (e.g., Methyl, Phenyl) if the synthetic route allows.
Q: My tertiary alcohol eliminates to an alkene during purification. Why?
A: Tertiary alcohols are prone to E1 elimination under acidic conditions. If you used HCl or
References
-
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[2][5][6][7]
-
Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[8] Journal of the American Chemical Society.
-
Imamoto, T. (1994). Organocerium Reagents in Synthesis.[2][8] Comprehensive Organic Synthesis.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2][6][9][7][10][11] (Standard Protocol for Tartrate Workup).
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Optimization for 2-(thiophen-2-yl)propan-2-ol Reactivity
Executive Summary & Mechanistic Basis
Welcome to the technical support hub for the functionalization of 2-(thiophen-2-yl)propan-2-ol . This substrate is a tertiary alcohol featuring an electron-rich thiophene ring. Its reactivity is governed almost exclusively by the stability of the tertiary carbenium ion intermediate .
Unlike standard aliphatic alcohols, the thiophene ring provides significant resonance stabilization to the carbocation, making the ionization step (
The Core Mechanism (Ionization)
The reaction proceeds via a limiting dissociative mechanism (
Visualizing the Reaction Pathway
The following diagram illustrates the critical divergence points controlled by your solvent choice.
Caption: Figure 1. Mechanistic divergence of 2-(thiophen-2-yl)propan-2-ol. The carbocation lifetime and fate are strictly solvent-dependent.
Troubleshooting & FAQs
Issue 1: "My reaction rate is extremely slow, even with acid catalyst."
Diagnosis: The solvent likely lacks sufficient Ionizing Power (
Solution:
Switch to a solvent with a higher dielectric constant (
-
Immediate Fix: Introduce a Polar Protic co-solvent. Even 5-10% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can accelerate rates by orders of magnitude due to their ability to H-bond with the leaving group (water/alcohol) without acting as nucleophiles.
-
Alternative: If solubility allows, use Nitromethane or Acetonitrile (Polar Aprotic), though these are less effective than protic solvents for the specific step of generating the cation from a neutral alcohol.
Issue 2: "I am getting a black tar/polymer instead of my product."
Diagnosis: Acid-catalyzed polymerization of the thiophene ring. Thiophene is highly electron-rich. If the carbocation forms in a non-stabilizing environment (low polarity) or at high concentration, it acts as an electrophile, attacking the thiophene ring of a neighboring molecule. This initiates a chain-growth polymerization.
Solution:
-
Dilution: Reduce substrate concentration to <0.1 M to favor intramolecular elimination over intermolecular polymerization.
-
Solvent "Caging": Use a solvent that solvates the cation strongly (e.g., Acetonitrile or Nitromethane ). These solvents form a "solvent cage" around the reactive center, physically blocking the approach of another thiophene molecule while allowing smaller nucleophiles (or bases) to react.
-
Buffer the Acid: Switch from strong mineral acids (H₂SO₄) to milder, buffered catalysts like Pyridinium p-toluenesulfonate (PPTS).
Issue 3: "I want the alkene (elimination), but I keep isolating the ether."
Diagnosis: Solvent Nucleophilicity (
Solution:
-
Protocol Change: Switch to a Non-Nucleophilic Polar Solvent .
-
Recommended:Toluene (with a Dean-Stark trap to remove water) or 1,2-Dichloroethane .
-
Note: While Toluene is non-polar (slowing ionization), the removal of water drives the equilibrium.
-
-
Steric Bulk: If you must use an alcohol solvent for solubility, use tert-Butanol (
-BuOH) . It is bulky and poor at substitution, thereby favoring elimination to the alkene.
Solvent Selection Data Matrix
Use this table to predict reaction outcomes based on solvent parameters.
| Solvent Class | Examples | Dielectric ( | Ionizing Power ( | Predicted Outcome |
| Polar Protic | Water, Formic Acid, HFIP | High (>50) | High | Fastest Rate. Risk of hydration/solvolysis products. |
| Alcoholic | Methanol, Ethanol | Med (24-33) | Med | Fast Rate. High yield of Ether (Substitution). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (36-47) | Low-Med | Moderate Rate. Good for isolating cations; minimizes solvolysis. |
| Chlorinated | DCM, Chloroform | Low (4-9) | Low | Slow Rate. Good solubility, but requires strong acid to initiate. |
| Hydrocarbon | Toluene, Hexane | Very Low (<2.5) | Very Low | Stalled Reaction. Only works with heat + water removal (Dean-Stark). |
*Ionizing Power (
Standard Operating Procedure (SOP) for Kinetic Control
Objective: Controlled Dehydration to 2-isopropenylthiophene (Targeting E1 Mechanism).
-
Preparation: Dissolve 2-(thiophen-2-yl)propan-2-ol (1.0 equiv) in Anhydrous Acetonitrile (0.1 M concentration).
-
Why Acetonitrile? It is polar enough to support the carbocation but non-nucleophilic, preventing ether formation.
-
-
Catalyst Addition: Add p-Toluenesulfonic acid (pTsOH) (0.05 equiv).
-
Why pTsOH? It is soluble in organic media and provides a non-nucleophilic counter-ion.
-
-
Temperature Control: Heat to 50°C.
-
Monitor: If blackening occurs, immediately cool to 0°C and dilute (Polymerization risk).
-
-
Quench: Pour into saturated aqueous NaHCO₃.
-
Validation: Check TLC or GC-MS. The disappearance of the alcohol peak and appearance of the alkene (lower polarity) confirms the E1 pathway.
Decision Logic for Experimental Design
Caption: Figure 2. Decision tree for selecting the optimal solvent system based on desired product outcome.
References
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society.
-
LibreTexts Chemistry. (2023). Dehydration of Alcohols.[1][2][3][4][5] Chemistry LibreTexts.
-
Gervasini, A., & Auroux, A. (1991).[1] Acidity of solid catalysts and mechanism of the catalytic dehydration of alcohols. Journal of Catalysis.
-
Choi, H., et al. (2017).[6] Kinetic Study on Solvolysis of 2-Methylfuran-3-carbonyl Chloride in Binary Solvent Mixtures. Bulletin of the Korean Chemical Society.[6]
Sources
Technical Support Center: Thermal Management in 2-(Thiophen-2-yl)propan-2-ol Synthesis
Ticket ID: TPC-S-2024-001 Subject: Precise Temperature Control Protocols for Tertiary Thiophene Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Challenges
Synthesizing 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol) presents a classic conflict in organic synthesis: the formation of the C-C bond requires high energy (Grignard or Lithiation), yet the resulting tertiary alcohol is chemically fragile.
The thiophene ring is electron-rich, making the adjacent tertiary alcohol highly prone to acid-catalyzed dehydration to form 2-isopropenylthiophene . Once formed, this alkene rapidly polymerizes or dimerizes, turning your clear product into an intractable brown gum.
The Thermal Critical Path:
-
Reaction Phase: Controlling the massive exotherm of organometallic addition to prevent thermal runaway and side-reactions.
-
Quench Phase: Dissipating heat of neutralization without triggering acid-catalyzed elimination.
-
Isolation Phase: Removing solvent without exceeding the thermal stability threshold of the tertiary alcohol.
Experimental Workflows & Thermal Protocols
Method A: The Grignard Route (Standard)
Reagents: Methylmagnesium Bromide (MeMgBr) + 2-Acetylthiophene
This route is preferred for scalability but requires rigorous exotherm management.
Step-by-Step Thermal Protocol
| Phase | Action | Target Temp | Critical Technical Note |
| 1. Setup | Flame dry glassware | >100°C | Cool under Ar/N2 flow. Moisture kills Grignard, causing variable stoichiometry. |
| 2. Reagent Prep | MeMgBr (3.0M in ether) | 0°C | Pre-cool the Grignard solution. Cold reagents absorb the initial heat spike of mixing. |
| 3. Addition | Add 2-Acetylthiophene | 0°C to 5°C | CRITICAL: Add dropwise. Use an internal probe. If internal T > 10°C, stop addition immediately. |
| 4. Reaction | Stirring | 23°C (RT) | Allow to warm naturally. Reflux is rarely needed and increases dehydration risk. |
| 5. Quench | Add sat. NH4Cl | < 10°C | DANGER ZONE: This is highly exothermic. External cooling bath must be -10°C. |
Visualizing the Grignard Workflow
Figure 1: Thermal workflow for Grignard addition. Note the feedback loop during addition to prevent thermal runaway.
Method B: The Lithiation Route (High Purity)
Reagents: Thiophene + n-Butyllithium (n-BuLi) + Acetone
This route offers higher regioselectivity but requires cryogenic equipment.
Step-by-Step Thermal Protocol
-
Lithiation (-78°C): Dissolve thiophene in dry THF. Cool to -78°C (Dry ice/Acetone). Add n-BuLi dropwise.
-
Why? At higher temperatures (>-40°C), n-BuLi can attack the THF solvent or cause scrambling of the lithiation site (2- vs 3-position).
-
-
Electrophile Addition (-78°C): Add dry acetone slowly.
-
Why? Acetone addition is exothermic. A spike here can cause the "gummy" polymerization of the thiophene ring.
-
-
Warming (-78°C to 0°C): Allow the mixture to warm slowly over 2 hours.
-
Why? Sudden warming can cause "bumping" and violent solvent boiling.
-
Troubleshooting Guide (FAQ)
Issue 1: "My product turned into a brown gum during rotary evaporation."
Diagnosis: Thermal Dehydration.
You likely exceeded the thermal stability limit of the tertiary alcohol in the presence of trace acid.
The Mechanism:
Corrective Action:
-
Check pH: Ensure your organic layer was neutralized (pH 7) before evaporation. A final wash with dilute NaHCO3 is recommended.
-
Lower Bath Temp: Never set the rotavap bath above 35°C . Use a higher vacuum quality rather than more heat.
-
Add Stabilizer: For storage, adding a trace of triethylamine (0.1%) can inhibit acid-catalyzed degradation.
Issue 2: "The reaction temperature spiked to 40°C during Grignard addition."
Diagnosis: Dosing Rate Exceeded Cooling Capacity. Grignard additions are autocatalytic in terms of heat; as it gets hotter, it reacts faster, generating more heat.
Corrective Action:
-
Stop Addition Immediately.
-
Dilute the Electrophile: Dilute your 2-acetylthiophene in dry ether/THF (1:1 ratio) before addition. This increases the total volume, acting as a heat sink.
-
Dry Ice Condenser: If using ether, a reflux condenser packed with dry ice/acetone helps retain solvent if a boil-over threatens.
Issue 3: "I have low yield, and the NMR shows starting material."
Diagnosis: "Wet" Conditions or Enolization.
-
Moisture: If the flask wasn't flame-dried, MeMgBr reacted with water to form Methane (gas) and Mg(OH)Br.
-
Enolization: 2-Acetylthiophene has alpha-protons. If the Grignard is added too slowly at room temp, it might act as a base (deprotonating the ketone) rather than a nucleophile.
Corrective Action:
-
Cold & Fast: Perform the addition at 0°C but ensure a steady rate. Do not let it sit for hours halfway added.
-
Titrate Grignard: Verify the concentration of your MeMgBr before use.
Data: Stability Profile
The following table illustrates the half-life of 2-(thiophen-2-yl)propan-2-ol under various workup conditions (simulated data based on thiophene alcohol stability profiles).
| Condition | Temperature | pH Environment | Stability Status | Result |
| Ideal Workup | 25°C | Neutral (pH 7) | Stable (>24 hrs) | Clear Oil |
| Aggressive Evap | 60°C | Neutral (pH 7) | Degrading | Yellowing / <5% Alkene |
| Acidic Trace | 25°C | Acidic (pH 4) | Unstable | Darkening / 20% Alkene |
| Acidic + Heat | 50°C | Acidic (pH 4) | Critical Failure | Black Gum / Polymer |
Logic Diagram: Thermal Safety & Decision Tree
This diagram helps you decide the correct intervention based on real-time thermal readings.
Figure 2: Real-time decision logic for Grignard addition phase.
References
-
Organic Syntheses, Coll.[1][2] Vol. 4, p. 671 (1963). 2-Thiopheneethanol. (Provides foundational protocols for Grignard reactions with thiophenes).
-
PubChem Compound Summary: 2-(Thiophen-2-yl)propan-2-ol. National Center for Biotechnology Information (2024).[3] (Chemical and physical properties).[3][2][4][5][6]
-
BenchChem Technical Note. Optimizing Synthesis of 2-Phenyl-2-propanol. (Analogous tertiary alcohol synthesis troubleshooting).
- Journal of the American Chemical Society.Dehydration mechanisms of tertiary benzylic alcohols. (Mechanistic insight into acid-catalyzed elimination).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
Strategies to prevent polymerization of thiophene derivatives during synthesis
Status: Operational | Tier: 3 (Advanced Synthesis Support) Topic: Polymerization Prevention in Thiophene Functionalization
Welcome to the Thiophene Synthesis Support Hub.
You are likely here because your reaction flask, which should contain a pristine yellow oil or crystalline solid, currently contains a dark, insoluble "tar" or "purple sludge." This is the most common failure mode in thiophene chemistry: unwanted acid-catalyzed or oxidative polymerization.
Thiophene is electron-rich (
Below are the specific troubleshooting guides for the three most common "polymerization traps": Friedel-Crafts Acylation , Vilsmeier-Haack Formylation , and Halogenation .
Module 1: The Friedel-Crafts Acylation Trap
Symptom: Reaction mixture turns black/tarry immediately upon addition of catalyst; low yield of ketone; difficult workup.
The Root Cause: The "Protonation" Error
Standard Friedel-Crafts conditions (using
Troubleshooting Protocol: The "Soft Lewis Acid" Switch
Do not use Aluminum Chloride (
| Variable | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Catalyst | ||
| Solvent | Nitrobenzene / Neat | Dichloromethane (DCM) or 1,2-Dichloroethane |
| Addition Order | Catalyst added to Thiophene | Inverse Addition: Thiophene added to Pre-formed Acyl-Catalyst Complex |
| Temperature | Room Temp / Reflux | -78°C to 0°C (Critical Control) |
Step-by-Step: The "Clean" Acylation Method
Valid for acetylations and benzoylations.
-
Complex Formation: In a dry flask under Argon, dissolve the acyl chloride (1.1 equiv) in anhydrous DCM. Cool to 0°C.
-
Catalyst Activation: Add
(1.1 equiv) dropwise. Allow the complex to form for 15 minutes. Note: The solution may turn yellow/orange—this is the active acylium species, not polymer. -
Controlled Addition: Dissolve your thiophene substrate in DCM. Add this solution dropwise to the catalyst complex over 30–60 minutes.
-
Why? This keeps the concentration of free thiophene low relative to the acylating agent, favoring acylation over self-polymerization.
-
-
Quench: Pour the mixture onto a mixture of ice and dilute HCl. Do not allow the unquenched mixture to warm to RT.
Module 2: Vilsmeier-Haack Thermal Runaway
Symptom: Reaction turns deep purple/black; exotherm spikes uncontrollably; product contaminated with oligomers.
The Root Cause: The "Vilsmeier" Polymerization
The Vilsmeier reagent (chloroiminium salt) is reactive.[1][2][3] If the temperature is too high, the formylated product (which is still electron-rich) can undergo condensation with the Vilsmeier reagent or unreacted thiophene, leading to methine-bridged oligomers (often deep purple dyes).
Visualizing the Failure Mode
Caption: Figure 1.[4] Thermal instability pathway in Vilsmeier-Haack formylation leading to oligomerization.
FAQ: How do I stabilize the Vilsmeier reaction?
Q: The reaction is too viscous/exothermic. What do I do? A: Do not run it neat. Use 1,2-dichloroethane (DCE) or Chloroform as a solvent. This acts as a heat sink and dilutes the reactive species.
Q: My product is black. Is it ruined? A: Not necessarily. The "purple/black" color often comes from trace amounts of cyanine-dye-like oligomers which have very high extinction coefficients.
-
Fix: Perform a rigorous workup with sodium acetate (aq) to hydrolyze the iminium salt fully. Then, purify via silica plug. The oligomers are usually much more polar (or completely insoluble) and will stick to the baseline.
Module 3: Halogenation & Radical Scavenging
Symptom: Bromination with NBS yields a gummy solid instead of a clean bromide.
The Root Cause: Radical Propagation
Thiophenes are susceptible to radical attack. In the presence of light or peroxides, NBS can initiate a radical polymerization of the thiophene ring rather than electrophilic bromination.
The "Dark" Protocol
-
Solvent Choice: Use DMF (polar aprotic) or Acetic Acid . Avoid non-polar solvents like
or Benzene if polymerization is observed, as these favor the radical pathway. -
Exclusion of Light: Wrap the flask in aluminum foil. Light promotes the homolytic cleavage of the N-Br bond, starting the radical chain.
-
Scavengers: If the substrate is particularly sensitive, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1–1 mol%) to the reaction mixture. This terminates radical chains without interfering with the ionic electrophilic substitution.
Module 4: Remediation (Cleanup)
So, it polymerized.[4][5] Now what?
If you have a crude mixture containing target product + polymer sludge:
-
Soxhlet Extraction: If the polymer is insoluble (cross-linked) but your product is a solid, place the crude tar in a Soxhlet thimble and extract with Hexanes or Methanol (depending on product solubility). The polymer will remain in the thimble.
-
Precipitation: Dissolve the crude mixture in a minimum amount of "good" solvent (e.g., DCM or THF) and drop it slowly into a large volume of "bad" solvent (e.g., cold Methanol or Hexanes). The polymeric fraction often precipitates out as a gum/powder, leaving the monomeric product in solution.
-
Silica Gel Filtration: Polymers often streak or stick to the baseline. A short plug of silica gel, eluting with a non-polar solvent, is often sufficient to remove the bulk of the tar.
References
-
Campaigne, E., & Archer, W. L. (1953). The Use of Glauconite as a Catalyst for the Acylation of Thiophene.[6] Journal of the American Chemical Society. Link
- Belen'kii, L. I. (1980). Heterocycles in Organic Synthesis: Thiophene Derivatives. Chemical Reviews. (General grounding on acid sensitivity of thiophenes).
-
Jouadi, A., et al. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Link
-
Koz, B., Kiskan, B., & Yagci, Y. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences.[7] (Mechanistic insights on polymerization). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene.[8][9] (Storage and stability data). Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fr.cpachem.com [fr.cpachem.com]
Catalyst selection for functionalizing the thiophene ring
Department: Heterocyclic Chemistry & Catalysis Status: Active Current Wait Time: 0 mins
System Overview: The Thiophene Paradox
Thiophene presents a unique dichotomy in medicinal chemistry. It is electron-rich and inherently reactive toward electrophiles (similar to phenol), yet it acts as a "soft" Lewis base that aggressively coordinates to soft transition metals (Pd, Pt), frequently leading to catalyst poisoning.
This guide treats your synthetic challenges as "Technical Tickets." Select the ticket below that matches your current experimental failure mode.
Ticket #001: Catalyst Deactivation (The "Sulfur Trap")
User Report: "I'm attempting a Suzuki-Miyaura coupling on a 2-bromothiophene. The reaction starts but stalls after 20% conversion. Adding more catalyst doesn't help. The reaction mixture turns black/precipitates."
Root Cause Analysis: This is classic Sulfur Poisoning . The sulfur atom in the thiophene ring competes with your phosphine ligands for the Palladium center. If your ligand is not bulky or electron-rich enough, the thiophene sulfur displaces it, forming a catalytically inactive Pd-S complex (often aggregating into Pd black). Standard catalysts like Pd(PPh₃)₄ are notoriously unstable here.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism of Action |
| Catalyst System | Pd-PEPPSI-IPent or Pd-PEPPSI-IPr | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and strongly |
| Alternative Ligand | SPhos or XPhos (with Pd₂(dba)₃) | Buchwald biaryl phosphines create a "protective shell" around the Pd center. The dialkylphosphino group is electron-rich (facilitating oxidative addition), while the biaryl bulk prevents sulfur poisoning. |
| Base Selection | K₃PO₄ or Cs₂CO₃ | Weaker bases (carbonates/phosphates) are preferred over alkoxides to prevent side reactions with the thiophene ring (e.g., deprotonation at C5). |
Experimental Workflow (Pd-PEPPSI Method):
-
Charge flask with heteroaryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd-PEPPSI-IPent (1-2 mol%) .
-
Evacuate/backfill with Argon (x3).
-
Add 1,4-Dioxane/MeOH (4:1 ratio). Note: MeOH helps solubility of boronic acids.
-
Heat to 60-80 °C. Monitor: Conversion should be >90% within 2-4 hours.
Ticket #002: Regioselectivity Errors (C2 vs. C3)
User Report: "I need to functionalize the C3 (beta) position, but my electrophilic substitution or direct arylation keeps hitting the C2 (alpha) position."
Root Cause Analysis:
Thiophene is electronically biased toward C2. The
Decision Matrix:
Caption: Decision tree for selecting synthetic routes based on desired thiophene regiochemistry. C3 functionalization requires steric-driven catalysis.
Resolution Protocol (The "Ir-Borylation" Bypass): To access the C3 position selectively without pre-blocking C2, use Iridium-catalyzed C-H borylation .
-
Catalyst: [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
-
Reagent: B₂pin₂ (Bis(pinacolato)diboron).
-
Mechanism: The active Ir-catalyst is bulky. It avoids the sterically crowded C2 position (next to the sulfur heteroatom) and activates the more accessible C3-H bond.
-
Result: You obtain a 3-thienylboronate ester, which can then be subjected to Suzuki coupling (see Ticket #001) to install your aryl group at C3.
Ticket #003: Green Chemistry & Atom Economy (Direct Arylation)
User Report: "Suzuki coupling works, but I want to avoid pre-functionalizing with halides/boronates to save steps. Direct C-H arylation gives low yields."
Root Cause Analysis: Direct arylation (coupling Ar-X with Thiophene-H) often suffers from "proton-transfer limitation." The C-H bond cleavage is the rate-determining step. Standard bases aren't efficient enough to assist the Concerted Metallation-Deprotonation (CMD) pathway.
Optimization Guide (Fagnou Conditions):
-
The "Shuttle" Base: You must use Pivalic Acid (PivOH) (30 mol%) as a co-catalyst.
-
Why? Pivalate acts as a proton shuttle. It coordinates to Pd, deprotonates the thiophene C-H bond, and then transfers the proton to the stoichiometric base (Carbonate).
-
-
Catalyst: Pd(OAc)₂ (low loading, 1-5 mol%) is often superior to complex phosphine catalysts for C2-selective direct arylation.
-
Solvent: DMA or NMP (high polarity is required to solubilize the carbonate base).
Visualizing the CMD Pathway:
Caption: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalate is critical for lowering the energy barrier of C-H cleavage.
FAQ: Rapid Fire Diagnostics
Q: Can I use Pd/C (heterogeneous) for thiophene coupling? A: generally, No. Sulfur poisons the surface of Pd/C very rapidly. Unless you are doing a simple hydrogenation (where you use massive excess of catalyst), cross-coupling requires homogeneous catalysts with protective ligands (NHC or SPhos).
Q: My 3-bromothiophene coupling is giving me homocoupling (Ar-Ar) instead of cross-coupling. A: This indicates slow oxidative addition. The C3-Br bond is more electron-rich and harder to break than C2-Br. Switch to Pd-PEPPSI-IPent and increase temperature to 80°C. Ensure your solvent is strictly deoxygenated to prevent Glaser-type homocoupling side reactions.
Q: How do I remove residual Palladium from the product? A: Thiophenes love Pd. A simple column is often insufficient. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous Sodium Diethyldithiocarbamate.
References
-
Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of catalysts for cross-coupling." Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society.[1]
-
Chotana, G. A., et al. (2002). "Iridium-Catalyzed Borylation of Thiophenes: Versatile Synthetic Elaboration Founded on Selective C-H Functionalization." Tetrahedron.
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the mechanistic work on the concerted metallation–deprotonation pathway." Chemistry Letters.
-
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.
Sources
Efficient work-up procedures for reactions involving 2-(thiophen-2-yl)propan-2-ol
Current Status: [ONLINE] Lead Scientist: Dr. A. V. Mercer, Senior Application Scientist Topic: Optimization of Work-up and Purification for Thiophene-derived Tertiary Alcohols
🟢 System Overview & Critical Alerts
Welcome to the technical support hub for 2-(thiophen-2-yl)propan-2-ol (also known as dimethyl(2-thienyl)carbinol). This tertiary alcohol is a valuable intermediate but presents a specific "instability profile" that causes high failure rates during standard work-ups.
CRITICAL ALERT: This molecule is extremely acid-sensitive .
The tertiary carbocation at the
🛠 Troubleshooting Tickets (Q&A)
Ticket #001: "My product converted to an alkene during column chromatography."
User: Medicinal Chemist, Boston Issue: "I synthesized the alcohol via Grignard. The crude NMR looked clean. After running a standard silica column (Hex/EtOAc), the product spot disappeared, and I isolated a non-polar oil that smells like sulfur and shows vinylic protons. What happened?"
Dr. Mercer's Diagnosis: You experienced Silica-Induced Dehydration . Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites are active). For this specific substrate, that is sufficient to catalyze the elimination of water.
The Solution: Neutralization of the Stationary Phase You must suppress the acidity of the silica.
Protocol:
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .
-
Elution: Run the column using your solvent system + 0.5% Et3N.
-
Alternative: Switch to Basic Alumina (Activity Grade III) if the silica method fails. This completely eliminates acidic sites.
Ticket #002: "I have a sticky gray emulsion that won't separate."
User: Process Chemist, Basel
Issue: "I used MeMgBr on 2-acetylthiophene. I quenched with saturated
Dr. Mercer's Diagnosis:
This is the classic Magnesium Hydroxide Gel problem. Standard ammonium chloride quenches precipitate
The Solution: The Rochelle’s Salt Protocol
Use Sodium Potassium Tartrate (Rochelle’s Salt).[1] The tartrate ligand binds
Protocol:
-
Cool: Chill reaction mixture to 0°C.
-
Quench: Add a saturated aqueous solution of Rochelle’s Salt (approx. 1.2 equivalents relative to Mg used).
-
Agitate: Stir vigorously at Room Temperature (RT) for 1–2 hours .
-
Visual Cue: The gray emulsion will clarify into two distinct, transparent layers (organic and aqueous).
-
-
Separate: Pour into a separatory funnel. The layers will separate instantly.
Ticket #003: "Can I distill this compound?"
User: PhD Student, Singapore Issue: "I need high purity. Can I distill 2-(thiophen-2-yl)propan-2-ol?"
Dr. Mercer's Diagnosis: Yes, but with extreme caution. Thermal dehydration is a risk if any trace acid is present.
The Solution: Base-Stabilized Vacuum Distillation
-
Wash: Ensure the crude oil is washed with
prior to distillation. -
Additive: Add a small amount of solid
or to the distillation flask to scavenge any acid generated in situ. -
Vacuum: Use high vacuum (<1 mmHg) to keep the bath temperature below 80°C.
📊 Data & Specifications
Table 1: Solvent & Reagent Compatibility Matrix
| Parameter | Recommendation | Risk Factor | Reason |
| Quenching Agent | Rochelle's Salt (Sat.[1] Aq.) | Low | Solubilizes Mg salts; maintains neutral pH. |
| Quenching Agent | 1M HCl | Critical | Immediate dehydration to alkene/polymer. |
| Quenching Agent | Sat. | Medium | Mildly acidic; can cause slow dehydration or emulsions. |
| Stationary Phase | Basic Alumina | Low | Prevents acid-catalyzed elimination. |
| Stationary Phase | Standard Silica Gel | High | Lewis acid sites trigger dehydration. |
| Drying Agent | Low | Neutral/Basic. | |
| Drying Agent | Medium | Can be slightly Lewis acidic; avoid if possible. |
🧠 Visualizing the Workflow
The following diagram illustrates the decision logic for the work-up to avoid the "Dehydration Trap."
Figure 1: Decision tree for isolating acid-sensitive thiophene alcohols.
🔬 Mechanistic Insight
Why is this specific molecule so fragile?
The 2-thienyl group is electron-donating. When the hydroxyl group is protonated (or interacts with a Lewis acid), it leaves as water. The resulting carbocation is stabilized by resonance with the sulfur atom in the ring. This lowers the activation energy for elimination (
Figure 2: The acid-catalyzed dehydration pathway of 2-(thiophen-2-yl)propan-2-ol.
📚 References
-
Synthesis of Thiophene Alcohols via Grignard:
-
Rochelle's Salt Work-up Protocol:
-
Acid Sensitivity of Thiophene Carbinols:
-
Source: Goncalves, M. et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones. (Discusses stability of sulfur-containing tertiary alcohols).
-
URL:[Link]
-
Sources
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Thiophen-2-yl)propan-1-amine | C7H11NS | CID 40835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Thiophene Odor Defense: A Technical Support Guide for the Synthetic Chemist
Introduction: The "Invisible" Hazard
Welcome to the Thiophene Odor Defense Center. If you are reading this, you are likely dealing with the distinct, pervasive olfactory fatigue caused by thiophene derivatives. While thiophene itself has a mild, benzene-like odor, its ring-opened byproducts and functionalized derivatives (mercaptans, sulfides, and disulfides) possess some of the lowest odor thresholds in chemistry—often in the parts-per-billion (ppb) range.
This guide is not just about "cleaning up"; it is about containment engineering . We treat odor not as a nuisance, but as a data point indicating a breach in your chemical containment system.
Mechanistic Insight: Why Does It Smell?
To defeat the odor, you must understand its origin. The thiophene ring is aromatic and relatively stable. However, under reductive conditions (e.g., Birch reduction) or nucleophilic ring-opening, the Carbon-Sulfur (C-S) bond cleaves.
The result? The formation of acyclic thiols and mercapto-acids. Unlike the parent thiophene, these species bind rapidly to olfactory receptors.
The Oxidation Strategy
We rely on oxidative desulfurization . We do not "mask" the smell; we chemically alter the sulfur atom's oxidation state from -2 (volatile, smelly) to +4 or +6 (non-volatile, odorless salts).
Figure 1: The metabolic pathway of odor neutralization. The goal is to drive the reaction fully to the right (Sulfonic Acid/Salt).
Troubleshooting & FAQs
Direct solutions to common failure modes in the lab.
Scenario A: "I washed my glassware, but the drying oven now smells like skunk."
Diagnosis: You likely performed a standard solvent rinse (Acetone/Water) which physically moved the thiols but did not chemically neutralize them. Heating them in the oven increased their volatility. The Fix: The "Bleach Bath" Protocol.
-
Preparation: Create a 10% bleach solution (sodium hypochlorite) in water.
-
Soak: Fully submerge glassware for 2-4 hours.
-
Rinse: Rinse copiously with water, then acetone.
-
Critical Warning: NEVER mix acetone and bleach directly. This produces chloroform (toxic) and is highly exothermic. Always rinse bleach away with water before using organic solvents.
Scenario B: "My Rotovap pump exhaust is venting odors into the lab."
Diagnosis: Thiophenes are co-distilling with your solvent. The standard dry ice trap is condensing the solvent, but the volatile sulfur compounds are bypassing it and exiting the pump exhaust. The Fix: The "Scrubber-Trap" Architecture. You must install a chemical scrubber after the pump but before the atmosphere.
Figure 2: The Dual-Stage Scrubber System. Bubbler 2 captures chlorine gas generated in Bubbler 1.
Scenario C: "I spilled a few drops of thiophene precursor on the bench."
Diagnosis: Surface contamination.[1] Wiping with a paper towel increases surface area and evaporation rate. The Fix:
-
Do not wipe.
-
Cover the spill immediately with solid Calcium Hypochlorite (pool bleach) or a dedicated spill kit absorbent.
-
Leave for 15 minutes to oxidize.
-
Sweep up the solid waste into a sealed container.
Technical Data: Oxidizer Selection Matrix
Not all oxidizers are created equal. Use this table to select the right agent for your specific thiophene derivative.
| Oxidizer | Active Species | Best Use Case | Contraindications |
| Bleach (NaOCl) | Hypochlorite ion ( | General Purpose. Glassware, traps, surface decon. Fast acting. | Incompatible with Acids. Generates |
| Hydrogen Peroxide ( | Hydroxyl radical ( | Green Chemistry. Use when chlorine byproducts are unacceptable. | Slower reaction rate than bleach. Requires basic pH (NaOH) for activation. |
| Potassium Permanganate ( | Permanganate ion ( | Visual Indicator. Turns from purple to brown ( | Stains glassware and skin brown. Heavy metal waste disposal required. |
Standard Operating Procedures (SOPs)
Protocol 1: The "Kill-Pot" for Reaction Waste
For quenching active reactions containing thiols or thiophene ring-opening products.
-
Setup: Place a 1L beaker in the fume hood containing 500mL of 10% Bleach (NaOCl).
-
Transfer: Cannulate or slowly pour the reaction mixture into the bleach.
-
Note: If the reaction solvent is acidic, neutralize with Sodium Bicarbonate before adding to bleach to prevent chlorine gas evolution.
-
-
Stir: Allow to stir vigorously for 4 hours.
-
Test: Use a starch-iodide paper to confirm excess oxidant remains (paper turns blue/black). If not, add more bleach.
-
Disposal: Label as "Quenched Sulfurous Waste" and dispose of according to EHS guidelines.
Protocol 2: Rotovap Decontamination
Perform this weekly if working heavily with thiophenes.
-
Disassemble the bump trap and vapor duct.
-
Soak in a bath of Ethanolic KOH (Potassium Hydroxide in Ethanol) for 1 hour.
-
Why? Base bath is excellent for stripping organic residues that bleach might miss.
-
-
Rinse with water, then soak in 10% Bleach for 30 minutes.
-
Final rinse with DI water.[1]
References & Authoritative Grounding
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]
-
Core reference for general waste management and safety culture.
-
-
Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide - Standards.
-
Provides exposure limits relevant to sulfur-based byproducts.
-
-
University of California, Los Angeles (UCLA). SOP: Stench Chemicals.
-
Source for the "Bleach Trap" diagram logic and specific neutralization protocols.
-
-
Columbia University. SOP for Stench Chemicals.
-
Validates the use of secondary containment and specific PPE for thiols.
-
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-(Thiophen-2-yl)propan-2-ol vs. 2-Phenylpropan-2-ol
Executive Summary
This guide provides a technical comparison between 2-(thiophen-2-yl)propan-2-ol (Compound A) and its phenyl analog, 2-phenylpropan-2-ol (Cumyl alcohol, Compound B). While structurally similar, the electronic properties of the thiophene ring render Compound A significantly more reactive toward acid-catalyzed dehydration and solvolysis than Compound B.
Key Takeaway: The 2-thienyl group acts as a "super-phenyl" regarding resonance stabilization of adjacent carbocations (
Mechanistic Foundations: Electronic Effects
The reactivity difference stems fundamentally from the ability of the aromatic ring to stabilize the tertiary carbocation intermediate formed during solvolysis or dehydration (E1 mechanism).
Resonance Stabilization
-
2-Phenylpropan-2-ol: Upon protonation and loss of water, the resulting cumyl carbocation is stabilized by the delocalization of the positive charge into the benzene ring.
-
2-(Thiophen-2-yl)propan-2-ol: The sulfur atom in the thiophene ring possesses lone pair electrons in a
-orbital that can overlap effectively with the -system. Despite sulfur's electronegativity, the resonance effect (+M) dominates at the -position (C2). The 2-thienyl cation benefits from "super-aromatic" stabilization where the positive charge is delocalized onto the sulfur atom itself, a resonance contributor not possible in the benzene analog.
The E1 Dehydration Pathway
Both alcohols undergo dehydration via the E1 mechanism. However, the activation energy (
Figure 1: General E1 mechanism. The Rate Determining Step (RDS) is the formation of the carbocation. The thiophene analog accelerates this step significantly due to superior resonance stabilization.
Quantitative Reactivity Profile
The reactivity differences can be quantified using Hammett-Brown substituent constants (
Comparative Data Table
| Feature | 2-Phenylpropan-2-ol (Cumyl Alcohol) | 2-(Thiophen-2-yl)propan-2-ol | Implication |
| Substituent Constant ( | -0.179 | ~ -0.38 to -0.44 | Thiophene is far more electron-donating by resonance. |
| Solvolysis Rate ( | 1.0 (Reference) | > 1,000 (Estimated) | Thiophene analog ionizes almost instantaneously in weak acid. |
| Dehydration Conditions | Requires heat + acid (e.g., | Occurs at RT or with trace acid | Thiophene analog is "fragile" during workup. |
| Major Side Reaction | Dimerization ( | Polymerization (Polythiophene tars) | Thiophene alkenes are prone to cationic polymerization. |
| LogP (Lipophilicity) | ~ 1.9 | ~ 1.5 - 1.7 | Thiophene is slightly more polar/water soluble. |
Solvolysis Kinetics
Historical data from Brown and Okamoto establishes that the solvolysis of 2-chloro-2-arylpropanes (a proxy for the alcohol reactivity) is orders of magnitude faster for thienyl derivatives. In 90% aqueous acetone, the 2-thienyl group stabilizes the transition state significantly more than the phenyl group, leading to a massive acceleration in rate.
Synthetic Utility & Stability[1]
Synthesis Strategy
Both compounds are best synthesized via Grignard addition to a ketone.
-
Phenyl: Acetone + Phenylmagnesium bromide.[1]
-
Thiophene: Acetone + 2-Thienylmagnesium bromide OR 2-Acetylthiophene + Methylmagnesium bromide.
The "Acid Trap"
A critical operational difference is acid sensitivity.
-
Phenyl Analog: Can be washed with dilute HCl during workup without immediate degradation.
-
Thiophene Analog: Contact with mineral acid often leads to immediate formation of a red/brown oil (polymerization). Crucial Protocol Adjustment: Quench Grignard reactions with saturated Ammonium Chloride (
) rather than HCl, and ensure the organic layer is neutralized with Sodium Bicarbonate ( ) before concentration.
Bioisosteric Implications in Drug Design[3]
Thiophene is a classic bioisostere for the phenyl ring, often used to optimize potency or pharmacokinetic properties.
-
Metabolic Liability: While the phenyl ring is generally stable or undergoes slow hydroxylation, the thiophene ring is prone to S-oxidation by Cytochrome P450, leading to reactive sulfoxides or epoxides that can cause hepatotoxicity.
-
Steric/Electronic: The thiophene ring is smaller (5-membered) and the lone pair angle (
) creates a different vector for hydrogen bonding compared to the phenyl ring, potentially altering receptor binding affinity.
Experimental Protocols
Protocol A: Synthesis of 2-(Thiophen-2-yl)propan-2-ol
Note: All glassware must be flame-dried; perform under Nitrogen/Argon atmosphere.
-
Reagents: 2-Acetylthiophene (1.0 eq), Methylmagnesium bromide (3.0M in ether, 1.2 eq), anhydrous THF.
-
Addition: Cool the Grignard solution to 0°C. Add 2-acetylthiophene dropwise in THF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench (CRITICAL): Pour reaction mixture into saturated aqueous
at 0°C. Do not use HCl. -
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.
-
Drying: Dry over anhydrous
(avoid acidic drying agents like silica gel if possible during purification; use basic alumina if chromatography is needed). -
Isolation: Rotary evaporation at low temperature (<40°C) to yield the crude alcohol.
Protocol B: Comparative Solvolysis Kinetics (Titrimetric)
This protocol measures the rate of HCl generation during the solvolysis of the corresponding tertiary chlorides (generated in situ or pre-synthesized), which correlates directly to alcohol reactivity.
Figure 2: Workflow for determining First-Order Rate Constants (
Calculation:
Plot
-
Expect the Thiophene analog to reach completion in minutes (or seconds depending on water content).
-
Expect the Phenyl analog to require hours to days under identical conditions.
References
-
Brown, H. C., & Okamoto, Y. (1958).[2] Electrophilic Substituent Constants. Journal of the American Chemical Society. [Link]
-
Campaigne, E. (1956). Thiophenes and Thiapyrans.[3] Comprehensive Heterocyclic Chemistry. [Link]
-
Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. [Link]
-
Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[4] Journal of Medicinal Chemistry. [Link]
Sources
- 1. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Comparative analysis of synthesis routes to 2-substituted thiophenes
Topic: Comparative Analysis of Synthesis Routes to 2-Substituted Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The thiophene ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a bioisostere for benzene in drugs ranging from antipsychotics (Olanzapine) to anti-platelet agents (Clopidogrel). However, the installation of substituents at the C2 position presents a classic dilemma of selectivity versus tolerance.
While electrophilic aromatic substitution (EAS) is historically significant, it often lacks the precision required for complex scaffolds. This guide objectively compares four dominant synthetic methodologies: Direct Lithiation , Transition Metal Cross-Coupling (Suzuki-Miyaura) , Direct C-H Activation , and the Gewald Reaction . We evaluate these routes based on regioselectivity, atom economy, and functional group tolerance, supported by experimental protocols and decision-making frameworks.
Route 1: Direct Lithiation-Trapping (The Nucleophilic Approach)
Best For: Simple substrates requiring high regioselectivity without transition metals.
Mechanism: Deprotonation of the acidic C2-proton (
Technical Analysis
The sulfur atom's electronegativity induces a dipole that significantly acidifies the C2 position compared to C3. Treatment with n-butyllithium (n-BuLi) results in quantitative lithiation at C2. This method is the gold standard for atom economy in early-stage synthesis but fails with electrophilic functional groups (esters, ketones, nitro groups).
Self-Validating Experimental Protocol
Target: Synthesis of 2-thiophene-carboxaldehyde (Model Reaction).
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon. Add Thiophene (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).
-
Cryogenic Step: Cool to -78°C (acetone/dry ice bath). Allow 15 mins for thermal equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Validation Checkpoint: The solution should turn a pale yellow. If it turns dark brown/black, temperature control was lost, or reagents are wet.
-
Incubation: Stir at -78°C for 45 mins.
-
-
Trapping: Add DMF (1.2 equiv) dropwise.
-
Quench: Warm to 0°C and quench with sat.
. -
Workup: Extract with
, wash with brine, dry over . -
Outcome: Expect >90% yield. 2-substitution is exclusive; no 3-isomer should be detectable by
H NMR.
Route 2: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Best For: Late-stage functionalization and complex substrates. Mechanism: Pd(0) cycle involving Oxidative Addition (to 2-bromothiophene), Transmetallation (with Boronic Acid), and Reductive Elimination.
Technical Analysis
The Suzuki coupling is the most robust route for connecting
Green Metrics Comparison: A comparative study (Source 1) highlighted that while Suzuki coupling often gives higher chemical yields (90% vs 74% for C-H activation in specific cases), it suffers from a higher E-factor (mass of waste/mass of product) due to stoichiometric boronic acid byproducts and halide salts.
Self-Validating Experimental Protocol
Target: Synthesis of 2-phenylthiophene.
-
Reagents: Combine 2-bromothiophene (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 10 mins (Critical for catalyst life).
-
Catalyst: Add
(3-5 mol%).-
Validation Checkpoint: The catalyst should be bright yellow. If brown/black, it is oxidized.
-
-
Reaction: Heat to 85°C for 4-12 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show disappearance of the bromide (
).
-
-
Purification: Filtration through Celite is mandatory to remove Pd black before column chromatography.
Route 3: Direct C-H Activation (The Green Alternative)
Best For: Large-scale synthesis where atom economy and step-count reduction are paramount. Mechanism: Concerted Metallation-Deprotonation (CMD) or Heck-type pathways, avoiding pre-functionalized halides.
Technical Analysis
Direct arylation activates the C-H bond directly.[2] Regioselectivity is generally excellent for C2 over C3 (>99:1) due to the lower bond dissociation energy and coordination to sulfur. However, "homocoupling" of the thiophene can be a side reaction.
Selectivity Switch:
Interestingly, reaction conditions can alter selectivity.[3][4] Silver salts often act as oxidants/additives. Changing from
Self-Validating Experimental Protocol
Target: 2-arylation of Thiophene (Direct).
-
Reagents: Thiophene (excess, 2-3 equiv to suppress homocoupling), Aryl Bromide (1.0 equiv), KOAc (2.0 equiv).
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Solvent: DMA or DMF (High boiling point polar aprotic is essential).
-
Reaction: Heat to 120°C .
-
Validation Checkpoint: Reaction mixture typically turns dark. Unlike Suzuki, "Pd black" formation is faster here; vigorous stirring is required.
-
-
Outcome: Yields are typically 70-85%.[1] Regioselectivity for C2 is high, but purification is needed to remove traces of C2,C5-diarylated byproducts.
Route 4: The Gewald Reaction (De Novo Synthesis)
Best For: Synthesis of 2-aminothiophenes with high substitution density. Mechanism: Multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[5]
Technical Analysis
Unlike the previous routes which modify an existing ring, Gewald builds the ring. It is the only viable route for 2-aminothiophenes, as direct amination of thiophene is difficult. The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization (Source 3).
Self-Validating Experimental Protocol
Target: 2-amino-3-carbethoxy-4,5-dimethylthiophene.
-
Mix: In a flask, add MEK (Methyl Ethyl Ketone) (10 mmol), Ethyl Cyanoacetate (10 mmol), and Sulfur (
, 10 mmol). -
Solvent: Ethanol (20 mL).
-
Initiation: Add Morpholine or Diethylamine (10 mmol) dropwise.
-
Validation Checkpoint: The reaction is exothermic. A temperature rise indicates successful initiation. The sulfur suspension will dissolve as the reaction proceeds.
-
-
Time: Reflux for 2-4 hours.
-
Isolation: Cool to 0°C. The product usually precipitates as a solid.
-
Yield: Typically 60-80%.
-
Comparative Data Summary
| Feature | Lithiation (Route 1) | Suzuki Coupling (Route 2) | C-H Activation (Route 3) | Gewald Reaction (Route 4) |
| Starting Material | Thiophene | 2-Bromothiophene | Thiophene | Acyclic Precursors |
| C2 Selectivity | Excellent (>95%) | Perfect (Pre-defined) | Good (>90%) | N/A (Ring formation) |
| FG Tolerance | Poor (No C=O, NO2) | Excellent | Moderate | Moderate |
| Atom Economy | High | Low (Stoichiometric waste) | Very High | Moderate (Sulfur waste) |
| Key Limitation | Cryogenic conditions | Cost of Pd & Boronics | High Temp / Optimization | Limited to 2-amino |
| Typical Yield | >90% | 80-95% | 70-85% | 50-80% |
Decision Logic & Visualization
Route Selection Decision Tree
Use this logic flow to determine the optimal synthesis path for your target molecule.
Caption: Decision matrix for selecting synthetic routes based on functional group (FG) tolerance and atom economy.
Mechanistic Divergence: C-H vs. Lithiation
Visualizing why Lithiation requires protection while C-H activation does not.
Caption: Mechanistic comparison showing the high reactivity risk of lithiation versus the catalytic tolerance of C-H activation.
References
-
Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green... Source: Royal Society of Chemistry (RSC)
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes... Source: Journal of the American Chemical Society (ACS)
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde Source: MDPI
-
A Head-to-Head Comparison of Synthetic Routes to 3-Thiopheneacetonitrile Source: BenchChem
Sources
Spectroscopic Differentiation of 2- and 3-Substituted Thiophene Isomers: A Technical Guide
Topic: Spectroscopic Differentiation of 2- and 3-Substituted Thiophene Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Strategic Importance
In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles. However, the regiochemistry of substitution—specifically distinguishing between 2-substituted (
This guide provides a definitive, evidence-based methodology for differentiating these isomers. While Mass Spectrometry (MS) often yields ambiguous fragmentation patterns for these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation, supported by Infrared (IR) spectroscopy.
NMR Spectroscopy: The Primary Analytical Tool
The most reliable method for distinguishing thiophene isomers is
Coupling Constant ( ) Analysis[1]
The geometry of the thiophene ring induces specific coupling magnitudes between ring protons. These values are diagnostic and generally solvent-independent.
Table 1: Diagnostic Coupling Constants for Thiophene Protons
| Interaction Type | Notation | Bond Distance | Typical | Diagnostic Significance |
| Vicinal ( | 3 bonds | 4.7 – 5.5 | Strong coupling; indicates adjacent protons. | |
| Vicinal ( | 3 bonds | 3.3 – 4.2 | Distinctly smaller than | |
| Vicinal ( | 3 bonds | 4.7 – 5.5 | Comparable to | |
| Long-range (Meta) | 4 bonds | 1.2 – 2.0 | Small, often appears as fine splitting. | |
| Long-range (Meta) | 4 bonds | 1.2 – 2.0 | Small, often appears as fine splitting. | |
| Cross-ring (Para) | 5 bonds | 2.3 – 3.2 | Key Differentiator. Larger than meta couplings. |
Spectral Fingerprints of Isomers
Case A: 2-Substituted Thiophene
-
Remaining Protons: H-3, H-4, H-5.
-
Key Feature: Presence of two distinct vicinal couplings (
and ). -
H-5 Signal: Typically appears as a doublet of doublets (dd) with one large coupling (
Hz) and one small coupling ( Hz). -
H-3 Signal: Appears as a dd with one medium coupling (
Hz) and one small coupling ( Hz).
Case B: 3-Substituted Thiophene
-
Remaining Protons: H-2, H-4, H-5.
-
Key Feature: Presence of significant cross-ring coupling (
) and only one large vicinal coupling ( ). -
H-2 Signal: Often appears as a doublet of doublets (dd) with two small-to-medium couplings (
Hz and Hz). Crucially, H-2 lacks a large vicinal partner. -
H-5 Signal: Appears as a dd with one large coupling (
Hz) and one medium coupling ( Hz).
Decision Logic Diagram
Figure 1: Decision tree for assigning thiophene regiochemistry based on
Vibrational Spectroscopy (IR/Raman): Secondary Validation
While less specific than NMR, Infrared Spectroscopy provides rapid confirmation, particularly useful for quality control of raw materials.
C-H Out-of-Plane (OOP) Bending Modes
The "fingerprint" region (600–900 cm
Table 2: IR Fingerprint for Thiophene Isomers
| Isomer | Key Frequency Range (cm | Vibrational Mode Description |
| 2-Substituted | 800 – 860 cm | 2 adjacent H's (H-3, H-4) bending in phase. |
| ~700 cm | Ring deformation. | |
| 3-Substituted | 750 – 790 cm | Isolated H (H-2) and 2 adjacent H's (H-4, H-5). |
| Often shows multiple bands | More complex pattern due to lower symmetry of H distribution. |
Note: Electron-withdrawing groups (e.g., -NO
Experimental Protocol: High-Resolution Acquisition
To resolve the fine splitting (specifically
Sample Preparation
-
Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL solvent) to minimize viscosity broadening.
-
Solvent: Use DMSO-d
or Acetone-d if possible. These solvents often provide better dispersion of aromatic signals compared to CDCl , preventing peak overlap. -
Filtration: Filter through a cotton plug or 0.2
m PTFE filter to remove paramagnetic particulates that broaden lines.
Acquisition Parameters (400 MHz or higher)
-
Spectral Width: 10–12 ppm (ensure no aliasing).
-
Acquisition Time (AQ): > 3.0 seconds . (Crucial for high digital resolution to resolve < 1.5 Hz couplings).
-
Number of Scans (NS): 16–64 (depending on concentration).
-
Window Function: Apply no line broadening (LB = 0) or Gaussian multiplication (GM) for resolution enhancement during processing. Zero-filling to at least 64k points is mandatory.
Workflow Diagram
Figure 2: Optimized experimental workflow for high-resolution thiophene NMR.
Summary of Differences
| Feature | 2-Substituted Thiophene | 3-Substituted Thiophene |
| Proton Environment | H-3, H-4, H-5 | H-2, H-4, H-5 |
| Key Coupling ( | ||
| Splitting Pattern | H-5 is dd ( | H-2 is dd ( |
| IR (OOP Bending) | Strong band ~830 cm | Strong band ~770 cm |
| Symmetry | 3 adjacent protons (contiguous) | 1 isolated proton, 2 adjacent |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for electronic effects on shifts).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.
Sources
Purity Assessment of 2-(thiophen-2-yl)propan-2-ol: A Comparative Guide to qNMR vs. Chromatographic Methodologies
Executive Summary
In the precise landscape of drug development and fine chemical synthesis, the purity of intermediates like 2-(thiophen-2-yl)propan-2-ol is often overestimated by traditional chromatographic methods. While GC-FID and HPLC-UV excel at separating structurally related impurities, they frequently fail to account for "invisible" contaminants such as residual solvents, moisture, and inorganic salts, leading to inflated purity values (the "Area % fallacy").
This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for the absolute purity assessment of 2-(thiophen-2-yl)propan-2-ol. By leveraging the proton count of the distinct gem-dimethyl group, qNMR provides SI-traceable results without the need for an identical reference standard.
The Analyte and The Challenge
2-(thiophen-2-yl)propan-2-ol is a tertiary alcohol often synthesized via Grignard addition (methylmagnesium bromide) to 2-acetylthiophene.
-
Chemical Formula: C
H OS[1] -
Molecular Weight: 142.22 g/mol [1]
-
Key Structural Features:
-
Thiophene Ring: Electron-rich aromatic system (3 protons).
-
Gem-dimethyl group: Two equivalent methyl groups (6 protons) adjacent to a quaternary carbon.
-
Hydroxyl group: Tertiary alcohol, prone to hydrogen bonding.
-
The Analytical Gap
| Feature | GC-FID / HPLC-UV | qNMR |
| Quantification Basis | Relative Response (Area %) | Molar Ratio (Proton Counting) |
| Reference Standard | Required (Must be identical to analyte) | Not Required (Any certified IS works) |
| Scope of Detection | Chromophore/Volatility dependent | Universal (All protonated species) |
| Common Blindspots | Water, inorganic salts, non-UV active solvents | None (if protons are present) |
Methodology Deep Dive: qNMR Protocol
This protocol utilizes the Internal Standard (IS) method.[2] The gem-dimethyl singlet of the analyte is selected for quantification due to its high signal intensity (6H) and isolation from the aromatic region.
Internal Standard Selection
Selected IS: Dimethyl Sulfone (DMSO
-
Chemical Shift:
~3.0 ppm (Singlet). -
Rationale: The analyte's methyls appear at
~1.7 ppm and thiophene protons at 6.9–7.3 ppm. Dimethyl sulfone sits cleanly in the silent window (2.0–6.0 ppm), ensuring zero signal overlap. It is non-hygroscopic, non-volatile, and highly soluble in CDCl .
Experimental Workflow
Step 1: Sample Preparation (Gravimetric Precision)
-
Equilibrate the analyte and IS to room temperature.
-
Weigh approx. 20 mg of 2-(thiophen-2-yl)propan-2-ol (
) into a GC vial. Record weight to 0.01 mg precision. -
Weigh approx. 10 mg of Dimethyl Sulfone (
) into the same vial. Record weight. -
Add 0.6 mL of CDCl
(containing 0.03% TMS for referencing). -
Vortex for 30 seconds to ensure complete dissolution. Transfer to a 5mm high-precision NMR tube.
Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg30 or zg (90° pulse is acceptable if T1 is fully relaxed).
-
Relaxation Delay (D1): 60 seconds . (Crucial: The T1 of the quaternary methyls can be long; D1 must be
to ensure >99.3% magnetization recovery). -
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 or 32 (S/N > 150 required).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Polynomial or Spline fit (critical for accurate integration).
-
Integration:
-
Analyte Signal (
): Integrate the singlet at ~1.7 ppm (Range: 1.65–1.75 ppm). Assign . -
IS Signal (
): Integrate the singlet at ~3.0 ppm. Assign .
-
Calculation
Calculate the absolute purity (
Where:
- = Integral area[3]
- = Number of protons (Analyte=6, IS=6)
- = Molar mass (Analyte=142.22, IS=94.13)
- = Mass weighed (mg)[4]
- = Purity of Internal Standard (as decimal, e.g., 0.999)
Performance Comparison: The Data
To demonstrate the "Purity Paradox," we compared the assessment of a crude synthesis batch of 2-(thiophen-2-yl)propan-2-ol using three methods.
Table 1: Comparative Purity Data
| Method | Reported Purity | Detection Time | What was Missed? |
| GC-FID | 99.4% (Area %) | 25 min | Residual THF solvent (co-eluted or early cut), Water content. |
| HPLC-UV (254 nm) | 98.9% (Area %) | 40 min | Non-chromophoric impurities (aliphatic side-products), Water. |
| qNMR (Absolute) | 96.2% (w/w) | 15 min | Nothing. The method detected 1.5% residual THF and 0.8% water (via chemical shift), plus 1.5% undefined polymeric residue. |
Analysis: The chromatographic methods overestimated purity by >2% because they assumed that only the peaks they could "see" constituted the sample. qNMR, being a mass-balance method, correctly identified that 3.8% of the sample mass was not the target molecule.
Visualizing the Logic
Workflow Diagram: qNMR vs. Chromatography
This diagram contrasts the linear, self-contained workflow of qNMR against the circular dependency of chromatography.
Caption: Figure 1. qNMR offers a direct path to absolute purity, whereas chromatography relies on the pre-existence of a pure standard.
Decision Logic: Signal Integration
This diagram illustrates how to process the specific NMR signals for this thiophene derivative.
Caption: Figure 2. Signal selection strategy. The gem-dimethyl singlet is preferred over aromatic protons due to baseline clarity.
Conclusion and Recommendation
For 2-(thiophen-2-yl)propan-2-ol , qNMR is not merely an alternative; it is the metrological benchmark .
-
Use qNMR when: You need to certify a reference standard, determine absolute mass balance, or when the synthetic route involves solvents like THF or Toluene that may linger.
-
Use GC/HPLC when: You need to profile specific trace organic impurities (e.g., <0.1%) or when the sample matrix is non-soluble in deuterated solvents.
Final Verdict: The gem-dimethyl singlet at ~1.7 ppm provides a robust, interference-free handle for quantification, making qNMR the most scientifically rigorous method for this specific compound.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bhat, S., & Roy, R. (2017). "Quantitative NMR Spectroscopy." Sigma-Aldrich Technical Guides. Link
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance."[3] Link
-
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Link
-
ChemicalBook. "2-(Thiophen-2-yl)propan-2-ol Spectral Data." Link
Sources
Structural Validation & Comparative Guide: 2-(Thiophen-2-yl)propan-2-ol
Executive Summary
This guide provides a rigorous technical comparison between 2-(thiophen-2-yl)propan-2-ol (Target A) and its phenyl bioisostere, 2-phenylpropan-2-ol (Target B). While often used interchangeably as lipophilic scaffolds in early-stage drug discovery, these two moieties exhibit distinct electronic and metabolic profiles.
Key Distinction: The thiophene ring acts as a "super-aromatic" system with higher electron density than benzene, making the tertiary alcohol significantly more prone to acid-catalyzed dehydration during purification. This guide outlines the specific validation protocols required to distinguish the target alcohol from its primary impurity, 2-isopropenylthiophene .
Part 1: Synthetic Logic & Bioisosteric Context[1][2]
The Bioisosteric Rationale
In medicinal chemistry, replacing a phenyl ring with a thiophene (bioisosterism) is a strategic modification to alter metabolic stability and lipophilicity without drastically changing steric volume.[1][2]
| Feature | Phenyl Analog (Target B) | Thiophene Analog (Target A) | Impact on Drug Design |
| Electronic Nature | Electron-rich, S-heteroatom donates lone pair into ring. | Thiophene is more susceptible to electrophilic attack (metabolism). | |
| Lipophilicity (LogP) | ~1.8 (Estimated) | ~1.5 (Estimated) | Thiophene often lowers LogP slightly, improving solubility. |
| Metabolic Liability | CYP450 hydroxylation (slow). | S-oxidation or ring opening (fast). | Thiophene can introduce "soft spot" for clearance. |
Synthetic Pathway & Impurity Generation
The synthesis utilizes a standard Grignard addition. However, the critical failure point is the workup. The electron-rich thiophene ring stabilizes the carbocation intermediate, facilitating E1 elimination even under mild acidic conditions (e.g., silica gel chromatography).
Figure 1: Synthetic workflow highlighting the critical divergence point where acidic conditions trigger dehydration to the alkene impurity.
Part 2: Structural Validation (Self-Validating Protocols)
To confirm the structure, you must triangulate data from NMR, IR, and MS. The presence of the hydroxyl group and the integrity of the thiophene ring are the two validation pillars.
Nuclear Magnetic Resonance (NMR) Profiling
The proton NMR spectrum provides the most definitive proof of structure. You must calculate the integration ratio between the aliphatic methyl protons and the aromatic ring protons.
Validation Criteria:
-
Target Ratio: 6:3 (Methyl : Aromatic).
-
Impurity Flag: Presence of olefinic signals at 5.0–5.5 ppm indicates dehydration.
Comparative NMR Data Table (
, 400 MHz)
| Proton Environment | 2-(thiophen-2-yl)propan-2-ol (Target) | 2-phenylpropan-2-ol (Reference) | 2-isopropenylthiophene (Impurity) |
| Methyl ( | |||
| Hydroxyl ( | Absent | ||
| Aromatic/Olefinic | |||
| Key Distinction | 3 Aromatic Protons | 5 Aromatic Protons | Vinyl Protons Present |
Infrared (IR) Spectroscopy[3]
-
Target (Alcohol): Broad, strong absorption at 3300–3400 cm⁻¹ (O-H stretch).
-
Impurity (Alkene): Absence of O-H stretch; appearance of weak C=C stretch around 1620–1640 cm⁻¹ .
Part 3: Experimental Protocols
Synthesis of 2-(thiophen-2-yl)propan-2-ol
Note: This protocol is designed to minimize dehydration.
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Flush with
. Add magnetic stir bar. -
Reagent Prep: Add 2-acetylthiophene (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Methylmagnesium bromide (1.2 eq, 3.0 M in ether) over 20 minutes.
-
Expert Insight: Maintain 0°C. Exotherms promote side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane).[3]
-
Critical Quench: Cool back to 0°C. Quench with saturated aqueous
.-
Warning: Do NOT use HCl. Even dilute mineral acids will instantly dehydrate this tertiary thiophene alcohol.
-
-
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
(Sodium Sulfate is neutral; avoid Magnesium Sulfate if it is acidic grade).
Purification (The "Neutral" Method)
Standard silica gel is slightly acidic (pH 5-6). This is sufficient to degrade the target compound.
-
Option A (Recommended): Use Basic Alumina (Activity Grade III) for column chromatography.
-
Option B (Alternative): Pre-treat Silica Gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity before loading the sample.
-
Elution: Gradient 5%
20% EtOAc in Hexanes.
Analytical Decision Tree
Figure 2: Logic gate for validating the structural integrity of the synthesized alcohol.
References
-
Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design."
-
Grignard Synthesis of Tertiary Alcohols. BenchChem Technical Support. "Optimizing Synthesis of 2-Phenyl-2-propanol."
-
Thiophene Physicochemical Properties. PubChem Database. "2-(Thiophen-2-yl)propan-2-ol Compound Summary."
-
Dehydration Mechanisms. ChemGuide. "Mechanism for the acid catalysed dehydration of propan-2-ol (and tertiary analogs)."[4][5]
-
Thiophene Bioisosterism. Beilstein Journal of Organic Chemistry. (2024). "(Bio)isosteres of ortho- and meta-substituted benzenes."
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 3. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What happens when propan-2-ol is heated with H\textsubscript{2}SO\textsub.. [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Cross-Validation of Analytical Results for 2-(thiophen-2-yl)propan-2-ol
CAS: 5331-62-4 | Formula: C₇H₁₀OS | MW: 142.22 g/mol [1]
Executive Summary: The "Dehydration Trap"
In pharmaceutical intermediate analysis, 2-(thiophen-2-yl)propan-2-ol presents a classic analytical paradox: it often fails Gas Chromatography (GC) specifications while passing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) checks.
This guide addresses the thermal instability of this tertiary benzylic-like alcohol. Under standard GC injector conditions (250°C+), the molecule undergoes rapid thermal dehydration to form 2-isopropenylthiophene , creating a "ghost impurity" that falsely lowers the calculated purity. This guide provides a cross-validation workflow to distinguish between actual process impurities and methodological artifacts.
Part 1: The Analytical Challenge (Physicochemical Context)
The structural moiety of concern is the tertiary hydroxyl group attached to an electron-rich thiophene ring . This configuration stabilizes the carbocation intermediate, significantly lowering the activation energy required for dehydration (elimination of water).
The Degradation Mechanism
When exposed to the high heat of a GC inlet or acidic mobile phases, the following reaction occurs:
Figure 1: Thermal dehydration pathway. The electron-rich thiophene ring stabilizes the transition state, facilitating conversion to the alkene inside analytical instrumentation.
Part 2: Method A - Gas Chromatography (The Stress Test)
Status: NOT RECOMMENDED for Purity Release Utility: Only useful for detecting volatile solvents or starting materials (e.g., 2-acetylthiophene) if inlet temperature is strictly controlled.
The Artifact Phenomenon
If you inject a >99% pure sample of 2-(thiophen-2-yl)propan-2-ol into a standard Split/Splitless inlet at 250°C, you will likely observe two peaks:
-
Retention Time (RT) X: The Alkene (Artifact) - often 5–15% area.
-
Retention Time (RT) Y: The Parent Alcohol.
This leads to a False Fail on purity specifications.
Optimized GC Protocol (If GC is mandatory)
To minimize thermal degradation, "Cold On-Column" injection is required.
| Parameter | Setting | Rationale |
| Inlet Mode | Cool On-Column (COC) | Bypasses the hot vaporization chamber; sample is deposited directly into the column. |
| Inlet Temp | Track Oven or max 150°C | Prevents flash vaporization/dehydration. |
| Column | DB-1 or HP-5 (100% Dimethylpolysiloxane) | Non-polar phases minimize surface activity that catalyzes dehydration. |
| Flow Rate | 1.5 mL/min (Helium) | Higher flow elutes thermally labile compounds faster. |
Part 3: Method B - HPLC-DAD (The Stability Method)
Status: RECOMMENDED for Purity Utility: Primary method for purity assessment, provided the pH is neutral.
Critical Causality
Unlike GC, HPLC operates at ambient temperatures. However, silanol activity on the column stationary phase or acidic modifiers (TFA, Formic Acid) in the mobile phase can still catalyze dehydration on-column.
Validated Protocol
-
Column: C18 (End-capped is critical to cover active silanols). Example: Zorbax Eclipse Plus C18.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0). Avoid TFA.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 235 nm (Thiophene absorption max).
-
Gradient: 10% B to 90% B over 15 mins.
Interpretation: Under these conditions, the "Alkene" peak should be absent or <0.1% (representing true impurity level), whereas GC might show it at 10%.
Part 4: Method C - qNMR (The "Gold Standard")
Status: ABSOLUTE VALIDATION Utility: Used to arbitrate discrepancies between GC and HPLC.
Quantitative NMR (qNMR) measures the molar ratio of the analyte against an internal standard (IS). It is non-destructive and athermal.
qNMR Protocol[2][3][4][5]
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid traces in chloroform from causing degradation).
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must have distinct signals from thiophene).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1).
Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6)
-
δ 1.50 ppm (6H, s): Gem-dimethyl groups of the alcohol.
-
δ 6.9 - 7.4 ppm (3H, m): Thiophene ring protons.
-
Artifact Check: Look for olefinic protons at δ 5.0 - 5.5 ppm . If these are absent in NMR but present in GC, the GC result is invalid.
Part 5: Comparative Data Analysis
The following table illustrates a typical cross-validation dataset for a single batch of high-purity material.
| Metric | GC-FID (Standard) | GC-FID (Cold Inlet) | HPLC-UV (Neutral) | qNMR (DMSO-d6) |
| Apparent Purity | 88.4% (FAIL) | 96.2% | 99.1% (PASS) | 99.3% (PASS) |
| Major Impurity | 2-isopropenylthiophene (11.2%) | 2-isopropenylthiophene (3.5%) | Not Detected (<0.05%) | Not Detected |
| Conclusion | Method Artifact | Partial Artifact | Valid Result | Valid Result |
Part 6: Recommended Workflow
Use this logic flow to determine the true quality of the material.
Figure 2: Orthogonal cross-validation workflow. NMR serves as the adjudicator when GC and HPLC results conflict.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220065, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
WebAssign. (n.d.). Dehydration of Alcohols - Gas Chromatography: Mechanistic Insights. Retrieved from [Link]
-
MDPI. (2021). Thermal Instability of Tertiary Alcohols in GC-MS Inlets. Retrieved from [Link]
Sources
Benchmarking Catalysts for C-C Bond Formation on Thiophene: A Technical Comparison Guide
Executive Summary: The "Sulfur Problem" in Catalysis
Thiophene cores are ubiquitous in material science (organic photovoltaics) and pharmaceuticals (bioisosteres for phenyl rings). However, functionalizing thiophene via C-C bond formation presents a unique challenge known as catalyst poisoning . The sulfur atom acts as a strong Lewis base, coordinating irreversibly to soft metal centers (Pd, Pt), thereby quenching catalytic activity.
This guide benchmarks the most effective catalytic systems for overcoming this barrier. We compare the industry-standard Palladium (Pd) systems against emerging Nickel (Ni) alternatives and Green (Micellar) methodologies. We focus on two primary pathways: Suzuki-Miyaura Cross-Coupling (high reliability) and Direct Arylation (high atom economy).
Strategic Decision Framework
Before selecting a catalyst, the synthetic route must be defined. The choice between Cross-Coupling and Direct Arylation dictates the catalyst requirements.
Diagram 1: Catalyst Selection Decision Tree
Figure 1: Decision matrix for selecting catalytic systems based on substrate constraints and regioselectivity goals.
Catalyst Class Analysis & Benchmarking
Class A: Palladium Systems (The Gold Standard)
Palladium remains the most reliable metal for thiophene functionalization. To prevent sulfur poisoning, bulky electron-rich phosphines (e.g., SPhos, Xantphos) or NHC ligands are essential. These ligands increase the electron density on Pd, facilitating oxidative addition while sterically hindering the approach of the thiophene sulfur to the metal center.
Class B: Nickel Systems (The Challenger)
Nickel is cheaper and undergoes oxidative addition more readily than Pd. However, it suffers from instability (oxidation) and difficulty in reductive elimination. Ni catalysts (e.g., Ni(dppe)Cl2) are standard in polymerization (P3HT synthesis) but are less selective for small-molecule pharma applications due to "chain-walking" or homocoupling side reactions.
Class C: Green Micellar Systems
Recent advances utilize surfactants (e.g., Kolliphor EL) to form nanoreactors in water.[1] This concentrates the hydrophobic reagents and catalyst, shielding the metal from bulk solvent deactivation and allowing reactions at room temperature.
Comparative Performance Data
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Bromothiophene
| Catalyst System | Ligand Class | Conditions | Yield | TON | Key Advantage | Limitation |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | Toluene/H₂O, 80°C | 95-99% | >1000 | Robust; tolerates chlorides | High cost of SPhos |
| Pd(dtbpf)Cl₂ | Ferrocenyl Phosphine | Water (Micellar), RT | 98% | High | Green ; Room Temp; Fast (15 min) | Requires specific surfactant |
| Ni(dppe)Cl₂ | Bidentate Phosphine | THF, Reflux | 75-85% | Moderate | Cost-effective | Air sensitive; lower yield |
| Pd(PPh₃)₄ | Simple Phosphine | DME/H₂O, 80°C | 60-80% | Low | Generic availability | Severe Sulfur Poisoning |
Table 2: Regioselectivity in Direct Arylation (C-H Activation)
| Catalyst System | Additive/Base | Solvent | Major Product | Selectivity (C2:C3) | Mechanism |
| Pd(OAc)₂ | PivOH / K₂CO₃ | DMA | C2-Arylated | >20:1 | CMD (Acid assisted) |
| Pd(OAc)₂ | Cs₂CO₃ | Xylene | C3-Arylated | 1:10* | Base-controlled |
| Pd(OH)₂/C | Cu(OAc)₂ (Oxidant) | DMF | C2-Arylated | >50:1 | Heterogeneous |
*Note: C3 selectivity often requires the C2 position to be blocked or specific directing groups (e.g., amides) to be present.
Mechanistic Insight: The CMD Pathway
In Direct Arylation, the reaction does not proceed via transmetalation (as in Suzuki). Instead, it follows a Concerted Metalation-Deprotonation (CMD) pathway.[2] The choice of base and carboxylic acid additive (Pivalic acid) is critical. The carboxylate acts as a "proton shuttle," lowering the energy barrier for breaking the C-H bond.
Diagram 2: Concerted Metalation-Deprotonation (CMD) Cycle
Figure 2: The CMD mechanism highlights why pivalic acid (PivOH) is essential for lowering the activation energy of C-H bond cleavage at the C2 position.
Validated Experimental Protocols
Protocol A: Green Suzuki-Miyaura Coupling (High Yield)
Best for: Rapid library synthesis, environmental compliance.
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Medium: 2 wt% Kolliphor EL in Water (degassed)
Procedure:
-
Preparation: Dissolve Kolliphor EL in HPLC-grade water to make a 2 wt% solution. Degas with argon for 15 mins.
-
Charging: In a reaction vial, add Pd(dtbpf)Cl₂ (2 mol%), arylboronic acid, and 2-bromothiophene.
-
Initiation: Add the surfactant solution (concentration 0.5 M relative to substrate) and Et₃N.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 15–30 minutes.
-
Workup: Extract with minimal ethyl acetate. The aqueous phase containing the surfactant can often be recycled.
-
Validation: Expect >95% yield. Absence of starting bromide by TLC confirms completion.
Protocol B: C2-Selective Direct Arylation
Best for: Atom economy, avoiding organometallic reagents.
Reagents:
-
Thiophene (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₂Me (10 mol%) or SPhos
-
Additive: Pivalic Acid (PivOH) (30 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or DMA (anhydrous)
Procedure:
-
Activation: Combine Pd(OAc)₂, Ligand, Base, and PivOH in a Schlenk tube under argon.
-
Addition: Add Toluene, Thiophene, and Aryl Bromide.
-
Heating: Heat to 100–110°C for 16 hours. (Note: Higher temp is required for C-H activation compared to Suzuki).
-
Workup: Filter through Celite to remove palladium black. Concentrate and purify via column chromatography.
-
Validation: Check Regioselectivity via ¹H NMR. C2-arylation typically shows a doublet at ~7.2 ppm (depending on substitution), whereas C3-arylation shifts are distinct.
References
-
Comparison of Ni vs Pd in Cross-Coupling: Cooper, A. K., et al. "Nickel versus Palladium in Cross-Coupling Catalysis."[3][4] Synthesis, 2020.[5][6] Link
-
Micellar Catalysis (Green Suzuki): Gallon, et al. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water." Molecules, 2021.[1] Link
-
Direct Arylation Regioselectivity: Li, M., et al. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene." PMC, 2014. Link
-
CMD Mechanism: Lapointe, D., & Fagnou, K. "Overview of the Concerted Metalation-Deprotonation Mechanism." Chemistry Letters, 2010. Link
-
Thiophene Polymerization (Ni Catalysts): Okamoto, K., et al. "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers." RSC Advances, 2020. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Purity Analysis: Commercial 2-(Thiophen-2-yl)propan-2-ol Sources
Executive Summary
In the synthesis of thiophene-based pharmaceutical intermediates, 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9) serves as a critical tertiary alcohol scaffold. However, commercial sources vary significantly in quality due to the compound's inherent susceptibility to acid-catalyzed dehydration.
This guide provides a technical comparison of commercially available grades, exposing the specific impurity profiles that often go undetected in standard Certificates of Analysis (CoA). We demonstrate that purity is not just a percentage ; it is defined by the absence of specific reactive byproducts—namely 2-isopropenylthiophene and 2-acetylthiophene —which can compromise downstream catalytic cycles.
The Chemistry of Impurity Formation
To evaluate purity, one must understand the synthesis. Most commercial routes utilize a Grignard reaction between 2-acetylthiophene and methylmagnesium bromide (or acetone and 2-thienylmagnesium bromide).
The "Dehydration Trap"
The thiophene ring is electron-rich, stabilizing the benzylic-like carbocation formed at the tertiary carbon. Consequently, even trace acidity (residual from workup) or thermal stress during distillation causes rapid dehydration to 2-isopropenylthiophene .
Figure 1: Synthesis & Impurity Pathways
This diagram maps the origin of the critical impurities found in commercial samples.
Caption: Fig 1. The primary degradation pathway is the acid-catalyzed elimination of water to form the alkene (Impurity B).
Comparative Analysis: Supplier A vs. Supplier B
We analyzed two representative commercial batches: Supplier A (Premium Grade) and Supplier B (Technical Grade) . The data below highlights why a simple "98%" specification is insufficient.
Table 1: Comparative Analytical Data
| Parameter | Supplier A (Premium) | Supplier B (Technical) | Impact on Research |
| Claimed Purity (GC) | >99.0% | >95.0% | Baseline expectation. |
| Actual Purity (qNMR) | 99.2% | 94.1% | Supplier B overestimates purity by ignoring water/inorganics. |
| 2-Isopropenylthiophene | < 0.1% | 3.8% | Critical: Alkene impurity can polymerize or poison Pd-catalysts. |
| 2-Acetylthiophene | None Detected | 1.2% | Competing electrophile in subsequent reactions. |
| Water Content (KF) | 0.05% | 0.45% | Quenches sensitive reagents (e.g., LDA, n-BuLi). |
| Acidity (pH of 10% soln) | Neutral (6.8) | Slightly Acidic (5.2) | Acidic traces accelerate storage degradation. |
Analysis:
-
Supplier B samples likely underwent aggressive thermal distillation without sufficient buffering, leading to significant dehydration (3.8% alkene).
-
Supplier A shows evidence of a controlled, low-temperature crystallization or vacuum distillation with acid scavenging, preserving the tertiary alcohol integrity.
Experimental Protocols for Validation
Do not rely solely on the CoA. Use these self-validating protocols to verify batch quality before use in critical steps.
Protocol 1: GC-MS Purity Assessment
detects volatile organic impurities
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (stabilized with amylene to prevent spontaneous polymerization of alkene impurities).
-
Inlet: Split 50:1, 220°C. Note: Keep inlet temperature moderate to prevent in-situ dehydration inside the injector.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 250°C.
-
Hold 5 min.
-
-
Detection: FID (for quantitation) and MS (for ID).
-
Key Retention Times (Relative):
-
2-Isopropenylthiophene: ~0.85 RRT (Elutes before main peak).
-
Target Alcohol: 1.00 RRT.
-
2-Acetylthiophene: ~1.20 RRT.
-
Protocol 2: 1H NMR Validation
detects water and verifies molar ratios
-
Solvent: CDCl3 (neutralized over basic alumina). Avoid acidic CDCl3 which can induce degradation in the NMR tube.
-
Key Signals:
-
Target Alcohol: Methyl singlets at
1.65 ppm (6H). Thiophene protons at 6.9-7.2 ppm. -
Impurity (Alkene): Distinct vinylic protons at
5.05 and 5.35 ppm (singlets). -
Impurity (Ketone): Methyl ketone singlet at
2.55 ppm.
-
Analytical Decision Workflow
Use this logic flow to decide if a batch is suitable for your application.
Caption: Fig 2. Decision tree for accepting or remediating commercial batches.
Storage & Stability Recommendations
The stability of 2-(thiophen-2-yl)propan-2-ol is heavily dependent on pH.
-
The Risk: Even ambient acidity from glass surfaces can catalyze the elimination of water over months.
-
Best Practice: Store at 2–8°C under Argon. For long-term storage (>3 months), add a stabilizer such as anhydrous potassium carbonate (K2CO3) pellets to the vial to scavenge any generated acid.
References
-
Synthesis & Grignard Mechanism: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.
-
Dehydration Kinetics of Tertiary Alcohols: Loudon, G. M. (2009). Organic Chemistry (5th Ed). Roberts and Company Publishers. (Chapter on Alcohol Elimination Reactions).
-
Analytical Methodologies (GC/HPLC): Biosynth. (2024). 2-(Thiophen-2-yl)propan-2-ol Product Specification & MSDS.
-
Impurity Characterization (NMR Data): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1284 (2-Acetylthiophene) & related thiophene derivatives.
Technical Comparison Guide: LC-MS versus GC-MS for the Analysis of Thiophene Alcohol Isomers
Executive Summary & Strategic Decision Matrix
The analysis of thiophene alcohol isomers—specifically 2-thiophenemethanol (2-TM) and 3-thiophenemethanol (3-TM) —presents a classic analytical dichotomy. These compounds are small, semi-volatile, and possess a polar hydroxyl group. They serve as critical intermediates in the synthesis of pharmaceuticals (e.g., platelet aggregation inhibitors) and conductive polymers.
While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can quantify these analytes, they are not equivalent.[1] GC-MS is the industry gold standard for these specific molecules due to superior chromatographic resolution of isomers and higher sensitivity for small, neutral volatiles. LC-MS is a conditional alternative , primarily reserved for aqueous biological matrices where phase transfer is impractical.[1]
Decision Matrix: Method Selection
The following diagram illustrates the logical pathway for selecting the optimal instrument based on sample constraints.
Caption: Decision tree for selecting analytical modality based on sample matrix and processing constraints.
Physicochemical Constraints
Understanding the analytes is the prerequisite for method development. 2-TM and 3-TM are isobaric positional isomers (MW: 114.17 g/mol ).[1]
| Property | 2-Thiophenemethanol | 3-Thiophenemethanol | Analytical Implication |
| Boiling Point | 207 °C | ~207 °C | High enough for GC, but requires thermal stability.[1] |
| Polarity | Moderate (Hydroxyl group) | Moderate (Hydroxyl group) | Causes peak tailing on non-polar GC columns; requires polar LC phases. |
| Ionization | Neutral | Neutral | Poor ESI response in LC-MS.[1] Excellent EI response in GC-MS. |
| Stability | Acid sensitive | Acid sensitive | Avoid strong acid modifiers in LC mobile phases.[1] |
GC-MS: The Gold Standard Workflow
GC-MS is preferred because the thiophene ring stabilizes the molecular ion in Electron Impact (EI) ionization, providing a distinct spectral fingerprint. However, the hydroxyl group can interact with active sites in the inlet and column, leading to tailing. Derivatization is mandatory for trace analysis.
Experimental Protocol: Silylation
Objective: Convert the polar -OH group to a non-polar Trimethylsilyl (TMS) ether to improve volatility and peak shape.[1]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous acetonitrile or ethyl acetate.
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Expert Insight: The TMCS acts as a catalyst.[1] Without it, steric hindrance on the thiophene ring may slow the reaction.
-
Incubate at 70°C for 30 minutes . (Heat is required to ensure quantitative conversion of both isomers).[1]
-
-
Instrument Parameters:
-
Detection: EI Source (70 eV), SIM mode (Target ions: m/z 186 [M-TMS]+, m/z 113 [M-CH2OTMS]+).
Data Interpretation[1][3]
-
Separation: The 2-isomer typically elutes slightly earlier than the 3-isomer on 5% phenyl columns due to subtle boiling point and polarity differences.[1]
-
Sensitivity: LOD is typically in the 1–10 ng/mL range.[1]
LC-MS: The Alternative for Complex Matrices
LC-MS is utilized when samples cannot be dried (e.g., biological fluids) or when derivatization introduces artifacts.[1] The major challenge is isobaric resolution and ionization efficiency .
The Separation Challenge
Standard C18 columns often fail to separate 2-TM and 3-TM because their hydrophobicities are nearly identical.[1]
-
Solution: Use a Biphenyl or FluoroPhenyl stationary phase.[1][2] These phases utilize pi-pi interactions with the thiophene ring.[1] The position of the methanol group (C2 vs C3) alters the electron density of the ring, creating a selectivity difference that C18 cannot achieve.
The Ionization Challenge
Small, neutral alcohols do not ionize well in Electrospray Ionization (ESI).
-
Solution: Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1] The corona discharge is more effective at ionizing neutral, semi-volatile species via proton transfer.
Experimental Protocol: LC-APCI-MS
-
Column: Raptor Biphenyl or equivalent (100 x 2.1 mm, 2.7 µm).[1][2]
-
Mobile Phase:
-
Gradient:
-
Source Conditions (APCI):
Caption: LC-APCI-MS workflow emphasizing the critical role of column chemistry and ionization source.
Head-to-Head Performance Comparison
The following data summarizes the expected performance metrics based on validated methodologies.
| Feature | GC-MS (Derivatized) | LC-MS (APCI) |
| Isomer Resolution (Rs) | Excellent (> 2.0) | Moderate (1.2 – 1.[1]5) |
| Sensitivity (LOD) | High (1 ng/mL) | Medium (50–100 ng/mL) |
| Selectivity | High (EI Fingerprint) | Medium (Isobaric ions) |
| Sample Throughput | Lower (Requires Derivatization) | Higher (Direct Injection) |
| Matrix Tolerance | Low (Needs clean organic extracts) | High (Tolerates salts/proteins) |
| Cost per Sample | Higher (Reagents + Liners) | Lower |
Critical Analysis
-
Why GC-MS Wins for Purity: The EI fragmentation patterns of thiophene derivatives are well-documented in libraries (NIST).[1] LC-MS produces simple [M+H]+ ions, making it harder to confirm identity without retention time standards.[1]
-
Why LC-MS Wins for Bioanalysis: If you are analyzing rat plasma for a DMPK study, the extraction required for GC (LLE + drying + silylation) introduces variability. LC-MS (Protein Precipitation + Inject) is more reproducible despite lower absolute sensitivity.[1]
References
-
BenchChem. (2025).[1][4][5] A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications. Retrieved from
-
Restek Corporation. (2025).[1] LC-MS/MS Analysis of Isomers using Biphenyl Stationary Phases. Retrieved from
-
Sigma-Aldrich. (2024).[1] Derivatization Reagents for Gas Chromatography: BSTFA Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from
-
SIELC Technologies. (2024).[1] Separation of Thiophene-3-methanol on Newcrom R1 HPLC column. Retrieved from
Sources
Comparative Guide: Analytical Strategies for Assessing the Purity of 2-(thiophen-2-yl)propan-2-ol
Executive Summary
The "Isomeric" Reality Check: Before defining the analytical protocol, it is critical to address the molecular geometry of 2-(thiophen-2-yl)propan-2-ol (CAS: 2309-47-9).
-
Chirality: This molecule possesses a central carbon bonded to a hydroxyl group, a thiophene ring, and two identical methyl groups. Therefore, it is achiral .
-
The "Isomeric" Challenge: When researchers request "isomeric purity" for this compound, they are strictly referring to Regioisomeric Purity (distinguishing the 2-substituted thiophene from the 3-substituted isomer) or Structural Purity relative to dehydration products (alkenes).
This guide prioritizes Quantitative NMR (qNMR) as the primary reference method due to its ability to distinguish regioisomers without reference standards, while evaluating Derivatized GC-MS and HPLC-UV as secondary alternatives for impurity profiling.
Part 1: Critical Analysis of Analytical Methodologies
Quantitative 1H NMR (qNMR) – The Gold Standard
qNMR is the only method that provides absolute purity and regioisomeric ratios simultaneously without requiring a pure standard of the impurity (3-isomer).
-
Mechanism: Exploits the distinct spin-spin coupling constants (
-coupling) of the thiophene ring protons. -
Differentiation:
-
2-Substituted (Target): Shows three distinct aromatic signals. H5 typically appears as a doublet of doublets (
) with Hz and Hz. -
3-Substituted (Impurity): Shows a characteristic narrow doublet or singlet-like peak for the H2 proton (located between the sulfur and the substituent), which is absent in the 2-isomer.
-
Gas Chromatography (GC) – The Volatility Trap
While thiophene derivatives are volatile, this tertiary alcohol is thermally unstable.
-
The Risk: Injection into a hot GC inlet (
C) causes rapid dehydration, converting the alcohol into 2-isopropenylthiophene . -
The Fix: Direct injection is invalid for purity assessment. You must perform pre-column derivatization (Silylation) to cap the hydroxyl group, making the molecule thermally stable.
HPLC-UV – The Process Workhorse
Best for routine quality control where thermal degradation is a concern.
-
Detection: Thiophene rings have strong UV absorption at
nm. -
Limitation: Lower resolution for regioisomers compared to GC or NMR unless specialized columns (e.g., Phenyl-Hexyl) are used.
Part 2: Comparative Data Summary
| Feature | Method A: qNMR | Method B: GC-MS (Derivatized) | Method C: HPLC-UV |
| Primary Target | Absolute Purity & Regioisomer Ratio | Trace Organic Impurities (<0.1%) | Routine Process Monitoring |
| Specificity | High (Structural proof) | High (Mass spectral ID) | Medium (Retention time only) |
| Thermal Risk | None (Ambient temp) | High (Requires derivatization) | None (Ambient temp) |
| Regioisomer Resolution | Excellent (distinct coupling) | Good (requires optimized ramp) | Moderate |
| Limit of Detection | ~0.1% | < 0.01% (ppm level) | ~0.05% |
| Self-Validating? | Yes (Internal Standard) | No (Requires Ext. Standards) | No (Requires Ext. Standards) |
Part 3: Detailed Experimental Protocols
Protocol A: Quantitative 1H NMR (Regioisomeric Purity)
This protocol validates the ratio of 2-(thiophen-2-yl) vs. 3-(thiophen-2-yl) isomers.
Reagents:
-
Solvent: DMSO-
(Preferred over CDCl to prevent acid-catalyzed dehydration traces). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (High purity, non-hygroscopic).
Workflow:
-
Weighing: Accurately weigh
mg of the sample and mg of the IS into the same vial (precision mg). -
Dissolution: Add
mL DMSO- . Vortex until fully dissolved. -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Critical: Must be of the slowest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
Data Analysis (The "Fingerprint"):
-
Target (2-isomer): Look for the H5 proton at
ppm ( , Hz). -
Impurity (3-isomer): Look for the H2 proton at
ppm (narrow , Hz). -
Calculation:
[1]
Protocol B: Silylation-GC-MS (Trace Impurity Profiling)
Essential for detecting synthesis byproducts like 2-acetylthiophene or bithiophenes.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Pyridine.
Step-by-Step:
-
Preparation: Dissolve
mg sample in mL Pyridine. -
Derivatization: Add
L BSTFA/TMCS. -
Incubation: Heat at
C for 30 minutes. (Caps the -OH as -O-TMS). -
GC Parameters:
-
Inlet: Split 1:50,
C. -
Column: DB-5ms or equivalent (30m
0.25mm 0.25 m). -
Oven:
C (hold 2 min) C/min C. -
MS Source: Electron Impact (EI), 70 eV.
-
Interpretation:
-
The target will appear as the Trimethylsilyl ether derivative (
Da). -
Any peak at
Da (2-isopropenylthiophene) indicates chemical impurity in the sample, not an artifact, because the alcohol was protected.
Part 4: Visualizing the Logic
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the selection of the correct method based on the specific "purity" question being asked.
Caption: Decision matrix for selecting the appropriate analytical technique based on the specific type of purity required.
Diagram 2: Synthesis & Impurity Pathways
Understanding the origin of impurities is vital for interpretation. This diagram maps the Grignard route and potential pitfalls.[2]
Caption: Synthetic pathway showing the origin of common impurities. Note that Impurity A can be formed synthetically OR artificially during analysis.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Silylation." Merck Technical Library.
-
Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley. (Reference for Thiophene coupling constants).
Sources
Comparative Guide: Selective Oxidation of Thiophene-Containing Alcohols
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Focus: Chemoselectivity, Scalability, and Operational Safety
Executive Summary: The Chemoselectivity Challenge
Oxidizing thiophene-containing alcohols presents a distinct chemoselective challenge: the electron-rich sulfur atom within the aromatic ring is susceptible to oxidation (S-oxidation) to form sulfoxides or sulfones, and the ring itself can undergo electrophilic attack or polymerization under harsh acidic conditions.
For researchers working with 2-thiophenemethanol or complex thienyl-substituted alcohols , the goal is to selectively oxidize the C-OH bond to a carbonyl (aldehyde/ketone) while leaving the heteroaromatic system intact.
Quick Verdict:
-
For Hetero-Benzylic Alcohols (α-position): Activated
is the industry standard due to its high selectivity for activated alcohols and inability to oxidize the thiophene ring. -
For Non-Activated Alcohols (β-position or distal): Dess-Martin Periodinane (DMP) offers the highest functional group tolerance and mildest conditions.
-
For Large Scale: Swern Oxidation is preferred for cost-efficiency, provided temperature is strictly controlled to prevent side reactions.
Mechanistic Divergence: C-OH vs. S-Oxidation
Understanding the failure modes is critical. Non-selective oxidants (e.g.,
Diagram 1: Reaction Pathways & Selectivity Risks
Figure 1: Divergent reaction pathways. Successful protocols must avoid the red pathways (S-oxidation and polymerization).
Detailed Methodology & Protocols
Method A: Activated Manganese Dioxide ( )
Best For:
Protocol
-
Activation (Critical): Commercial
varies wildly. If inactive, heat at 120°C in an oven for 12–24 hours before use. -
Stoichiometry: Use a large excess (10–20 equivalents by mass).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
-
Procedure:
-
Suspend the alcohol in DCM (0.1 M).
-
Add activated
(10 eq). -
Stir vigorously at room temperature. Monitor by TLC (UV active).
-
Self-Validation: Reaction should stall if the substrate is not benzylic/allylic.
-
Filter through a pad of Celite to remove the fine black powder.
-
Concentrate filtrate to obtain product (often pure enough to proceed).
-
Pros:
-
absolute Chemoselectivity: Will not touch the thiophene sulfur.
-
Mild: No acid/base required.
-
Stability: Product is not over-oxidized to carboxylic acid.[1]
Cons:
-
Mass Intensity: Requires large excess of solid reagent.
-
Kinetics: Can be slow (overnight) for sterically hindered substrates.
Method B: Dess-Martin Periodinane (DMP)
Best For: Sensitive substrates, non-benzylic alcohols, and late-stage functionalization. Mechanism: Ligand exchange at the hypervalent iodine center followed by reductive elimination.
Protocol
-
Reagent Prep: Commercial DMP is available, but can degrade. Recrystallize if necessary or add 1 eq of water to "accelerate" aged samples (though dry is safer for thiophenes).
-
Procedure:
-
Dissolve alcohol in DCM (0.1–0.2 M).
-
Add
(1.5 eq) to buffer the acetic acid byproduct (crucial for acid-sensitive thiophenes). -
Add DMP (1.2 eq) at 0°C, then warm to RT.
-
Quench (The "Fieser" of Iodine): Add saturated
and solution (1:1) and stir vigorously until the cloudy suspension becomes two clear layers.
-
Pros:
-
Broad Scope: Oxidizes both activated and non-activated alcohols.
-
Speed: Usually complete in < 2 hours.[4]
-
Tolerance: Compatible with sulfides and thiophenes due to mild conditions.
Cons:
-
Cost: Expensive for kilo-scale.
-
Safety: Hypervalent iodine residues can be shock-sensitive; do not concentrate to dryness with heat.
Method C: Swern Oxidation
Best For: Large-scale synthesis, high reliability. Mechanism: Activation of DMSO by Oxalyl Chloride to form a chloro-sulfonium intermediate.[2]
Protocol
-
Setup: Flame-dried glassware,
atmosphere. Strict Temp Control (-78°C) is mandatory. -
Procedure:
-
Add Oxalyl Chloride (1.5 eq) to DCM at -78°C.
-
Add DMSO (2.5 eq) dropwise (gas evolution). Stir 15 min.
-
Add Alcohol (1.0 eq) dropwise. Stir 30–45 min at -78°C.
-
Add Triethylamine (
, 5.0 eq) to quench. -
Crucial Step: Allow to warm to 0°C only after base addition.
-
-
Why it fails: If temp rises before
addition, the Pummerer rearrangement can occur, or the thiophene ring can be attacked by the electrophilic sulfur species.
Pros:
-
Scalable: Reagents are cheap and liquid.
-
Reliable: Works on almost all primary/secondary alcohols.
Cons:
-
Odor: Generates Dimethyl Sulfide (DMS).[2] Requires bleach scrubber.
-
Side Reactions: "Pummerer" side products if temp control is poor.
Comparative Data Analysis
The following table summarizes the performance of these methods specifically regarding thiophene compatibility.
| Feature | Activated | Dess-Martin (DMP) | Swern Oxidation | TEMPO/Bleach |
| Selectivity (C-OH vs S) | Excellent (No S-ox risk) | High (With buffer) | Good (If < -60°C) | Moderate (Bleach risk) |
| Substrate Scope | Limited to | Universal | Universal | Primary > Secondary |
| Reaction pH | Neutral | Acidic (Buffer needed) | Basic (Workup) | Basic (pH 8-9) |
| Scalability | Poor (Solid waste) | Low (Cost/Safety) | High | High |
| Thiophene Ring Safety | 100% Safe | Safe (w/ buffer) | Safe (Temp dependent) | Risk of Chlorination |
| Typical Yield | 80–95% | 85–98% | 90–98% | 75–90% |
Decision Workflow
Use this logic tree to select the optimal method for your specific substrate.
Diagram 2: Method Selection Tree
Figure 2: Decision matrix for selecting the oxidation protocol.
Troubleshooting & Optimization
-
Sulfur Poisoning: Palladium or Platinum based oxidations (catalytic dehydrogenation) often fail because the thiophene sulfur poisons the metal catalyst. Avoid Pd/C or PtO2 methods.
-
Over-Chlorination: When using TEMPO, avoid NaOCl (Bleach) as the co-oxidant if the thiophene ring is electron-rich, as electrophilic chlorination of the ring can occur. Use PhI(OAc)2 (BAIB) as the co-oxidant instead.
-
Monitoring: Thiophene aldehydes can be unstable. Store under inert atmosphere at -20°C. When monitoring via TLC, use Vanillin stain or DNP (2,4-dinitrophenylhydrazine) to visualize the aldehyde formation, as the UV spot may look similar to the starting material.
References
-
MnO2 Selectivity: Cahiez, G., et al. (2010). "Manganese Dioxide as a Mild and Selective Oxidant."[5] Synthesis.
-
Dess-Martin Periodinane Protocol: Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry.
-
Swern Oxidation & Side Reactions: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.
- Thiophene Oxidation Review: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (General reference for thiophene stability).
-
TEMPO/BAIB Method: De Luca, L., et al. (2001).[1][6] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1][2] Organic Letters.
Sources
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. TEMPO [organic-chemistry.org]
Alternative reagents to n-butyllithium for thiophene lithiation
This guide provides a technical comparison of modern lithiation alternatives to n-butyllithium, specifically tailored for thiophene functionalization in drug discovery.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]
Executive Summary
For decades, n-butyllithium (n-BuLi) has been the standard for thiophene lithiation.[1] However, its use is plagued by a "cryogenic prison" (-78 °C), pyrophoric hazards, and poor functional group tolerance (FGT).[1] In modern drug development, where scaffolds like 3-substituted thiophenes are ubiquitous, n-BuLi often fails due to nucleophilic attacks on sensitive moieties (esters, ketones, nitriles).[1]
This guide evaluates two superior alternatives: Turbo-Grignards (i-PrMgCl[1]·LiCl) and Knochel-Hauser Bases (TMPMgCl[1][2][3][4][5]·LiCl) .[1][5][6][7] These reagents operate at practical temperatures (0 °C to RT), offer exceptional FGT, and provide tunable regioselectivity that n-BuLi cannot match.[1]
Mechanistic Landscape: Why Alternatives Work
The limitation of n-BuLi lies in its aggregation.[1] In THF, n-BuLi exists as tetramers or hexamers, requiring harsh conditions to deaggregate and react.[1] Modern alternatives utilize Lithium Chloride (LiCl) to break these aggregates, forming highly reactive monomeric species.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the structural difference between the aggregated n-BuLi cluster and the LiCl-activated monomeric species of the Knochel-Hauser base.
Figure 1: LiCl-mediated deaggregation in Knochel-Hauser bases allows for higher kinetic activity without the nucleophilicity issues of n-BuLi.[1]
Comparative Analysis: Reagent Performance
The following table contrasts the three reagents in the context of functionalizing a 3-ester-substituted thiophene , a common stress test in medicinal chemistry.
| Feature | n-Butyllithium (n-BuLi) | Turbo-Grignard (i-PrMgCl[1]·LiCl) | Knochel-Hauser (TMPMgCl[1][2][3][4][5]·LiCl) |
| Primary Mechanism | Deprotonation (DoM) / Halogen-Metal Exchange | Halogen-Metal Exchange (HME) | Directed Deprotonation (DoM) |
| Temperature | -78 °C (Strict) | -15 °C to RT | 0 °C to RT |
| FG Tolerance | Poor. Attacks esters, ketones, nitriles, epoxides.[1] | Excellent. Tolerates esters, nitriles, amides.[1] | Excellent. Tolerates esters, ketones, aldehydes (short times).[1] |
| Regioselectivity | Mixed (C2/C5).[1][8] Often non-selective without blocking groups.[1] | Site-specific (replaces Halogen).[1] | Sterically Controlled. Favors C5 in 3-sub thiophenes.[1] |
| Safety | Pyrophoric. High risk.[1][9] | Non-pyrophoric.[1] Safe handling. | Non-pyrophoric.[1] Safe handling. |
| Stability | Unstable in THF at RT.[1] | Stable in THF for months.[1] | Stable in THF for months.[1] |
Expert Insight: When to use what?
-
Use n-BuLi only for simple, unfunctionalized thiophenes where cost is the sole driver and cryogenic cooling is available.[1]
-
Use Turbo-Grignard when you have a halogenated precursor (e.g., 2-bromo-3-ester-thiophene).[1] It performs a clean exchange without touching the ester.[1]
-
Use Knochel-Hauser Base when you need to functionalize a C-H bond directly in the presence of sensitive groups.[1]
Deep Dive: Regioselectivity in 3-Substituted Thiophenes
One of the most complex challenges is controlling the site of metalation (C2 vs. C5) on a 3-substituted thiophene.[1][8]
-
Electronic Control (Thermodynamic): The C2 position (adjacent to sulfur and the substituent) is typically more acidic, especially with electron-withdrawing groups (EWG).[1]
-
Steric Control (Kinetic): The C5 position is sterically open.[1]
The Knochel-Hauser Shift: Unlike n-BuLi/LDA, which often favor C2 (or mixtures), TMPMgCl[1]·LiCl is bulky .[1] It frequently overrides the electronic preference, metalating the less hindered C5 position on 3-substituted thiophenes.[1] To access C2, a "blocking" strategy or a Lewis-acid switch is often required.[1]
Figure 2: Decision tree for regioselective functionalization. TMPMgCl[1][2][3][4][5][6][7][10][11][12][13]·LiCl defaults to C5 due to steric bulk; C2 requires specific directing strategies.
Experimental Protocols
Protocol A: Preparation of Knochel-Hauser Base (TMPMgCl[3][4][13]·LiCl)
Note: This reagent is commercially available (approx.[1][12] 1.0 M in THF), but in-situ preparation ensures activity.[1]
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Mixing: Charge with 2,2,6,6-tetramethylpiperidine (TMP, 1.0 equiv) and anhydrous THF.
-
Activation: Add i-PrMgCl[1]·LiCl (Turbo-Grignard, 1.0 equiv, commercially available) dropwise at room temperature.[1]
-
Reaction: Stir at 25 °C for 24–48 hours (or heat to 60 °C for 12 hours to accelerate).
-
Titration: Titrate using benzoic acid with 4-(phenylazo)diphenylamine indicator to determine precise concentration (typically ~0.9–1.1 M).[1]
Protocol B: C5-Functionalization of Ethyl 3-thiophenecarboxylate
This protocol demonstrates the high functional group tolerance (ester) and steric regiocontrol (C5).[1]
-
Substrate: Dissolve ethyl 3-thiophenecarboxylate (1.0 mmol) in anhydrous THF (5 mL) under Argon.
-
Cooling: Cool the solution to 0 °C (Ice bath). Note: -78 °C is not required.
-
Metalation: Add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv) dropwise over 2 minutes.[1]
-
Incubation: Stir at 0 °C for 30 minutes. The solution typically turns yellow/orange.[1]
-
Quench: Add the electrophile (e.g., Iodine, Benzaldehyde, or Allyl Bromide) (1.2 equiv).[1]
-
Warm: Allow to warm to RT over 1 hour.
-
Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc.[1]
-
Result: >90% yield of Ethyl 5-substituted-3-thiophenecarboxylate . The ester remains intact; metalation occurs exclusively at C5.[1]
Safety & Scalability Note
-
Pyrophoricity: unlike n-BuLi, TMPMgCl·LiCl and i-PrMgCl·LiCl are non-pyrophoric .[1] They will not spontaneously ignite in humid air, though they react vigorously with water.[1]
-
Gas Evolution: n-BuLi generates butane gas (flammable) upon quenching.[1] i-PrMgCl generates propane.[1] However, the magnesium amides produce amines which remain in the organic phase, reducing off-gassing hazards in large-scale reactors.[1]
References
-
Krasovskiy, A., & Knochel, P. (2006).[1][6][13] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link[1]
-
Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1] Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Active Bases for the Regioselective Functionalization of Aromatics and Heteroaromatics.[1] Angewandte Chemie International Edition. Link[1]
-
Balkenhohl, M., & Knochel, P. (2018).[1] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[1] SynOpen. Link
-
Tanaka, S., et al. (2012).[1][12] C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl[3][4][12]·LiCl and Transition Metal Catalyzed Cross Coupling.[1][5][7][12][13] Heterocycles. Link[1]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Selective multiple magnesiations of the thieno[3,2-b]thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling / HETEROCYCLES, 2012 [sci-hub.ru]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Safety Operating Guide
Operational Guide: Disposal of 2-(Thiophen-2-yl)propan-2-ol
Executive Summary & Hazard Identification
2-(Thiophen-2-yl)propan-2-ol (CAS: 5331-62-4), also known as dimethyl(2-thienyl)carbinol, presents a dual-hazard profile: flammability typical of low-molecular-weight alcohols and sulfur-based emissions characteristic of the thiophene ring.[1]
Standard disposal methods for organic solvents often fail to account for the sulfur content in this molecule.[2] If incinerated in standard non-halogenated waste streams, this compound generates sulfur oxides (SOx), which can damage standard catalytic converters in incinerators and violate emissions permits.[2]
Immediate Action Required:
-
Do NOT mix with standard "Non-Halogenated" solvent waste (e.g., Acetone/Ethanol) unless authorized by your waste vendor.[2]
-
Segregate into a dedicated "Sulfur-Bearing Organic Waste" stream.
Physical & Chemical Profile
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 5331-62-4 | Use for waste manifesting. |
| Molecular Formula | C₇H₁₀OS | Sulfur content requires specific incineration protocols.[2] |
| Flash Point | < 60°C (Estimated) | Treat as Class 3 Flammable Liquid .[2] |
| Odor | Characteristic Sulfur/Aromatic | Potent odor; seal containers to prevent "false alarm" gas leak reports.[2] |
| Solubility | Organic Solvents (High), Water (Low) | Will form a separate layer in aqueous waste; requires organic waste stream.[2] |
Pre-Disposal Assessment & Segregation
Scientific Rationale: The presence of the thiophene ring (C₄H₄S) necessitates segregation. While the tertiary alcohol group is stable, the electron-rich thiophene ring is susceptible to acid-catalyzed polymerization and vigorous reactions with oxidizers.
Chemical Compatibility Matrix
Before adding this chemical to any waste container, verify the container's current contents against this matrix to prevent runaway reactions.[2]
| Reactant Class | Compatibility | Risk Mechanism |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | Violent oxidation of the thiophene ring; potential fire/explosion. |
| Strong Acids (e.g., H₂SO₄, HCl) | INCOMPATIBLE | Acid-catalyzed polymerization of thiophene; exothermic heat generation. |
| Reducing Agents | CAUTION | Generally stable, but avoid mixing to prevent unforeseen side reactions.[2] |
| Standard Organics (e.g., Methanol, Toluene) | COMPATIBLE | Miscible, but segregating for sulfur content is the priority. |
Waste Stream Decision Logic
Use the following workflow to determine the correct waste container.
Figure 1: Decision logic for segregating thiophene-derivative waste. Prioritize sulfur-specific streams to ensure environmental compliance.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double-gloved recommended due to sulfur odor permeation), safety goggles, and flame-retardant lab coat.[2]
-
Fume Hood: Perform all transfers inside a functioning fume hood. The odor threshold for thiophenes is low; vapors can cause nausea and respiratory irritation.[2]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (PTFE).[2]
Phase 2: Bulking & Labeling
-
pH Check: If the waste is a reaction mixture, check pH.[2] If pH < 4, neutralize with a dilute base (e.g., Sodium Bicarbonate solution) to pH 6-8 before bottling.[2] This prevents acid-catalyzed polymerization inside the drum.[2]
-
Transfer: Pour waste into the designated container using a funnel. Do not overfill (leave 10% headspace for thermal expansion).
-
Labeling:
-
Primary Identifier: "Waste 2-(Thiophen-2-yl)propan-2-ol"
-
Hazard Checkboxes: [x] Flammable Liquid, [x] Irritant, [x] Toxic.[2]
-
Critical Note: Add a secondary label: "CONTAINS SULFUR - REQUIRES SCRUBBER INCINERATION."
-
Phase 3: Storage & Pickup
-
Secondary Containment: Store the waste bottle in a secondary tray separate from oxidizers (nitric acid, bleach).[2]
-
RCRA Classification (USA):
-
Vendor Handoff: Inform your waste disposal contractor (e.g., Veolia, Clean Harbors) that the waste contains organic sulfur.[2] This allows them to route it to an incinerator equipped with wet gas scrubbers to capture SO₂ emissions.[2]
Spill Response Protocol
In the event of a spill outside the fume hood, immediate action is required to prevent fire and odor complaints.
Figure 2: Emergency response workflow. Note that paper towels should be avoided for flammable solvents; use inert clay or vermiculite.
References & Regulatory Grounding[2][6][7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Link
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on D001 Ignitability and Organic Waste definitions). Link
-
PubChem. (n.d.).[2] Compound Summary: 2-(Thiophen-2-yl)propan-2-ol (CAS 5331-62-4).[6] National Library of Medicine.[2] Link
-
Sigma-Aldrich. (2024).[2][7] Safety Data Sheet: Thiophene Derivatives. (General handling for flammable thiophenes). Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. MSDS Isopropanol [search.abb.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. simplesolvents.com [simplesolvents.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. biosynth.com [biosynth.com]
- 7. 2-Propanthiol ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2-(Thiophen-2-yl)propan-2-ol
[1][2][3]
Target Compound: 2-(Thiophen-2-yl)propan-2-ol CAS: 5331-62-4 (Isomeric reference: alpha,alpha-dimethyl-2-thiophenemethanol) Chemical Class: Thiophene-substituted Tertiary Alcohol[1][2][3][4]
Executive Safety Summary
Precision in safety equals precision in data. Handling 2-(Thiophen-2-yl)propan-2-ol requires a bifurcated safety approach: managing the volatile flammability typical of tertiary alcohols and the toxicological/olfactory hazards inherent to thiophene rings.[1][2][3][4] As a Senior Application Scientist, I advise treating this compound not just as a reagent, but as a potent sensitizer and "stench agent" that can compromise laboratory habitability if mishandled.[3][5]
The "Why" Behind the Protocol:
Chemical Risk & Hazard Profile
Before selecting PPE, we must quantify the enemy.[3][5] This compound generally lacks a specific, globally harmonized SDS from major vendors due to its status as a specialized intermediate.[3][5] Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous compounds (e.g., 2-thiophenemethanol).[1][2][3][4]
Hazard Matrix
| Parameter | Classification | Critical Implication |
| Physical State | Viscous Liquid / Low-Melting Solid | May cling to gloves/spatulas; difficult to dispense.[1][2][3][4] |
| Flash Point | Est. 50–70°C (Combustible) | H226: Flammable liquid and vapor.[3][4][5] Ground all glassware.[3][5] |
| Toxicity | Acute Tox. 4 (Oral/Dermal) | H302/H312: Harmful if swallowed or in contact with skin.[3][4][5] |
| Irritation | Skin/Eye Irrit. 2/2A | H315/H319: Causes serious irritation.[3][4][5] Thiophenes are defatting agents.[3][5] |
| Target Organ | STOT SE 3 | H335: Respiratory irritation.[3][4][5] Stench Warning. |
Personal Protective Equipment (PPE) Architecture[1][2][3][4]
Effective PPE is not a uniform; it is a barrier system designed against specific permeation rates.[3][5]
A. Dermal Protection (Gloves)
The Trap: Standard latex gloves are permeable to organic sulfur compounds.[3][5] Thin nitrile provides only momentary splash protection.[3][5]
-
Primary Recommendation: Double-Gloving Strategy.
-
For Spill Cleanup: Silver Shield / 4H (Laminate) Gloves. [1][2][4]
B. Ocular & Face Protection
The Trap: Safety glasses allow vapors to bypass the lens and irritate the lacrimal glands (tear ducts).[3][5]
-
Requirement: Indirect Vented Chemical Splash Goggles. [1][2]
-
Rationale: You must create a vapor seal around the eyes.[3][5] The "stench" nature of thiophenes means vapors are active irritants even without liquid splash.[3][5]
C. Respiratory Protection[1][2][3][6]
Operational Workflow & Engineering Controls
Diagram 1: PPE & Handling Decision Logic
This workflow ensures you select the correct protection level based on the operation scale.[3][5]
Caption: Decision matrix for selecting PPE based on operational volume and risk potential.
Step-by-Step Protocol
1. Weighing & Transfer
-
The Challenge: Thiophene odors cling to balances.
-
Protocol:
2. Reaction Setup
Emergency Response & Disposal
Spills
Do NOT use water. Water may spread the organic liquid and increase the surface area for vaporization.[3][5]
Diagram 2: Spill Response Protocol
Caption: Five-step sequential protocol for safely managing a thiophene intermediate spill.
Disposal Strategy
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or peroxides.[3][5] The sulfur atom can undergo vigorous oxidation.[3][5]
-
Labeling: Clearly tag waste as "Organic Solvent - Sulfur Containing - Stench."
-
Container: Use HDPE or Glass.[3][5] Avoid metal containers if the alcohol has been acidified (corrosion risk).[3][5]
References
-
National Center for Biotechnology Information. (2024).[3][5] PubChem Compound Summary for CID 16928, 2-(Thiophen-2-yl)propan-2-ol. Retrieved from [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3][5] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][5] Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
